Product packaging for Butane-1,4-disulfonic acid(Cat. No.:CAS No. 27665-39-0)

Butane-1,4-disulfonic acid

Cat. No.: B1266143
CAS No.: 27665-39-0
M. Wt: 218.3 g/mol
InChI Key: VERAMNDAEAQRGS-UHFFFAOYSA-N
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Description

Butane-1,4-disulfonic acid is a useful research compound. Its molecular formula is C4H10O6S2 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O6S2 B1266143 Butane-1,4-disulfonic acid CAS No. 27665-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAMNDAEAQRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276215
Record name butane-1,4-disulfonic acid
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Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27665-39-0
Record name 1,4-Butanedisulfonic acid
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Record name Butane-1,4-disulfonic acid
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Record name butane-1,4-disulfonic acid
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Record name Butane-1,4-disulfonic acid
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Record name 1,4-Butanedisulfonic acid
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Foundational & Exploratory

Synthesis of Butane-1,4-disulfonic Acid from 1,4-Dibromobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of butane-1,4-disulfonic acid, a significant intermediate in the pharmaceutical and chemical industries, from the starting material 1,4-dibromobutane. The primary synthetic route discussed is the nucleophilic substitution reaction with a sulfite salt, a common and well-documented method.[1]

Core Synthesis Pathway

The synthesis of this compound from 1,4-dibromobutane is typically achieved through a nucleophilic substitution reaction. In this process, 1,4-dibromobutane is reacted with a sulfonating agent, most commonly sodium sulfite (Na₂SO₃).[1] The reaction proceeds via a nucleophilic displacement where the sulfite ions replace the bromide ions on the butane chain. This initially yields the disodium salt of this compound. Subsequent acidification of this salt produces the final this compound.[1]

The efficiency of this synthesis is highly dependent on reaction conditions such as temperature and reaction time.[1] The reaction is often performed in an aqueous solution under reflux conditions to overcome the activation energy of the substitution.[1]

Reaction Workflow Diagram

Synthesis_Pathway Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate Product cluster_final_product Final Product Dibromobutane 1,4-Dibromobutane DisodiumSalt Disodium Butane-1,4-disulfonate Dibromobutane->DisodiumSalt Nucleophilic Substitution (Aqueous Reflux) SodiumSulfite Sodium Sulfite (Na₂SO₃) SodiumSulfite->DisodiumSalt DisulfonicAcid This compound DisodiumSalt->DisulfonicAcid Acidification (e.g., HCl)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

A frequently employed method for this synthesis involves the direct reaction of 1,4-dibromobutane with sodium sulfite in an aqueous solution.[1][2]

Protocol: Synthesis of Sodium 1,4-Butanedisulfonate

This protocol is adapted from a documented procedure for the synthesis of the sodium salt of this compound, which is the direct precursor to the final acid.

Materials:

  • 1,4-dibromobutane (3.6 mL, 30 mmol)

  • Sodium sulfite (7.56 g, 60 mmol)

  • Deionized water (60 mL)

  • 100 mL single-necked flask

  • Oil bath and heating mantle

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Combine 7.56 g (60 mmol) of sodium sulfite, 3.6 mL (30 mmol) of 1,4-dibromobutane, and 60 mL of water in a 100 mL single-necked flask.[2]

  • Equip the flask with a reflux condenser and a stirring mechanism.

  • Heat the mixture in an oil bath to a temperature of 110-120°C and maintain reflux with stirring for approximately 10 hours.[2]

  • After the reaction is complete, allow the mixture to cool.

  • Remove approximately 50 mL of water from the reaction mixture via distillation under reduced pressure.[2]

  • Cool the concentrated solution to 4°C to induce crystallization of the white product.[2]

  • Collect the white crystals by filtration.

  • For purification, recrystallize the product twice from water.[2]

  • Dry the purified crystals under vacuum at 60°C to obtain the final product, sodium 1,4-butanedisulfonate.[2] The reported yield for this procedure is 95%.[2]

Acidification to this compound:

To obtain the final this compound, the synthesized sodium salt must be acidified. A general method involves dissolving the sodium salt in an organic alcohol solvent (such as methanol or ethanol) and treating it with hydrogen chloride gas.[3] The resulting sodium chloride precipitate is filtered off, and the this compound can be crystallized from the solution.[3]

Quantitative Data Summary

The efficiency of the synthesis is influenced by the choice of starting material (dihalogenated butane) and the reaction conditions. The following table summarizes key quantitative data from established synthetic routes.

Starting MaterialMolar Ratio (Dihalobutane:Na₂SO₃)Temperature (°C)Time (hours)Yield (%)Reference
1,4-Dibromobutane1:2110-1201095[1][2]
1,4-Dichlorobutane1:2110-1202083[1][4]

This data indicates that while both 1,4-dibromobutane and 1,4-dichlorobutane can be used as starting materials, the reaction with 1,4-dibromobutane proceeds faster and with a higher yield under similar conditions.[1][2][4]

Concluding Remarks

The synthesis of this compound from 1,4-dibromobutane via nucleophilic substitution with sodium sulfite is an effective and high-yielding method. The provided protocol offers a clear and reproducible procedure for obtaining the intermediate sodium salt, which can then be readily converted to the final acid. For professionals in drug development and chemical research, this synthetic route provides a reliable pathway to an important chemical intermediate.

References

Physical and chemical properties of Butane-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Butane-1,4-disulfonic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its characteristics, synthesis, and analytical methods, presenting them in a structured and accessible format.

Chemical Identity and Physical Properties

This compound is a symmetrical sulfonic acid with the chemical formula C₄H₁₀O₆S₂.[1] It is a corrosive and irritant compound, necessitating careful handling in a laboratory setting.[2] The key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₄H₁₀O₆S₂[1]
Molecular Weight 218.3 g/mol [1]
CAS Number 27665-39-0[1]
Appearance White to off-white solid[3]
Melting Point 84 °C[3]
Boiling Point Not available
Density 1.7±0.1 g/cm³
pKa (predicted) 1.41±0.50
Solubility Soluble in water. Slightly soluble in Methanol.[4]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a 1,4-dihalogenated butane with a sulfonating agent, typically sodium sulfite (Na₂SO₃).[2] This reaction proceeds in two main stages: first, the formation of the disodium salt of this compound, followed by acidification to yield the final product.[2]

Experimental Protocol: Synthesis from 1,4-Dibromobutane

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 1,4-dibromobutane

  • Sodium sulfite (anhydrous)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Formation of the Disodium Salt:

    • In a round-bottom flask equipped with a reflux condenser, combine 1,4-dibromobutane and sodium sulfite in a 1:2 molar ratio in deionized water.[2]

    • Heat the reaction mixture to reflux at a temperature of 110-120°C with continuous stirring for approximately 10 hours. A 95% yield has been reported under these conditions.[2]

    • Alternatively, using 1,4-dichlorobutane as the starting material requires a longer reflux period of 20 hours at the same temperature to achieve an 83% yield.[2]

    • After the reaction is complete, cool the mixture to room temperature.

    • Add ethanol to the cooled mixture to precipitate the disodium 1,4-butanedisulfonate.[5]

    • Collect the white solid precipitate by vacuum filtration and wash with a small amount of ethanol.[5]

    • Dry the collected solid in a vacuum oven.[5]

  • Acidification to this compound:

    • Suspend the dried disodium salt in a suitable organic solvent such as ethanol.

    • Slowly add a strong acid, such as hydrochloric acid, to the suspension with stirring until the solution becomes acidic.

    • The sodium chloride byproduct will precipitate out of the solution.

    • Filter the mixture to remove the sodium chloride.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain this compound as a solid.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: 1,4-Dihalobutane Sodium Sulfite reaction Nucleophilic Substitution (Reflux in Water) start->reaction precipitation Precipitation with Ethanol reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 drying Vacuum Drying filtration1->drying acidification Acidification (e.g., with HCl) drying->acidification filtration2 Filtration to remove NaCl acidification->filtration2 evaporation Solvent Evaporation filtration2->evaporation product This compound evaporation->product

Synthesis of this compound.

Chemical Reactivity

The chemical behavior of this compound is primarily governed by the two strongly acidic sulfonate groups and the alkane backbone.[2]

  • Acidity: The sulfonic acid groups are highly acidic, readily donating their protons in aqueous solutions.

  • Salt Formation: As a strong acid, it reacts with bases to form the corresponding sulfonate salts. The disodium salt is a common and stable form of this compound.[2]

  • Esterification: this compound can undergo esterification with alcohols to form sulfonate esters.[2]

  • Reduction: The sulfonic acid groups can be reduced to the corresponding thiols under appropriate reducing conditions.[2]

  • Oxidation: The alkane chain is susceptible to oxidation under harsh conditions with strong oxidizing agents.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.[6]

HPLC Protocol Example
  • Column: A reverse-phase column such as Newcrom R1 can be used.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[6]

  • Detection: UV detection is typically employed.

This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[6]

The following diagram outlines a general workflow for the HPLC analysis of this compound.

G cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Separation on Reverse-Phase Column injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis

HPLC analysis of this compound.

Spectral Data

  • ¹H NMR (in D₂O): The proton NMR spectrum of the disodium salt shows two signals corresponding to the two sets of methylene protons. The protons alpha to the sulfonate groups are expected to be shifted downfield compared to the beta protons.[7]

  • ¹³C NMR (in D₂O): The carbon-13 NMR spectrum of the disodium salt displays two peaks, consistent with the two chemically distinct carbon environments in the butane chain.[7]

  • IR (KBr disc): The infrared spectrum of the disodium salt exhibits strong absorption bands characteristic of the sulfonate group (S=O stretching).[7]

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the involvement of this compound in specific signaling pathways. However, its disodium salt has been noted as an important intermediate in the synthesis of the drug Ademetionine (S-adenosyl-L-methionine), which is used in the treatment of liver diseases.[8] This suggests an indirect role in pharmaceutical development. Further research is required to elucidate any direct biological activity or interaction with cellular signaling cascades.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This technical guide has summarized the key physical and chemical properties, synthesis, and analytical methods for this compound. While some quantitative data and detailed experimental protocols are available, further research is needed to fully characterize this compound, particularly regarding its boiling point, experimental pKa values, and potential biological activities. The information provided herein serves as a valuable resource for scientists and researchers working with this compound in various applications, including drug development.

References

An In-depth Technical Guide to Butane-1,4-disulfonic Acid (CAS: 27665-39-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-1,4-disulfonic acid, with CAS number 27665-39-0, is a difunctional organic acid. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its current applications, particularly within the pharmaceutical sciences. While not extensively studied for its intrinsic biological activity, it serves as a crucial stabilizing counterion for the drug S-adenosyl-L-methionine (SAMe) and has shown potential as a protective agent in certain toxicological contexts. This guide consolidates available data to support further research and development involving this compound.

Chemical and Physical Properties

This compound is a strong organic acid characterized by two sulfonic acid groups at the terminal positions of a butane chain. It is typically available as a solution in water or as a hydrate.[1][2][3] Its disodium salt (CAS: 36589-61-4) is a stable, solid precursor.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 27665-39-0[5]
Molecular Formula C4H10O6S2[5]
Molecular Weight 218.25 g/mol [5]
IUPAC Name This compound[5]
Melting Point 84 °C[6]
Appearance White to off-white solid; often supplied as a 60-65% aqueous solution[7]
InChI Key VERAMNDAEAQRGS-UHFFFAOYSA-N[5]
SMILES C(CCS(=O)(=O)O)CS(=O)(=O)O[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (in D₂O) ~2.97 ppm (t, 4H, α-CH₂) ~1.87 ppm (m, 4H, β-CH₂)[8]
¹³C NMR (in D₂O) ~51.3 ppm (α-Carbon) ~24.0 ppm (β-Carbon)[8]
Infrared (IR) ~1170 cm⁻¹ (Asymmetric S=O Stretch) ~1040 cm⁻¹ (Symmetric S=O Stretch) 3400-2800 cm⁻¹ (Broad O-H Stretch)[8]

Experimental Protocols

Synthesis

The most common route for the synthesis of this compound involves a two-step process: the synthesis of its disodium salt followed by acidification.[8]

3.1.1. Synthesis of Disodium Butane-1,4-disulfonate

This procedure is adapted from patent literature and involves the nucleophilic substitution of a 1,4-dihalobutane with sodium sulfite.[9]

  • Reactants:

    • 1,4-dihalobutane (1,4-dibromobutane or 1,4-dichlorobutane)

    • Sodium sulfite (Na₂SO₃)

    • Water (solvent)

  • Procedure from 1,4-dibromobutane:

    • In a 100 mL single-necked flask, add 7.56 g (60 mmol) of sodium sulfite, 3.6 mL (30 mmol) of 1,4-dibromobutane, and 60 mL of water.

    • Heat the mixture under reflux with stirring in an oil bath at a temperature of 110-120°C for approximately 10 hours.

    • Reduce the volume of the reaction mixture by approximately 50 mL via vacuum distillation.

    • Cool the concentrated solution to 4°C to induce crystallization.

    • Collect the white crystalline product by filtration.

    • Recrystallize the crude product twice from water.

    • Dry the purified product under vacuum at 60°C.

    • The expected yield is approximately 95%.

  • Procedure from 1,4-dichlorobutane:

    • In a 100 mL single-necked flask, add 7.56 g (60 mmol) of sodium sulfite, 3.3 mL (30 mmol) of 1,4-dichlorobutane, and 60 mL of water.[9]

    • Heat the mixture under reflux with stirring in an oil bath at a temperature of 110-120°C for approximately 20 hours.[9]

    • Follow steps 3-7 from the 1,4-dibromobutane procedure.

    • The expected yield is approximately 83%.[9]

3.1.2. Synthesis of this compound (Acidification)

This protocol is based on a patented purification method.

  • Reactants:

    • Disodium butane-1,4-disulfonate

    • Hydrogen chloride gas

    • Organic alcohol solvent (e.g., ethanol)

    • Organic acid for crystallization (e.g., formic acid)

  • Procedure:

    • Suspend disodium butane-1,4-disulfonate in an organic alcohol solvent.

    • Bubble hydrogen chloride gas through the suspension to carry out the acidification.

    • Remove the resulting sodium chloride precipitate by filtration.

    • Remove excess hydrogen chloride and the alcohol solvent under reduced pressure.

    • Add an organic acid, such as formic acid, to the residue to induce crystallization of the free acid.

    • Collect the crystalline this compound by filtration and dry.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.[6]

Table 3: HPLC Method for this compound Analysis

ParameterConditionSource(s)
Column Newcrom R1 (Reverse-Phase)[6]
Mobile Phase Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, formic acid can be used instead of phosphoric acid.[6]
Detection UV or Mass Spectrometry
Application This method is suitable for purity assessment and can be adapted for preparative separation.[6]

Applications in Drug Development and Research

The primary application of this compound in the pharmaceutical industry is as a stabilizing counterion for S-adenosyl-L-methionine (SAMe).[4] SAMe is a dietary supplement used to support mood, joint health, and liver function. The butane-1,4-disulfonate salt of SAMe offers enhanced stability compared to other salt forms.[4]

A study has also reported that the disodium salt of this compound was effective in alleviating the acute toxicity of the herbicide paraquat in mice. It was shown to suppress the formation of lipid peroxides in the lungs of rats exposed to paraquat.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound dihalobutane 1,4-Dihalobutane (Bromo or Chloro) reflux Aqueous Reflux (110-120°C) dihalobutane->reflux na2so3 Sodium Sulfite (Na2SO3) na2so3->reflux disodium_salt Disodium Butane-1,4-disulfonate reflux->disodium_salt Nucleophilic Substitution acidification Acidification (e.g., HCl) disodium_salt->acidification free_acid This compound acidification->free_acid purification Purification (Recrystallization) free_acid->purification final_product Purified this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Application in SAMe Formulation

G SAMe S-Adenosyl-L-methionine (SAMe) (Active Pharmaceutical Ingredient) SAMe_BDS_salt S-Adenosyl-L-methionine Butane-1,4-disulfonate Salt SAMe->SAMe_BDS_salt Salt Formation BDS_acid This compound (Counterion) BDS_acid->SAMe_BDS_salt Enhanced_Stability Enhanced Stability and Bioavailability SAMe_BDS_salt->Enhanced_Stability

Caption: Role as a stabilizing counterion for S-adenosyl-L-methionine.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.

  • GHS Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)

  • Precautionary Statements: P260, P261, P264, P271, P280, P301+P330+P331, P304+P340, P321, P363, P405, P501

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized organic compound with established synthetic and analytical protocols. Its primary significance in the pharmaceutical field is its role as a superior stabilizing agent for S-adenosyl-L-methionine. While its direct biological activities are not extensively explored, preliminary findings in mitigating paraquat toxicity suggest a potential area for future research. This guide provides a foundational resource for scientists and researchers working with or considering the use of this compound in their applications.

References

An In-depth Technical Guide to Dithiothreitol (DTT)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Dithiothreitol (DTT), a widely used reducing agent in life sciences. The document details its chemical properties, mechanism of action, and key applications, with a focus on its utility in protein chemistry and molecular biology. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in a laboratory setting.

Introduction and IUPAC Nomenclature

Dithiothreitol (DTT) is a small-molecule redox reagent, also known as Cleland's reagent.[1][2] It is an organosulfur compound classified as a dithiol and a diol.[1] While the user's query specified the chemical formula C4H10O6S2, the correct and commonly known formula for DTT is C4H10O2S2 . Given the context of a research-focused audience, it is presumed that the query pertained to this vital laboratory reagent.

The preferred IUPAC name for the most common isomer of DTT is (2S,3S)-1,4-Bis(sulfanyl)butane-2,3-diol .[1][3] It is also available as a racemic mixture, DL-Dithiothreitol.[4][5][6][7][8]

Physicochemical and Quantitative Data

DTT is a white, crystalline solid with a characteristic unpleasant odor.[2][9] It is highly soluble in water and other polar organic solvents.[2][4][10] The quantitative properties of DTT are summarized in the tables below.

Table 1: General Properties of Dithiothreitol
PropertyValueReferences
Molecular FormulaC4H10O2S2[1][2][7]
Molar Mass154.25 g/mol [1][7]
AppearanceWhite crystalline powder[2]
Melting Point41-44 °C[2][9]
Boiling Point125-130 °C at 2 mmHg[1]
Solubility in Water50 mg/mL (clear, colorless solution)[8][11]
Table 2: Redox Properties and Stability of Dithiothreitol
PropertyValueReferences
Redox Potential-0.33 V (at pH 7)[1][2][3][4][10][12]
pKa of Thiol Groups9.2 and 10.1[1][10]
Half-life at 20°C (0.1 M Phosphate Buffer)40 hours at pH 6.5[1][8]
10 hours at pH 7.5[8]
1.4 hours at pH 8.5[1][8]

Mechanism of Action: Disulfide Bond Reduction

DTT is a potent reducing agent due to its propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[1][2][3][4][10][13] The reduction of a disulfide bond in a protein by DTT is a two-step thiol-disulfide exchange reaction. The reducing power of DTT is most effective at pH values above 7, as the thiolate form (-S⁻) is the reactive species.[1][3][10]

The logical relationship of this mechanism is depicted in the following diagram:

G Protein_SS Protein with Disulfide Bond (R-S-S-R) Intermediate Mixed-Disulfide Intermediate (R-S-S-(CHOH)2-SH) Protein_SS->Intermediate Step 1: Nucleophilic attack by one DTT thiol DTT_SH Reduced DTT (HS-(CHOH)2-SH) DTT_SH->Intermediate Reduced_Protein Reduced Protein (R-SH + HS-R) Intermediate->Reduced_Protein Step 2: Intramolecular attack by the second DTT thiol Oxidized_DTT Oxidized DTT (Cyclic Disulfide) Intermediate->Oxidized_DTT

Mechanism of disulfide bond reduction by DTT.

Experimental Protocols

DTT is a cornerstone reagent in many molecular biology and biochemistry protocols. Below are detailed methodologies for some of its key applications.

Reduction of Protein Disulfide Bonds for SDS-PAGE

This protocol is designed to fully denature proteins by reducing disulfide bonds, ensuring accurate separation based on molecular weight during Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Materials:

  • Protein sample

  • Laemmli sample buffer (2X)

  • Dithiothreitol (DTT)

  • Heating block or water bath

Procedure:

  • Prepare a 1 M stock solution of DTT in deionized water. Dispense into aliquots and store at -20°C. Solutions should be prepared fresh for optimal activity.[14][15]

  • To your protein sample, add an equal volume of 2X Laemmli sample buffer.

  • Add DTT from the 1 M stock solution to the protein-sample buffer mixture to a final concentration of 50-100 mM.[16]

  • Vortex the sample gently to mix.

  • Incubate the sample at 60-100°C for 5-10 minutes.[14]

  • Cool the sample to room temperature before loading onto the SDS-PAGE gel.

Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol prepares proteins for proteomic analysis by mass spectrometry. Reduction with DTT is followed by alkylation to permanently prevent the re-formation of disulfide bonds.

Materials:

  • Protein lysate

  • Dithiothreitol (DTT), 100 mM in water (freshly prepared)[14]

  • Iodoacetamide (IAM), 100 mM in water (freshly prepared, protected from light)[14]

  • Eppendorf Thermomixer or equivalent

Procedure:

  • To the protein lysate, add the 100 mM DTT solution to a final concentration of 5-10 mM.[16][17]

  • Incubate the mixture at 60°C for 30 minutes with gentle shaking (500 rpm) to reduce the disulfide bonds.[14]

  • Cool the sample to room temperature.

  • Add the 100 mM IAM solution to a final concentration of 15-20 mM (a 3-fold molar excess over DTT is recommended).[18]

  • Incubate the sample in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.[18]

  • The protein sample is now ready for downstream processing, such as enzymatic digestion with trypsin.

The workflow for this experimental procedure is illustrated below:

G Start Protein Lysate Reduction Add DTT (5-10 mM final conc.) Incubate at 60°C for 30 min Start->Reduction Alkylation Add IAM (15-20 mM final conc.) Incubate in dark at RT for 30 min Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion End LC-MS/MS Analysis Digestion->End

Workflow for protein reduction and alkylation.

Applications in Research and Drug Development

DTT's primary role as a reducing agent makes it invaluable in numerous applications:

  • Proteomics and Protein Chemistry: As detailed in the protocols, DTT is essential for denaturing proteins prior to electrophoresis and mass spectrometry.[6][13] It is also used to maintain proteins with essential sulfhydryl groups in their active, reduced state.[4][6][13]

  • Enzyme Assays: DTT can be included in reaction buffers to preserve the activity of enzymes that are sensitive to oxidation.[13]

  • Molecular Biology: It is used in RNA isolation protocols to inactivate RNases, which are rich in disulfide bonds and resistant to many denaturants.[13] DTT is also employed as a "deprotecting" agent for thiolated DNA, preventing the formation of dimers.[1][3]

  • Cell Biology: As a cell-permeable reducing agent, DTT can be used to study the cellular response to reducing stress and to liquefy viscous biological samples.[2][16]

Conclusion

Dithiothreitol is a powerful and versatile reducing agent that is a staple in research and development settings. Its well-characterized physicochemical properties and predictable reactivity make it an indispensable tool for manipulating the redox state of proteins and other biological molecules. The protocols and data presented in this guide are intended to provide a solid foundation for the effective and reproducible use of DTT in a variety of scientific applications.

References

Synthesis of Butane-1,4-disulfonic acid via sulfonation of 1,4-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of butane-1,4-disulfonic acid, a valuable compound in pharmaceutical and chemical research. The primary focus is on the sulfonation of 1,4-butanediol, exploring both direct and indirect synthetic routes. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound and its salts are important intermediates in the synthesis of various pharmaceutical compounds. Notably, its disodium salt is a key precursor in the production of S-adenosyl-L-methionine (Ademetionine), a drug used in the management of liver diseases. The synthesis of this disulfonic acid can be approached through several pathways, with the choice of method often depending on the availability of starting materials, desired yield, and scalability. While the direct sulfonation of 1,4-butanediol is a theoretical route, the reaction of 1,4-dihalogenated butanes with a sulfonating agent is a more extensively documented and higher-yielding method.

Synthetic Pathways

There are two main approaches to the synthesis of this compound:

  • Route 1: Sulfonation of 1,4-Dihalogenated Butanes (Indirect Route): This is the most commonly reported and well-established method, involving a nucleophilic substitution reaction between a 1,4-dihalobutane (such as 1,4-dichlorobutane or 1,4-dibromobutane) and a sulfite salt.

  • Route 2: Direct Sulfonation of 1,4-Butanediol: This approach involves the direct reaction of 1,4-butanediol with a strong sulfonating agent. However, this method is less documented and can be complicated by side reactions, most notably the acid-catalyzed cyclization of 1,4-butanediol to form tetrahydrofuran (THF).

The following diagram illustrates these two synthetic pathways.

G cluster_0 Route 1: From 1,4-Dihalobutane cluster_1 Route 2: From 1,4-Butanediol 1,4-Dihalobutane 1,4-Dihalobutane This compound salt This compound salt 1,4-Dihalobutane->this compound salt Nucleophilic Substitution Sodium Sulfite Sodium Sulfite Sodium Sulfite->this compound salt This compound This compound This compound salt->this compound Acidification 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol->this compound Direct Sulfonation Tetrahydrofuran (Side Product) Tetrahydrofuran (Side Product) 1,4-Butanediol->Tetrahydrofuran (Side Product) Acid-catalyzed cyclization Strong Sulfonating Agent Strong Sulfonating Agent Strong Sulfonating Agent->this compound G Start Start ReactionSetup Reaction Setup: 1,4-Dihalobutane, Sodium Sulfite, Water Start->ReactionSetup Reflux Reflux (110-120°C) ReactionSetup->Reflux CoolingCrystallization Cooling and Crystallization Reflux->CoolingCrystallization Filtration Filtration CoolingCrystallization->Filtration Recrystallization Recrystallization (Purification) Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Disodium Butane-1,4-disulfonate Drying->Product Acidification Acidification Product->Acidification FinalProduct This compound Acidification->FinalProduct End End FinalProduct->End

An In-depth Technical Guide to the Chemical Reactivity of Sulfonate Groups in Butane-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-1,4-disulfonic acid and its derivatives are versatile chemical entities with applications ranging from being intermediates in drug synthesis to acting as catalysts in organic reactions. The reactivity of this molecule is dominated by its two sulfonate groups, which can undergo a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonate groups in this compound, focusing on key reactions such as nucleophilic substitution, where the sulfonate moiety serves as an excellent leaving group, esterification, and reduction. Detailed experimental protocols, quantitative data on reactivity, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a symmetrical molecule characterized by a four-carbon aliphatic chain flanked by two sulfonic acid functional groups. The strong electron-withdrawing nature of the sulfonyl groups significantly influences the reactivity of the entire molecule. The sulfonate groups can act as strong Brønsted acids, participate in nucleophilic substitution reactions as leaving groups when esterified, and be reduced to the corresponding thiols. Understanding the chemical behavior of these sulfonate groups is crucial for the effective utilization of this compound and its derivatives in various synthetic applications.

Synthesis of this compound and its Sodium Salt

The most common method for the synthesis of this compound is via the nucleophilic substitution of 1,4-dihalobutanes with a sulfite salt, which typically yields the disodium salt of the acid. The free acid can then be obtained by acidification.

Synthesis of Disodium Butane-1,4-disulfonate

The reaction of 1,4-dichlorobutane or 1,4-dibromobutane with sodium sulfite in an aqueous medium is a widely used method.[1][2]

General Reaction Scheme:

Experimental Protocol: Synthesis from 1,4-Dichlorobutane [3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 150g of deionized water, 12.7g of 1,4-dichlorobutane, and 25.2g of anhydrous sodium sulfite.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring for 8 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 300 mL of 95% ethanol and stir for 30 minutes.

    • Allow the mixture to stand for 2 hours to precipitate the product.

    • Collect the white solid by suction filtration.

    • Wash the filter cake with a small amount of 95% ethanol.

    • Dry the product in a vacuum oven to obtain disodium butane-1,4-disulfonate.

Quantitative Data for Synthesis:

Starting MaterialReaction Time (hours)Yield (%)Purity (%)Reference
1,4-Dichlorobutane893.796.8[3]
1,4-Dichlorobutane (with methanol co-solvent)895.396.1[3]
1,4-Dichlorobutane (with acetone co-solvent)892.095.7[4]
1,4-Dibromobutane1095-[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1,4-Dichlorobutane 1,4-Dichlorobutane Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) 1,4-Dichlorobutane->Nucleophilic Substitution (SN2) H₂O, Reflux Sodium Sulfite Sodium Sulfite Sodium Sulfite->Nucleophilic Substitution (SN2) Disodium Butane-1,4-disulfonate Disodium Butane-1,4-disulfonate Nucleophilic Substitution (SN2)->Disodium Butane-1,4-disulfonate

HO₃S-(CH₂)₄-SO₃H + 2 R'OH ⇌ R'O₃S-(CH₂)₄-SO₃R' + 2 H₂O

Caption: Fischer Esterification of this compound.

Nucleophilic Substitution: The Sulfonate Ester as a Leaving Group

The primary utility of converting the sulfonic acid to a sulfonate ester is to transform the hydroxyl group of an alcohol into an excellent leaving group. The resulting butane-1,4-diyl disulfonates can readily undergo nucleophilic substitution reactions.

General Reaction Scheme:

Relative Reactivity of Sulfonate Leaving Groups:

The leaving group ability of a sulfonate is inversely related to the pKa of its conjugate acid. More electron-withdrawing groups on the sulfur atom stabilize the resulting anion, making it a better leaving group.

Sulfonate EsterAbbreviationpKa of Conjugate AcidRelative Rate (SN2)
Triflate-OTf~ -14Very High
Tosylate-OTs-2.81
Mesylate-OMs-1.90.6

Experimental Protocol: Synthesis of 1,4-Diazidobutane from a Butane-1,4-disulfonate [5][6] This protocol is adapted from general procedures for nucleophilic substitution on sulfonate esters.

  • Synthesis of Butane-1,4-diyl dimesylate:

    • Dissolve 1,4-butanediol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (2.2 equivalents) slowly.

    • Add methanesulfonyl chloride (2.1 equivalents) dropwise at 0°C.

    • Stir the reaction at 0°C for 4 hours, monitoring by TLC.

    • Upon completion, quench with water, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to obtain the dimesylate.

  • Nucleophilic Substitution with Azide:

    • Dissolve the butane-1,4-diyl dimesylate (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Add sodium azide (2.5 equivalents).

    • Heat the mixture to 80-100°C and stir for 12-24 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield 1,4-diazidobutane.

DOT Diagram for Nucleophilic Substitution on a Butane-1,4-disulfonate Ester

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Butane-1,4-disulfonate Ester Butane-1,4-disulfonate Ester SN2 Reaction SN2 Reaction Butane-1,4-disulfonate Ester->SN2 Reaction Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->SN2 Reaction Substituted Butane (Nu-(CH2)4-Nu) Substituted Butane (Nu-(CH2)4-Nu) SN2 Reaction->Substituted Butane (Nu-(CH2)4-Nu) Sulfonate Anion Sulfonate Anion SN2 Reaction->Sulfonate Anion Leaving Group

Caption: Nucleophilic Substitution on a Butane-1,4-disulfonate Ester.

Reduction of the Sulfonate Groups

General Reaction Scheme (via Disulfonyl Chloride):

  • Chlorination:

  • Reduction:

Experimental Protocol: General Reduction of a Sulfonyl Chloride [7] Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Addition of Sulfonyl Chloride: Cool the LiAlH₄ suspension to 0°C. Slowly add a solution of butane-1,4-disulfonyl chloride in anhydrous THF to the suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Stir the mixture until a white precipitate forms.

    • Filter the precipitate and wash it with THF or diethyl ether.

    • Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude 1,4-butanedithiol.

    • The product can be purified by vacuum distillation.

DOT Diagram for Reduction of Butane-1,4-disulfonyl Chloride

G cluster_start Starting Material cluster_reagent Reducing Agent cluster_product Product Butane-1,4-disulfonyl Chloride Butane-1,4-disulfonyl Chloride Reduction Reduction Butane-1,4-disulfonyl Chloride->Reduction 1) THF LiAlH4 LiAlH4 LiAlH4->Reduction 1,4-Butanedithiol 1,4-Butanedithiol Workup Workup Reduction->Workup Intermediate Complex Workup->1,4-Butanedithiol 2) H₂O

Caption: Reduction of Butane-1,4-disulfonyl Chloride to 1,4-Butanedithiol.

This compound as a Brønsted Acid Catalyst

The two strongly acidic sulfonic acid groups make this compound an effective Brønsted acid catalyst for various organic transformations, such as esterification and hydrolysis reactions.

Experimental Protocol: Acid-Catalyzed Esterification of Acetic Acid with n-Butanol [8][9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetic acid (1 equivalent), n-butanol (1.2 equivalents), and a catalytic amount of this compound (e.g., 1-5 mol%).

  • Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC or GC to follow the disappearance of the starting materials and the formation of butyl acetate.

  • Workup and Isolation:

    • Cool the reaction mixture.

    • Dilute with an organic solvent and wash with water and saturated sodium bicarbonate solution to remove the catalyst and unreacted acetic acid.

    • Dry the organic layer and remove the solvent to obtain the crude ester.

    • Purify by distillation.

DOT Diagram for this compound as a Catalyst

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Carboxylic Acid (RCOOH) Carboxylic Acid (RCOOH) Protonation Protonation Carboxylic Acid (RCOOH)->Protonation Alcohol (R'OH) Alcohol (R'OH) Nucleophilic Attack Nucleophilic Attack Alcohol (R'OH)->Nucleophilic Attack This compound (H+) This compound (H+) This compound (H+)->Protonation Proton Donation Ester (RCOOR') Ester (RCOOR') Ester (RCOOR')->this compound (H+) Catalyst Regeneration Water Water Protonation->Nucleophilic Attack Activated Carbonyl Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Tetrahedral Intermediate->Ester (RCOOR') Elimination of H₂O Tetrahedral Intermediate->Water

Caption: Catalytic Cycle of Esterification using this compound.

Conclusion

The sulfonate groups in this compound are the focal point of its chemical reactivity, enabling a diverse range of transformations. Its synthesis from readily available starting materials makes it an accessible building block. The ability to convert the sulfonic acid groups into excellent leaving groups via esterification opens up avenues for various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups onto the butane backbone. Furthermore, the reduction of the sulfonate groups provides a route to 1,4-butanedithiol, a valuable monomer and cross-linking agent. Finally, the inherent acidity of the sulfonic acid groups allows this compound to function as an effective Brønsted acid catalyst. This guide provides a foundational understanding and practical protocols for harnessing the reactivity of this versatile molecule in research and development.

References

Thermal Stability and Decomposition of Butane-1,4-disulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of butane-1,4-disulfonic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available information with general principles of thermal analysis and the known behavior of related sulfonic acid compounds. The document covers known thermal properties, postulated decomposition pathways, and standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be applied to further investigate this compound. This guide is intended to be a foundational resource for researchers and professionals working with this compound, particularly in contexts where its thermal stability is a critical parameter.

Introduction

This compound is a bifunctional organic acid with applications in catalysis, as an electrolyte component, and as a counterion in pharmaceutical formulations. Its thermal stability is a crucial factor influencing its storage, handling, and performance in high-temperature applications. Understanding its decomposition behavior is essential for ensuring safety, predicting product shelf-life, and designing robust manufacturing processes. This guide synthesizes the available data and provides a framework for its thermal analysis.

Thermal Properties and Decomposition Data

Specific quantitative data on the thermal decomposition of this compound is sparse in the available literature. However, some information can be gleaned from material safety data sheets and studies on related compounds.

Table 1: Reported Thermal Properties of this compound and its Disodium Salt

CompoundPropertyValueSource
This compoundDecomposition Temperature> 200°CGeneric supplier data
This compound disodium saltMelting Point> 360°CMaterial Safety Data Sheet

The high melting point of the disodium salt suggests significant thermal stability of the ionic form. The free acid is expected to be less stable due to the presence of acidic protons that can catalyze decomposition reactions.

Studies on the pyrolysis of cation exchange resins containing sulfonic acid functional groups indicate that the sulfonic acid moiety begins to decompose around 300°C, primarily yielding sulfur dioxide (SO₂). While not a direct analog, this provides an indication of the thermal lability of the C-S bond in sulfonic acids.

Postulated Thermal Decomposition Pathway

In the absence of specific mechanistic studies for this compound, a plausible decomposition pathway can be proposed based on the general chemistry of alkanesulfonic acids. The primary decomposition is likely to involve the cleavage of the carbon-sulfur bond.

DecompositionPathway BDS This compound Heat Δ (Heat) Intermediate1 Butane + 2 SO₃ Heat->Intermediate1 Initial Decomposition Intermediate2 But-1-ene + H₂O + 2 SO₂ Intermediate1->Intermediate2 Rearrangement & Elimination SO2 Sulfur Dioxide (SO₂) Intermediate2->SO2 COx Carbon Oxides (CO, CO₂) Intermediate2->COx H2O Water (H₂O) Intermediate2->H2O

Caption: Postulated thermal decomposition pathway for this compound.

This proposed pathway suggests an initial cleavage to form butane and sulfur trioxide, followed by further reactions to produce volatile products like sulfur dioxide, water, and carbon oxides.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Calculate the percentage of mass loss at each decomposition step.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep instrument Place Sample in TGA Instrument prep->instrument purge Purge with Inert Gas (N₂ or Ar) instrument->purge heat Heat from 30°C to 600°C (10°C/min) purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze end End analyze->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a temperature above the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

    • Data Collection: Continuously record the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy change (ΔH) for each event by integrating the area under the peak.

DSC_Workflow start Start prep Sample Preparation (2-5 mg in sealed pan) start->prep instrument Place Sample and Reference in DSC Instrument prep->instrument purge Purge with Inert Gas (N₂ or Ar) instrument->purge heat Heat from 30°C to 400°C (10°C/min) purge->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze DSC Thermogram record->analyze end End analyze->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. While specific, detailed experimental data is not widely available, existing information suggests that decomposition begins above 200°C. The disodium salt exhibits significantly higher thermal stability. For a thorough understanding, it is imperative that detailed thermal analysis using techniques such as TGA and DSC be performed. The protocols and potential decomposition pathways outlined in this guide provide a solid foundation for researchers to conduct these investigations and contribute to a more complete thermal profile of this important compound. Further studies employing techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the evolved decomposition products and elucidating the precise decomposition mechanism.

Acidity and Dissociation Constants of Butane-1,4-disulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of Butane-1,4-disulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural homolog, Ethane-1,2-disulfonic acid, to provide well-founded estimates. Furthermore, it outlines a detailed experimental protocol for the determination of its acid dissociation constants using potentiometric titration, a robust and widely accepted methodology.

Understanding the Acidity of this compound

This compound is a diprotic strong acid, meaning it can donate two protons in an aqueous solution. The presence of two strongly electron-withdrawing sulfonyl groups (-SO₃H) at the terminal positions of the butane chain significantly increases the acidity of the sulfonic acid protons. This results in very low, likely negative, pKa values, indicating that the acid is fully dissociated in most aqueous solutions.

The dissociation occurs in two steps:

  • First Dissociation: HO₃S-(CH₂)₄-SO₃H + H₂O ⇌ ⁻O₃S-(CH₂)₄-SO₃H + H₃O⁺ (pKa₁)

  • Second Dissociation: ⁻O₃S-(CH₂)₄-SO₃H + H₂O ⇌ ⁻O₃S-(CH₂)₄-SO₃⁻ + H₃O⁺ (pKa₂)

Quantitative Data: pKa Values

CompoundpKa₁pKa₂Method
Ethane-1,2-disulfonic acid -2.06-1.46Experimental
This compound Estimated to be in a similar negative rangeEstimated to be in a similar negative range-

Note: The longer alkyl chain in this compound compared to Ethane-1,2-disulfonic acid is expected to have a minor influence on the pKa values.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa values of acids. For a strong diprotic acid like this compound, a titration with a strong base (e.g., NaOH) is performed, and the pH of the solution is monitored as a function of the volume of titrant added.

Materials and Equipment
  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Beakers and other standard laboratory glassware

Procedure
  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

    • Fill the burette with the standardized NaOH solution.

  • Titration Process:

    • Record the initial pH of the acid solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence points.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The curve for a strong diprotic acid will show two distinct equivalence points.

    • The pKa values can be determined from the pH at the half-equivalence points. However, for very strong acids with negative pKa values, these points will not be observable in the titration curve as the acid is already fully dissociated at the start of the titration.

    • For strong acids, the equivalence points are used to determine the exact concentration of the acid. The pKa values are typically below the measurable pH range in aqueous solutions.

Visualizations

The following diagrams illustrate the dissociation process and the workflow for pKa determination.

Dissociation_Pathway H2A HO₃S-(CH₂)₄-SO₃H (this compound) HA_minus ⁻O₃S-(CH₂)₄-SO₃H (Butane-1,4-disulfonate monoanion) H2A->HA_minus + H₂O - H₃O⁺ (pKa₁) A_2minus ⁻O₃S-(CH₂)₄-SO₃⁻ (Butane-1,4-disulfonate dianion) HA_minus->A_2minus + H₂O - H₃O⁺ (pKa₂)

Caption: Dissociation pathway of this compound.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Butane-1,4-disulfonic acid solution titrate Titrate acid with NaOH, record pH and volume prep_acid->titrate prep_base Standardize NaOH solution prep_base->titrate calibrate Calibrate pH meter calibrate->titrate plot Plot pH vs. Volume titrate->plot analyze Determine equivalence points plot->analyze

Caption: Experimental workflow for potentiometric titration.

References

Methodological & Application

Application Note: Purity Assessment of Butane-1,4-disulfonic Acid by Ion-Pair Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butane-1,4-disulfonic acid is a chemical compound utilized in various research and industrial applications, including as a chemical intermediate in organic synthesis.[1] For its use in sensitive applications such as pharmaceutical development, rigorous purity assessment is critical to ensure the absence of impurities that could affect product quality, safety, and efficacy. Potential impurities may include residual starting materials from synthesis, such as 1,4-dihalobutanes, or by-products.[2]

High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for assessing the purity of this compound.[2] Due to its highly polar nature, containing two sulfonic acid groups, retaining and resolving this analyte on traditional reverse-phase columns can be challenging. This application note describes a robust ion-pair reverse-phase HPLC (IP-RP-HPLC) method for the accurate purity determination of this compound.

Principle of the Method

Standard reverse-phase chromatography is often unsuitable for highly polar compounds as they show little retention on non-polar stationary phases. Ion-pair chromatography is an effective alternative that enhances the retention of ionic analytes.[3]

In this method, a cationic ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate (TBAHS), is added to the mobile phase. The positively charged tetrabutylammonium ion forms a neutral ion pair with the negatively charged sulfonate groups of the analyte.[3] This newly formed complex is more hydrophobic, increasing its affinity for the non-polar C18 stationary phase and leading to improved retention, resolution, and peak shape.

Experimental Protocol

3.1. Instrumentation and Materials

  • Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data Station (CDS).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (Purity ≥95%).[2]

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade water (e.g., Milli-Q or equivalent).

    • Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade.

    • Potassium phosphate monobasic, analytical grade.

    • Phosphoric acid, analytical grade.

3.2. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 15% Acetonitrile, 85% Aqueous Phase
Aqueous Phase: 20 mM Potassium Phosphate Monobasic and 5 mM TBAHS in water, pH adjusted to 6.5 with Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes

3.3. Preparation of Solutions

  • Aqueous Mobile Phase (85%):

    • Weigh and dissolve appropriate amounts of potassium phosphate monobasic and TBAHS in HPLC-grade water to achieve final concentrations of 20 mM and 5 mM, respectively.

    • Adjust the pH of the solution to 6.5 using dilute phosphoric acid.

    • Filter the solution through a 0.45 µm membrane filter before use.

  • Standard Solution (approx. 1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the aqueous mobile phase.

    • Mix thoroughly until the standard is completely dissolved.

  • Sample Solution (approx. 1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the aqueous mobile phase.

    • Mix thoroughly to ensure complete dissolution.

Experimental and Data Analysis Workflow

The overall workflow for the purity assessment is depicted in the diagram below. The purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing StandardPrep Prepare Standard Solution (1 mg/mL) Injection Inject Standard & Samples StandardPrep->Injection SamplePrep Prepare Sample Solution (1 mg/mL) SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (Aqueous + ACN) SystemSetup System Setup & Equilibration (Column, Flow, Temp) MobilePhasePrep->SystemSetup SystemSetup->Injection DataAcquisition Data Acquisition (Chromatogram @ 210 nm) Injection->DataAcquisition Integration Integrate Peaks DataAcquisition->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Data Presentation

The results from the analysis of a hypothetical batch of this compound are presented below. The chromatogram showed a main peak corresponding to this compound and two minor impurity peaks.

Peak IdentificationRetention Time (min)Peak Area (mAU*s)Area %
Impurity 13.1515,2300.45
This compound 6.82 3,358,900 99.12
Impurity 29.4714,5500.43
Total - 3,388,680 100.00

Conclusion

The described ion-pair reverse-phase HPLC method is simple, robust, and well-suited for the routine quality control and purity assessment of this compound. The method provides excellent retention and resolution for this highly polar compound, allowing for accurate quantification of its purity and the detection of potential impurities. This protocol is directly applicable for use in research and drug development settings where product quality is paramount.

References

Application Notes and Protocols: Butane-1,4-disulfonic Acid as a Strong Brønsted Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-1,4-disulfonic acid is a strong Brønsted acid that holds significant potential as a catalyst in a variety of organic reactions. Its bifunctional nature, with two sulfonic acid groups, imparts high acidity, making it an effective proton donor to facilitate numerous acid-catalyzed transformations. While specific documented applications of this compound as a catalyst are not extensively reported in publicly available literature, its properties are analogous to other well-established sulfonic acid catalysts. These application notes provide an overview of its potential uses, supported by generalized protocols and data from related sulfonic acid catalysts, to guide researchers in its application.

Introduction

Acid catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations crucial for the preparation of fine chemicals, pharmaceuticals, and materials. Strong Brønsted acids, such as sulfonic acids, are particularly valuable due to their high catalytic activity and stability. This compound (C₄H₁₀O₆S₂), a non-oxidizing strong acid, presents an attractive option for reactions requiring potent proton catalysis. Its structure, featuring two sulfonic acid moieties separated by a flexible butane linker, suggests the potential for unique catalytic behavior and solubility properties. This document outlines the prospective applications of this compound in key organic reactions and provides detailed experimental protocols based on established procedures for similar acid catalysts.

Key Applications and Catalytic Advantages

This compound is anticipated to be an effective catalyst for a range of organic transformations, including but not limited to:

  • Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters, a fundamental reaction in the synthesis of fragrances, plasticizers, and pharmaceutical intermediates.

  • Condensation Reactions: Promoting reactions such as aldol condensations and the formation of imines and enamines by activating carbonyl compounds.

  • Protection and Deprotection: Facilitating the protection of sensitive functional groups, such as the formation of acetals and ketals from carbonyls and alcohols, and their subsequent deprotection under acidic conditions.

  • Polymerization: Initiating cationic polymerization of alkenes and other monomers.

The primary advantages of using a disulfonic acid catalyst like this compound include:

  • High Acidity: The presence of two electron-withdrawing sulfonic acid groups enhances its proton-donating ability, leading to higher reaction rates.

  • Homogeneous Catalysis: Its potential solubility in various organic solvents allows for efficient catalysis in the liquid phase.

  • Potential for Heterogenization: The bifunctional nature allows for the possibility of grafting onto solid supports, enabling easier catalyst recovery and recycling.

Quantitative Data Summary

Due to the limited specific data for this compound as a catalyst, the following table summarizes representative quantitative data for analogous sulfonic acid-catalyzed esterification reactions to provide an expected performance benchmark.

CatalystReactantsCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference Reaction Type
Propanone-1,3-disulfonic acidAcrylic acid and 2-ethylhexanol1.0952>95Esterification
p-Toluenesulfonic acid (PTSA)Lauric acid and methanol5.065498Biodiesel Synthesis
Methanesulfonic acid (MSA)Acetic acid and n-butanol2.0100392Esterification
Sulfuric AcidPalmitic acid and methanol5.060597Esterification

This table presents data for comparable sulfonic acid catalysts to illustrate typical reaction conditions and outcomes.

Experimental Protocols

The following are detailed, generalized protocols for key organic reactions where this compound is expected to be an effective catalyst. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Esterification of a Carboxylic Acid

This protocol describes a typical setup for the esterification of a carboxylic acid with an alcohol using a strong acid catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.2 - 3.0 eq)

  • This compound (0.5 - 5.0 mol%)

  • Anhydrous toluene or other suitable solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid, the alcohol, and the solvent.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as required.

Protocol 2: General Procedure for Acetal/Ketal Protection of a Carbonyl Compound

This protocol outlines the protection of an aldehyde or ketone as an acetal or ketal.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Diol (e.g., ethylene glycol, 1.1 - 1.5 eq)

  • This compound (0.1 - 2.0 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Molecular sieves (4 Å)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone, the diol, and the anhydrous solvent.

  • Add activated molecular sieves to the flask.

  • Add this compound to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Filter the mixture to remove the molecular sieves and transfer the filtrate to a separatory funnel.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo to yield the crude acetal or ketal.

  • Purify by distillation or chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants & Solvent flask Reaction Flask reactants->flask catalyst This compound catalyst->flask heating Heating & Stirring flask->heating monitoring TLC / GC Monitoring heating->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purify Chromatography / Distillation concentration->purify product Pure Product purify->product

Caption: General experimental workflow for an organic reaction catalyzed by this compound.

catalytic_advantages cluster_properties Key Properties cluster_advantages Catalytic Advantages catalyst This compound high_acidity High Brønsted Acidity catalyst->high_acidity bifunctional Bifunctional Nature catalyst->bifunctional solubility Good Solubility catalyst->solubility fast_rates Faster Reaction Rates high_acidity->fast_rates versatility Versatile Applications bifunctional->versatility low_loading Low Catalyst Loading solubility->low_loading Homogeneous Catalysis

Caption: Logical relationship of the catalytic advantages of this compound.

Safety Information

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a promising, yet under-explored, strong acid catalyst for organic synthesis. Based on the established reactivity of analogous sulfonic acids, it is expected to be highly effective in a variety of important organic reactions. The protocols and information provided herein serve as a valuable starting point for researchers interested in exploring the catalytic potential of this compound in their synthetic endeavors. Further research is warranted to fully elucidate its catalytic scope and advantages.

Application of Butane-1,4-disulfonic Acid in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-1,4-disulfonic acid is a versatile organosulfur compound with the chemical formula C₄H₁₀O₆S₂.[1][2] Its bifunctional nature, possessing two sulfonic acid groups, makes it a valuable building block in polymer chemistry. The incorporation of sulfonic acid moieties into polymer backbones can significantly enhance material properties, including hydrophilicity, ion-exchange capacity, thermal stability, and dye affinity.[3] This document provides detailed application notes and generalized experimental protocols for the use of this compound as both a monomer in polycondensation reactions and as an acid catalyst in polymerization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₁₀O₆S₂[1][2]
Molecular Weight 218.3 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 27665-39-0[1]
Appearance Colorless crystalline solid (may be supplied as an aqueous solution)[4]

Application as a Monomer in Polymer Synthesis

This compound can be employed as a functional monomer in step-growth polymerization to synthesize sulfonated polymers, such as sulfonated polyamides and polyesters. These polymers are of interest for applications requiring ion-exchange properties, such as in membranes for fuel cells, water purification, and as specialty engineering plastics with enhanced dyeability.[3][5]

Synthesis of Sulfonated Polyamides

Reaction Principle: this compound can undergo polycondensation with a diamine to form a sulfonated polyamide. The sulfonic acid groups are incorporated into the polymer backbone, imparting ionic character to the material.

Sulfonated_Polyamide_Synthesis BDSA This compound Monomers Monomer Mixture BDSA->Monomers Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Monomers Polycondensation Polycondensation Monomers->Polycondensation Heat, Vacuum SulfonatedPolyamide Sulfonated Polyamide Polycondensation->SulfonatedPolyamide Water Water (byproduct) Polycondensation->Water

Caption: Synthesis of Sulfonated Polyamide.

Experimental Protocol: Polycondensation of this compound with Hexamethylenediamine

Disclaimer: This is a generalized protocol based on analogous polycondensation reactions for synthesizing sulfonated polyamides. Optimization of reaction conditions may be required.

Materials:

  • This compound

  • Hexamethylenediamine

  • m-Cresol (solvent)

  • Triphenyl phosphite (catalyst)

  • Pyridine (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Methanol (for precipitation)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and hexamethylenediamine.

  • Add m-cresol as a solvent to achieve a solids concentration of 15-20% (w/v).

  • Add triphenyl phosphite and pyridine as catalysts, typically at a concentration of 2-5 mol% relative to the monomers.

  • Purge the flask with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 100-120°C with constant stirring for 2-4 hours.

  • Gradually increase the temperature to 180-200°C and maintain for 6-12 hours to facilitate polycondensation. The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to room temperature and pour the viscous polymer solution into a stirred excess of methanol to precipitate the sulfonated polyamide.

  • Filter the polymer and wash it thoroughly with methanol and then deionized water to remove any unreacted monomers, solvent, and catalysts.

  • Dry the resulting polymer under vacuum at 60-80°C to a constant weight.

Hypothetical Properties of Sulfonated Polyamide:

PropertyExpected Value Range
Inherent Viscosity (dL/g) 0.5 - 1.5
Ion Exchange Capacity (meq/g) 2.0 - 3.5
Glass Transition Temperature (°C) 180 - 250
5% Weight Loss Temperature (°C) > 350
Synthesis of Sulfonated Polyesters

Reaction Principle: this compound can be reacted with a diol through polyesterification to produce a sulfonated polyester. This introduces sulfonic acid groups into the polyester backbone.

Sulfonated_Polyester_Synthesis BDSA This compound Monomers Monomer Mixture BDSA->Monomers Diol Diol (e.g., Ethylene Glycol) Diol->Monomers Esterification Esterification Monomers->Esterification Heat Polycondensation Polycondensation Esterification->Polycondensation High Temp, Vacuum SulfonatedPolyester Sulfonated Polyester Polycondensation->SulfonatedPolyester Water Water (byproduct) Polycondensation->Water

Caption: Synthesis of Sulfonated Polyester.

Experimental Protocol: Synthesis of a Sulfonated Polyester from this compound and Ethylene Glycol

Disclaimer: This is a generalized protocol based on polyesterification reactions. Specific conditions may need to be optimized.

Materials:

  • This compound

  • Ethylene glycol

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with equimolar amounts of this compound and a slight excess of ethylene glycol (e.g., 1:1.2 molar ratio).

  • Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 wt% of the total monomer weight).

  • Heat the mixture under a slow stream of nitrogen to 180-200°C for 2-4 hours to carry out the initial esterification, during which water will be distilled off.

  • For the polycondensation stage, gradually increase the temperature to 220-240°C while slowly reducing the pressure to a high vacuum (<1 mmHg).

  • Continue the reaction under these conditions for 4-8 hours, or until the desired viscosity is achieved.

  • Cool the reactor to room temperature and extrude the resulting sulfonated polyester.

  • The polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Hypothetical Properties of Sulfonated Polyester:

PropertyExpected Value Range
Molecular Weight (Mn, g/mol ) 10,000 - 30,000
Ion Exchange Capacity (meq/g) 1.5 - 3.0
Melting Temperature (°C) 150 - 220
Glass Transition Temperature (°C) 40 - 80

Application as a Catalyst in Polymer Synthesis

As a strong Brønsted acid, this compound can catalyze various polymerization reactions, most notably esterification for the synthesis of polyesters.[3] It offers an alternative to other acid catalysts like p-toluenesulfonic acid.

Catalysis of Polyester Synthesis

Reaction Principle: this compound can catalyze the polycondensation of a dicarboxylic acid and a diol to form a polyester. The acid protonates the carbonyl oxygen of the dicarboxylic acid, making it more susceptible to nucleophilic attack by the diol.

Polyester_Catalysis_Workflow Dicarboxylic_Acid Dicarboxylic Acid Monomer_Catalyst_Mix Monomer and Catalyst Mixture Dicarboxylic_Acid->Monomer_Catalyst_Mix Diol Diol Diol->Monomer_Catalyst_Mix BDSA_Catalyst This compound (Catalyst) BDSA_Catalyst->Monomer_Catalyst_Mix Polycondensation Polycondensation Monomer_Catalyst_Mix->Polycondensation Heat, Vacuum Polyester Polyester Polycondensation->Polyester Water Water (byproduct) Polycondensation->Water

Caption: Catalysis of Polyester Synthesis.

Experimental Protocol: Catalytic Synthesis of Poly(butylene adipate) (PBA)

Disclaimer: This protocol is based on general procedures for acid-catalyzed polyesterification.

Materials:

  • Adipic acid

  • 1,4-Butanediol

  • This compound (catalyst)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup, combine adipic acid and a slight molar excess of 1,4-butanediol (e.g., 1:1.1 molar ratio).

  • Add this compound as a catalyst (typically 0.1-0.5 wt% of the total monomer weight).

  • Heat the mixture to 170-190°C under a nitrogen atmosphere while stirring. Water will be produced and should be removed by distillation. Maintain these conditions for approximately 2-4 hours.

  • To drive the reaction to completion, increase the temperature to 200-220°C and apply a vacuum to remove the remaining water and excess 1,4-butanediol.

  • Continue the polycondensation for another 3-6 hours until a high viscosity is observed.

  • Cool the reactor and collect the resulting poly(butylene adipate).

Quantitative Data for PBA Synthesis:

ParameterValue
Reaction Temperature 170 - 220°C
Catalyst Concentration 0.1 - 0.5 wt%
Monomer Molar Ratio (Diol:Acid) 1.1 : 1
Reaction Time 5 - 10 hours
Resulting Molecular Weight (Mn) 15,000 - 40,000 g/mol

Conclusion

This compound is a promising difunctional molecule for advanced polymer synthesis. Its use as a monomer allows for the creation of sulfonated polymers with tailored ion-exchange capacities and thermal properties, suitable for a range of specialized applications. Furthermore, its strong acidic nature enables its use as an effective catalyst for polymerization reactions like polyesterification. The provided protocols offer a foundational methodology for researchers to explore the potential of this compound in developing novel polymeric materials. Further optimization of reaction conditions will be necessary to achieve desired polymer characteristics for specific applications.

References

Application Notes and Protocols: Butane-1,4-disulfonic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butane-1,4-disulfonic acid and its salts are versatile intermediates in pharmaceutical synthesis. Their utility stems from their properties as strong Brønsted acids and their role as precursors in the formation of various pharmaceutically relevant compounds.[1] This document provides an overview of the applications of this compound, with a focus on its role in the synthesis of the liver-protecting drug Ademetionine (S-adenosyl-L-methionine) and its catalytic activity in organic reactions.[1][2] Detailed experimental protocols for the synthesis of its sodium salt, a key precursor, are also presented.

Key Applications in Pharmaceutical Synthesis:
  • Intermediate for Ademetionine Synthesis: The disodium salt of this compound is a crucial intermediate in the synthesis of Ademetionine, a drug used to treat liver diseases.[1][3]

  • Brønsted Acid Catalysis: As a strong Brønsted acid, this compound can effectively catalyze a variety of organic transformations, including the synthesis of heterocyclic compounds which are significant in medicinal chemistry.[1]

  • Synthesis of Solubilizing Agents: It is a precursor to 1,4-butane sultone, which is used in the synthesis of sulfobutyl ether-beta-cyclodextrin (SBE-β-CD). SBE-β-CD is utilized to enhance the solubility of poorly water-soluble drugs.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of sodium 1,4-butanedisulfonate, a key intermediate. The data is compiled from various optimized protocols.

Starting MaterialMolar Ratio (Starting Material:Sodium Sulfite)Reaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
1,4-Dibromobutane1:2110-1201095[4]
1,4-Dichlorobutane1:2110-1202083[4]
1,4-Dichlorobutane1:2Reflux890.5-95.3[2]

Experimental Protocols

Protocol 1: Synthesis of Sodium 1,4-Butanedisulfonate from 1,4-Dibromobutane

This protocol is based on a high-yield synthesis method.[4]

Materials:

  • 1,4-Dibromobutane (3.6 mL, 30 mmol)

  • Sodium sulfite (7.56 g, 60 mmol)

  • Deionized water (60 mL)

  • Ethanol (for washing)

Equipment:

  • 100 mL single-necked round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • To a 100 mL single-necked flask, add sodium sulfite (7.56 g) and deionized water (60 mL).

  • Stir the mixture to dissolve the sodium sulfite.

  • Add 1,4-dibromobutane (3.6 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to 110-120°C using a heating mantle or oil bath.

  • Maintain the reaction under reflux with vigorous stirring for approximately 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove approximately 50 mL of water from the reaction mixture by distillation under reduced pressure.

  • Cool the concentrated solution to 4°C to induce crystallization.

  • Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals twice with a small amount of cold ethanol.

  • Dry the purified sodium 1,4-butanedisulfonate in a vacuum oven at 60°C.

Expected Yield: 95%[4]

Protocol 2: Synthesis of Sodium 1,4-Butanedisulfonate from 1,4-Dichlorobutane

This protocol provides a cost-effective alternative using 1,4-dichlorobutane.[4]

Materials:

  • 1,4-Dichlorobutane (3.3 mL, 30 mmol)

  • Sodium sulfite (7.56 g, 60 mmol)

  • Deionized water (60 mL)

  • Ethanol (for washing)

Equipment:

  • Same as Protocol 1

Procedure:

  • Follow steps 1-3 of Protocol 1, using 3.3 mL of 1,4-dichlorobutane instead of 1,4-dibromobutane.

  • Equip the flask with a reflux condenser and heat the mixture to 110-120°C.

  • Maintain the reaction under reflux with vigorous stirring for approximately 20 hours.

  • Follow steps 6-11 of Protocol 1 for workup and purification.

Expected Yield: 83%[4]

Visualizations

Synthesis Pathway of Sodium 1,4-Butanedisulfonate

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 1,4-Dihalobutane (X = Cl, Br) F Sodium 1,4-Butanedisulfonate A->F B Sodium Sulfite (Na2SO3) B->F C Aqueous Solution C->F Solvent D 110-120°C D->F Temperature E 10-20 hours E->F Time

Caption: Synthesis of Sodium 1,4-Butanedisulfonate.

Experimental Workflow for Synthesis and Purification

G A 1. Mix Reactants (1,4-Dihalobutane, Na2SO3, Water) B 2. Reflux (110-120°C, 10-20h) A->B C 3. Cool to Room Temperature B->C D 4. Concentrate (Reduced Pressure Distillation) C->D E 5. Crystallize (Cool to 4°C) D->E F 6. Filter (Vacuum Filtration) E->F G 7. Wash (Cold Ethanol) F->G H 8. Dry (Vacuum Oven at 60°C) G->H I Final Product: Sodium 1,4-Butanedisulfonate H->I

Caption: General workflow for synthesis and purification.

Application in Pharmaceutical Synthesis

G A This compound (or its sodium salt) B Intermediate in Ademetionine Synthesis A->B C Precursor for 1,4-Butane Sultone A->C D Brønsted Acid Catalyst A->D E Ademetionine (Liver-protecting drug) B->E F Sulfobutyl Ether-β-Cyclodextrin (Solubilizing Agent) C->F G Synthesis of Heterocyclic Compounds D->G

References

The Role of Butane-1,4-disulfonic Acid in Modifying Polyamide Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides, a class of polymers characterized by amide linkages, are widely utilized in various industries for their excellent mechanical strength, thermal stability, and chemical resistance. The modification of polyamides to enhance specific properties for advanced applications is a significant area of research. One potential avenue for modification is the incorporation of sulfonic acid groups. This document explores the theoretical role of Butane-1,4-disulfonic acid in modifying polyamide properties.

It is important to note that while the use of sulfonated aromatic monomers in the synthesis of specialty polyamides and polyimides is well-documented, particularly for applications such as proton exchange membranes, the specific use of this compound as a direct additive or co-monomer for modifying common polyamides is not extensively covered in publicly available literature. Therefore, these notes are based on established principles of polymer chemistry and data from related studies on sulfonated polymers.

Potential Effects of this compound on Polyamide Properties

The introduction of this compound into a polyamide matrix, either as a non-reactive additive or a reactive co-monomer, could theoretically influence several key properties. The sulfonic acid groups (-SO₃H) are highly polar and acidic, which would introduce new intermolecular interactions within the polymer.

Key Potential Property Modifications:

  • Increased Hydrophilicity: The presence of sulfonic acid groups would significantly increase the moisture absorption of the polyamide. This could be beneficial for applications requiring improved dyeability with acid dyes, enhanced biocompatibility, or altered surface wettability.

  • Improved Dyeability: The sulfonic acid groups would act as dye sites for cationic or basic dyes, leading to deeper and more vibrant colors.

  • Enhanced Ion Exchange Capacity: The incorporation of acidic functional groups would impart ion-exchange properties to the polyamide, making it potentially suitable for applications in separation and purification.

  • Altered Mechanical Properties: Increased moisture absorption generally acts as a plasticizer in polyamides, leading to a decrease in tensile strength and modulus, but an increase in ductility and impact strength.[1] The flexible aliphatic chain of this compound might also contribute to increased chain mobility.

  • Modified Thermal Properties: The introduction of sulfonic acid groups and the potential for ionic crosslinking could affect the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide. The specific effect would depend on the degree of incorporation and the resulting morphology.

  • Flame Retardancy: Sulfonate-containing compounds have been shown to improve the flame retardancy of polymers.[2]

The following table summarizes the potential effects based on the general principles of polyamide modification and sulfonation.

PropertyPotential Effect of this compound IncorporationRationale
Hydrophilicity IncreaseIntroduction of highly polar sulfonic acid groups.
Dyeability (Acid Dyes) IncreaseSulfonic acid groups provide dye-binding sites.
Ion Exchange Capacity IncreasePresence of acidic functional groups.
Tensile Strength DecreasePlasticization effect due to increased moisture absorption.
Ductility/Elongation at Break IncreasePlasticization and potential increase in chain flexibility.[1]
Glass Transition Temp. (Tg) Potentially AlteredDependent on intermolecular interactions and moisture content.
Flame Retardancy Potential IncreaseSulfonate groups can promote char formation.[2]

Theoretical Mechanisms of Modification

The modification of polyamide properties by this compound can be conceptualized through two primary hypothetical pathways: as a reactive co-monomer or as a non-reactive additive.

This compound as a Co-monomer

In this scenario, this compound would be incorporated into the polyamide backbone during polymerization. This would require the sulfonic acid groups to be stable under polymerization conditions or for the this compound to be functionalized with amine or carboxylic acid groups to participate in the condensation reaction.

G cluster_0 Monomers cluster_1 Polymerization cluster_2 Resulting Polymer Diamine Diamine Polymerization Polycondensation Diamine->Polymerization Diacid Dicarboxylic Acid Diacid->Polymerization BDSA This compound (as co-monomer) BDSA->Polymerization SulfonatedPolyamide Sulfonated Polyamide Polymerization->SulfonatedPolyamide

Caption: Hypothetical polymerization workflow with this compound.

This compound as an Additive

If blended with a polyamide post-polymerization, this compound would act as a functional additive. The sulfonic acid groups would form strong hydrogen bonds with the amide groups of the polyamide chains, potentially disrupting the existing hydrogen bonding network and altering the polymer's morphology and properties.

G cluster_0 Components cluster_1 Process cluster_2 Result Polyamide Polyamide Blending Melt Blending Polyamide->Blending BDSA This compound (Additive) BDSA->Blending ModifiedPolyamide Modified Polyamide Blend Blending->ModifiedPolyamide

References

Application Notes and Protocols: Improving the Dyeability of Nylon Fibers

Author: BenchChem Technical Support Team. Date: December 2025

To the User: Following a comprehensive search, it has been determined that there is no readily available scientific literature, patents, or technical documentation detailing the use of butane-1,4-disulfonic acid for the specific purpose of improving the dyeability of nylon fibers. The information available focuses on the synthesis of this chemical and its application in other fields, alongside separate and unrelated documentation on the general principles of dyeing nylon.

Therefore, these application notes will focus on established and well-documented methods for improving the dyeability of nylon fibers, a topic of significant interest to researchers and professionals in textile science. The following sections provide detailed protocols and data related to the use of acid dyes and auxiliary chemicals in the nylon dyeing process.

Introduction: Enhancing the Dyeability of Nylon Fibers

Nylon, a polyamide fiber, is widely used in the textile industry due to its strength, elasticity, and abrasion resistance. The dyeability of nylon is primarily attributed to the presence of terminal amino end groups (-NH2), which act as dye sites for anionic dyes, such as acid dyes.[1][2] The dyeing process involves the formation of ionic bonds between the protonated amino groups in the nylon fiber and the anionic sulfonate groups of the acid dye molecules.[2] The overall dye uptake and quality of the dyeing are influenced by several factors, including the type of dye, dyeing temperature, pH of the dyebath, and the use of auxiliary chemicals.[3][4][5]

Improving the dyeability of nylon fibers often involves optimizing these parameters to achieve desired color depth, fastness, and levelness. This can be accomplished through various strategies, including the selection of appropriate acid dyes, precise control of the dyebath pH, and the use of leveling agents and other auxiliaries.

Mechanism of Nylon Dyeing with Acid Dyes

The fundamental mechanism of dyeing nylon with acid dyes is an ionic interaction. The process can be summarized in the following steps:

  • Protonation of Amino Groups: In an acidic dyebath, the terminal amino groups of the nylon polymer chain become protonated, acquiring a positive charge (-NH3+).[2]

  • Adsorption of Dye Anions: The anionic acid dye molecules, which contain negatively charged sulfonate groups (-SO3-), are attracted to the positively charged sites on the nylon fiber.[2]

  • Ionic Bond Formation: A salt linkage or ionic bond is formed between the dye anion and the protonated amino group of the fiber.[2]

  • Other Interactions: In addition to ionic bonding, van der Waals forces and hydrogen bonding can also contribute to the affinity of the dye for the fiber, further enhancing the dye fixation.[2][5]

The following diagram illustrates the logical relationship in the dyeing mechanism of nylon with an acid dye.

Dyeing_Mechanism cluster_nylon Nylon Fiber cluster_dyebath Acidic Dyebath Nylon Nylon Polymer Chain (-NH2 terminal groups) Protonation Protonation of Amino Groups Nylon->Protonation In presence of acid Acid Acid (e.g., Acetic Acid) Provides H+ ions Acid->Protonation Dye Anionic Acid Dye (-SO3- groups) Ionic_Bonding Ionic Bond Formation (Salt Linkage) Dye->Ionic_Bonding Protonated_Nylon Protonated Nylon (-NH3+ sites) Protonation->Protonated_Nylon Protonated_Nylon->Ionic_Bonding Dyed_Fiber Dyed Nylon Fiber Ionic_Bonding->Dyed_Fiber

Caption: Mechanism of Nylon Dyeing with Acid Dyes.

Experimental Protocols for Improving Nylon Dyeability

Materials and Equipment
  • Substrate: Scoured and bleached nylon 6 fabric.

  • Dyes: C.I. Acid Yellow 23, C.I. Acid Red 1, C.I. Acid Blue 25 (or other suitable acid dyes).

  • Chemicals:

    • Acetic acid (CH₃COOH)

    • Sodium acetate (CH₃COONa)

    • Anionic leveling agent

    • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., Glycerine bath beaker dyeing machine)

    • Spectrophotometer for color measurement

    • pH meter

    • Analytical balance

    • Glass beakers, pipettes, and volumetric flasks

Protocol 1: Standard Acid Dyeing of Nylon

This protocol outlines a standard procedure for dyeing nylon fabric with acid dyes.

  • Preparation of Dyebath:

    • Prepare a stock solution of the acid dye (e.g., 1% w/v).

    • For a 1% depth of shade on a 10 g nylon sample, use 10 mL of the dye stock solution.

    • Set the liquor-to-goods ratio (LR) to 40:1. The total volume of the dyebath will be 400 mL.

    • Add the required amount of dye solution to the beaker.

    • Add an anionic leveling agent (e.g., 1% on weight of fiber - owf).

    • Add Glauber's salt (e.g., 10% owf) as an electrolyte.

    • Adjust the pH of the dyebath to the desired value (e.g., pH 4.5-5.5) using an acetic acid/sodium acetate buffer.[3]

    • Add distilled water to make up the final volume.

  • Dyeing Procedure:

    • Immerse the pre-wetted nylon fabric in the dyebath at room temperature.

    • Raise the temperature of the dyebath to the boil (100°C) at a rate of 2°C per minute.[3]

    • Continue dyeing at the boil for 60 minutes.[3]

    • After dyeing, cool the dyebath to 70°C.

    • Remove the fabric, rinse thoroughly with cold water, and then with hot water.

  • After-treatment (Optional):

    • To improve wet fastness, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's instructions.

The following workflow diagram illustrates the standard acid dyeing process for nylon.

Dyeing_Workflow Start Start Prepare_Dyebath Prepare Dyebath (Dye, Leveling Agent, Salt, Buffer) Start->Prepare_Dyebath Immerse_Fabric Immerse Pre-wetted Nylon Fabric Prepare_Dyebath->Immerse_Fabric Heat_Bath Raise Temperature to 100°C (at 2°C/min) Immerse_Fabric->Heat_Bath Dye_at_Boil Dye at 100°C for 60 min Heat_Bath->Dye_at_Boil Cool_Bath Cool Dyebath to 70°C Dye_at_Boil->Cool_Bath Rinse_Fabric Rinse Fabric (Cold and Hot Water) Cool_Bath->Rinse_Fabric After_Treatment Optional: After-treatment (Cationic Fixing Agent) Rinse_Fabric->After_Treatment Dry_Fabric Dry the Dyed Fabric After_Treatment->Dry_Fabric Yes After_Treatment->Dry_Fabric No End End Dry_Fabric->End

Caption: Standard Workflow for Acid Dyeing of Nylon.

Data Presentation: Factors Affecting Dyeability

The following tables summarize the expected effects of key variables on the dyeability of nylon fibers with acid dyes.

Table 1: Effect of Dyebath pH on Dye Uptake

Dyebath pHExpected Dye Exhaustion (%)Rationale
3.0 - 4.0HighIncreased protonation of amino groups, leading to stronger ionic attraction.
4.5 - 5.5Moderate to HighOptimal balance for good dye uptake and minimizing potential fiber damage.[3]
6.0 - 7.0Low to ModerateReduced protonation of amino groups, leading to weaker dye-fiber interaction.
> 7.0Very LowAmino groups are not significantly protonated, resulting in poor dye exhaustion.

Table 2: Role of Common Auxiliaries in Nylon Dyeing

AuxiliaryTypeFunctionTypical Concentration (owf)
Acetic AcidAcidProvides H+ ions to protonate amino groups and control pH.As required for target pH
Sodium AcetateBuffer SaltUsed with acetic acid to maintain a stable pH.As required for target pH
Anionic Leveling AgentSurfactantCompetes with the dye for dye sites on the fiber, slowing down the initial dye uptake and promoting even color distribution.[3]0.5 - 2.0%
Glauber's Salt (Na₂SO₄) or Sodium Chloride (NaCl)ElectrolyteIn high concentrations, can act as a retarding agent by causing dye aggregation and reducing the rate of dye migration to the fiber.[4]5 - 20%
Cationic Fixing AgentAfter-treatmentForms a complex with the anionic dye, increasing the dye molecule's size and reducing its solubility, thereby improving wet fastness.[5]1 - 3%

Conclusion

The dyeability of nylon fibers can be effectively enhanced through the careful selection of acid dyes and the optimization of dyeing parameters, particularly the pH of the dyebath. The use of auxiliary chemicals such as leveling agents and electrolytes plays a crucial role in achieving level and reproducible dyeings. While the specific application of this compound in this context is not documented, the principles and protocols outlined in these notes provide a solid foundation for researchers and scientists working to improve the coloration of nylon textiles. Further research into novel auxiliaries could potentially lead to advancements in the field, but any new chemical's efficacy and mechanism would need to be established through rigorous experimental investigation.

References

Preparation of Sulfonic Acid-Based Ion-Exchange Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-exchange resins are indispensable tools in various scientific disciplines, including chemical synthesis, purification, and drug delivery. Strong acid cation-exchange resins, characterized by the presence of sulfonic acid groups (-SO₃H), are particularly valuable for their ability to exchange cations across a wide pH range. While a variety of sulfonated polymers are commercially available, their preparation in a research setting allows for tailored properties and a deeper understanding of their structure-function relationships.

This document provides detailed protocols for the standard and most widely practiced method for preparing a strong acid cation-exchange resin: the sulfonation of a styrene-divinylbenzene (PS-DVB) copolymer. Although the direct polymerization or use of butane-1,4-disulfonic acid as a monomer or crosslinker in the synthesis of ion-exchange resins is not a commonly documented procedure, a comprehensive protocol for the synthesis of this compound itself is also provided for reference and potential applications in other areas of chemical research.

Section 1: Preparation of a Strong Acid Cation-Exchange Resin via Sulfonation of Polystyrene-Divinylbenzene (PS-DVB) Beads

This section details the established method for synthesizing a strong acid cation-exchange resin by introducing sulfonic acid groups onto a pre-formed polymer backbone.

Experimental Protocol

Materials:

  • Styrene-divinylbenzene (PS-DVB) copolymer beads (e.g., 100-200 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated sulfuric acid (H₂SO₄, 95-98%)

  • Deionized water

  • Methanol

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Drying oven

Procedure:

  • Swelling of the Copolymer Beads:

    • In a round-bottom flask, swell the PS-DVB copolymer beads in a suitable solvent like dichloromethane for approximately 30 minutes to facilitate the penetration of the sulfonating agent.[1]

  • Sulfonation:

    • Carefully add concentrated sulfuric acid to the swollen beads.[1][2] The ratio of sulfuric acid to beads can vary, but a common starting point is a 5:1 (v/w) ratio.

    • Heat the mixture to 70-100°C with continuous stirring.[1][3] The reaction time can be varied to control the degree of sulfonation, with typical durations ranging from 3 to 8 hours.[1][4]

  • Quenching and Washing:

    • After the desired reaction time, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by adding the mixture to a large volume of deionized water with stirring.

    • Wash the sulfonated beads extensively with deionized water until the washings are neutral to pH.[1] This removes any remaining acid.

  • Final Rinsing and Drying:

    • Rinse the resin beads with methanol.[1]

    • Dry the final ion-exchange resin in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[1]

Characterization and Properties

The resulting sulfonated PS-DVB resin will have sulfonic acid groups attached to the aromatic rings of the polystyrene backbone, imparting strong acidic properties. The key properties of the resin are its ion-exchange capacity (IEC) and its degree of swelling in water.

PropertyDescriptionTypical Values
Ion-Exchange Capacity (IEC) The number of equivalents of ions that can be exchanged per unit weight of the resin.Increases with sulfonation time.[1]
Swelling The increase in volume or weight of the resin upon hydration, which is influenced by the IEC.Wet bead diameter increases with sulfonation.[1]
Appearance Typically spherical beads, which may darken upon sulfonation.White to light yellow before sulfonation.[2]

Workflow Diagram

Resin_Preparation cluster_synthesis Resin Synthesis PS_DVB PS-DVB Beads Swelling Swelling in Dichloromethane PS_DVB->Swelling Sulfonation Sulfonation with Conc. H₂SO₄ (70-100°C) Swelling->Sulfonation Quenching Quenching in Water Sulfonation->Quenching Washing Washing to Neutral pH Quenching->Washing Drying Drying Washing->Drying Final_Resin Strong Acid Cation- Exchange Resin Drying->Final_Resin

Caption: Workflow for the preparation of a strong acid cation-exchange resin.

Section 2: Synthesis of this compound

This section provides a protocol for the synthesis of this compound, a useful chemical intermediate. The most common route involves the reaction of a 1,4-dihalobutane with sodium sulfite, followed by acidification.

Experimental Protocol

Materials:

  • 1,4-Dichlorobutane or 1,4-Dibromobutane

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Hydrochloric acid (HCl) or an acidic ion-exchange resin

  • Methanol or Ethanol (for crystallization)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Sulfonation Reaction:

    • In a round-bottom flask, dissolve sodium sulfite in deionized water.

    • Add 1,4-dihalobutane to the solution. A typical molar ratio of 1,4-dihalobutane to sodium sulfite is 1:2.[5]

    • Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.[6][7] The reaction time depends on the starting material:

      • With 1,4-dibromobutane: ~10 hours.[6]

      • With 1,4-dichlorobutane: ~20 hours.[6]

  • Isolation of the Disodium Salt:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove a significant portion of the water.[7]

    • Induce crystallization of the disodium butane-1,4-disulfonate by cooling or by adding a miscible organic solvent like methanol or ethanol.[8]

    • Collect the white crystalline product by filtration and wash with a small amount of cold ethanol.

  • Acidification:

    • Method A (Acidification with HCl): Dissolve the disodium salt in a minimal amount of water and acidify with a hydrogen chloride solution. The resulting mixture can be filtered and concentrated to yield this compound.

    • Method B (Ion-Exchange): Pass an aqueous solution of the disodium salt through a column packed with a strong acid cation-exchange resin in the H⁺ form. This will exchange the sodium ions for protons, yielding an aqueous solution of this compound.

  • Final Product Isolation:

    • Concentrate the acidic solution under reduced pressure to obtain the final product, this compound.

Synthesis Parameters and Yields
Starting MaterialReaction Time (hours)Reaction Temperature (°C)Reported Yield
1,4-Dibromobutane ~10110-120~95%[6][7]
1,4-Dichlorobutane ~20110-120~83-90.5%[6][8]

Workflow Diagram

Acid_Synthesis cluster_synthesis This compound Synthesis Starting_Material 1,4-Dihalobutane + Sodium Sulfite Reflux Aqueous Reflux (110-120°C) Starting_Material->Reflux Isolation Isolation of Disodium Salt Reflux->Isolation Acidification Acidification (HCl or Ion-Exchange) Isolation->Acidification Concentration Concentration Acidification->Concentration Final_Product Butane-1,4-disulfonic Acid Concentration->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Strong acid cation-exchange resins are widely used for:

  • Purification of pharmaceuticals: Removing cationic impurities from drug substances.

  • Catalysis: Acting as solid acid catalysts in organic reactions.

  • Drug delivery: As carriers for cationic drugs to achieve taste masking or controlled release.

  • Water purification: For deionization and softening.

This compound and its salts serve as important intermediates in the synthesis of various organic compounds, including pharmaceuticals.

Conclusion

This document provides robust and well-documented protocols for the preparation of a strong acid cation-exchange resin and the synthesis of this compound. While the direct use of this compound in the preparation of ion-exchange resins is not a conventional approach, the provided methods offer reliable pathways to functionally similar materials and the disulfonic acid itself, enabling a wide range of applications in research and development. Researchers are encouraged to adapt and optimize these protocols based on their specific needs and available resources.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing Butane-1,4-disulfonic Acid as a Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. Butane-1,4-disulfonic acid is a promising but underexplored linker candidate. Its aliphatic nature is expected to impart flexibility to the framework, while the sulfonate groups can introduce strong acidity and potential for high proton conductivity.[1][2][3][4] This combination of properties suggests that MOFs synthesized with this compound could be highly valuable in applications such as catalysis, gas separation, and as solid-state proton conductors.

These application notes provide a comprehensive overview of the potential applications, hypothetical performance data, and detailed experimental protocols for the synthesis and characterization of MOFs based on the this compound linker.

Potential Applications and Expected Performance

The unique combination of an aliphatic backbone and sulfonic acid functional groups in the this compound linker suggests several key application areas.

Heterogeneous Catalysis

The strong Brønsted acidity of the sulfonic acid groups makes these MOFs promising candidates for solid acid catalysts.[5][6]

  • Esterification Reactions: The acidic sites can catalyze the formation of esters from carboxylic acids and alcohols.

  • Aldol Condensation: The framework could facilitate carbon-carbon bond formation.

  • Knoevenagel Condensation: The acidic nature of the MOF can promote this key reaction in the synthesis of fine chemicals.

Proton Conduction

The high density of sulfonic acid groups within the MOF channels could facilitate efficient proton transport, making these materials suitable for:

  • Proton Exchange Membranes (PEMs) in Fuel Cells: MOFs with high proton conductivity are sought-after materials for next-generation fuel cells.[7][8][9][10][11][12]

  • Electrochemical Sensors: The proton-conducting channels could be utilized in the development of novel sensors.

Gas Adsorption and Separation

The flexible nature of the aliphatic butane linker may lead to "breathing" MOFs, which exhibit dynamic structural changes upon guest molecule adsorption.[13][14][15][16] This property can be leveraged for:

  • Selective Gas Separation: The framework's flexibility can allow for the selective uptake of certain gases based on their size and interaction with the framework.

  • CO2 Capture: The polar sulfonate groups may enhance the affinity for CO2.[17]

Data Presentation: Hypothetical Performance Metrics

The following tables summarize the expected quantitative data for a hypothetical MOF synthesized with this compound, drawing parallels from existing aliphatic and sulfonate-containing MOFs.

PropertyExpected ValueCharacterization Technique
BET Surface Area 300 - 800 m²/gNitrogen Physisorption
Pore Volume 0.2 - 0.5 cm³/gNitrogen Physisorption
Thermal Stability Up to 250 °CThermogravimetric Analysis
Proton Conductivity 10⁻⁴ - 10⁻² S/cmImpedance Spectroscopy
ApplicationAnalyte/SubstrateExpected Performance Metric
Catalysis Esterification of Acetic Acid & Butanol>90% conversion in 24h
Gas Adsorption CO₂ at 298 K, 1 bar1.5 - 3.0 mmol/g
Gas Separation CO₂/N₂ Selectivity15 - 30

Experimental Protocols

General Solvothermal Synthesis of a this compound-Based MOF

This protocol describes a general method for the synthesis of a hypothetical MOF using this compound as the organic linker.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (e.g., Acetic acid, Trifluoroacetic acid) - Optional, used to improve crystallinity

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in the chosen solvent (10 mL).

  • In a separate vial, dissolve this compound (0.5 mmol) in the same solvent (10 mL).

  • Combine the two solutions in the Teflon liner of the autoclave.

  • If using a modulator, add a few drops to the reaction mixture.

  • Seal the autoclave and place it in a preheated oven at a specific temperature (typically between 80 °C and 150 °C) for a designated time (typically 24 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF) several times to remove unreacted starting materials.

  • Perform a solvent exchange by immersing the product in a more volatile solvent (e.g., ethanol or acetone) for 24 hours, replacing the solvent several times.

  • Activate the MOF by heating under vacuum to remove the solvent from the pores.

Characterization Protocols

a) Powder X-ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

    • Compare the experimental pattern with a simulated pattern if a single-crystal structure is available, or use it to assess the crystallinity and identify the phases present.

b) Thermogravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Procedure:

    • Place a small amount of the activated MOF (5-10 mg) in an alumina crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).

    • Record the weight loss as a function of temperature.

c) Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the presence of the butane-1,4-disulfonate linker within the MOF structure.

  • Procedure:

    • Mix a small amount of the MOF sample with KBr powder and press into a pellet.

    • Record the infrared spectrum.

    • Look for characteristic peaks of the sulfonate group (S=O stretching) and the aliphatic C-H bonds.

d) Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Purpose: To measure the specific surface area and pore volume of the MOF.

  • Procedure:

    • Degas a sample of the activated MOF under vacuum at an elevated temperature to remove any adsorbed species.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

    • Calculate the BET surface area from the linear part of the adsorption isotherm.

    • Determine the pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

Visualizations

Experimental_Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization reagents Mix Metal Salt & Linker in Solvent solvothermal Solvothermal Reaction in Autoclave reagents->solvothermal collection Product Collection (Filtration) solvothermal->collection washing Washing with Fresh Solvent collection->washing exchange Solvent Exchange washing->exchange activation Activation (Heating under Vacuum) exchange->activation pxrd PXRD (Crystallinity) activation->pxrd tga TGA (Thermal Stability) activation->tga ftir FTIR (Functional Groups) activation->ftir bet BET (Surface Area & Porosity) activation->bet

Caption: A flowchart of the synthesis and characterization process.

Logical_Relationships Linker Properties to MOF Applications cluster_properties Inherent Properties cluster_mof_props Resulting MOF Properties cluster_applications Potential Applications linker This compound Linker aliphatic Aliphatic Backbone linker->aliphatic sulfonate Sulfonate Groups linker->sulfonate flexibility Framework Flexibility ('Breathing') aliphatic->flexibility acidity Brønsted Acidity sulfonate->acidity proton_sites High Density of Proton Sites sulfonate->proton_sites gas_sep Selective Gas Separation flexibility->gas_sep catalysis Heterogeneous Catalysis acidity->catalysis drug_delivery Drug Delivery (pH-responsive) acidity->drug_delivery proton_cond Proton Conduction proton_sites->proton_cond

Caption: Relationship between linker properties and applications.

References

Application Notes and Protocols for the Quantification of Butane-1,4-disulfonic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-1,4-disulfonic acid is a chemical compound utilized in various research and industrial applications, including as a component in the synthesis of other molecules. Accurate quantification of this compound in solution is crucial for process monitoring, quality control, and in drug development contexts where it may be a starting material or impurity. This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion Chromatography (IC), and Acid-Base Titration.

Comparison of Analytical Methods

Each analytical method offers distinct advantages and is suited for different analytical needs. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureReverse-Phase HPLC (RP-HPLC)Ion Chromatography (IC)Acid-Base Titration
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.Separation based on ionic interactions with a charged stationary phase.Neutralization reaction between the acidic analyte and a standardized basic titrant.
Selectivity HighHighLow (measures total acidity)
Sensitivity Moderate to HighHighLow
Speed ModerateModerate to FastFast
Instrumentation HPLC system with UV or MS detectorIC system with conductivity detectorBurette, pH meter or indicator
Advantages Widely available, high resolution, suitable for purity analysis and quantification.[1][2]Excellent for ionic and polar compounds, high sensitivity.[3][4]Simple, inexpensive, rapid for concentration determination of a pure substance.[5]
Disadvantages May require derivatization for detection if the analyte lacks a chromophore, higher cost.[1]Can be affected by high salt matrices, specialized instrumentation.[6]Not selective for the specific analyte in a mixture of acids, lower sensitivity.

Analytical Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the separation and quantification of this compound, particularly in the presence of other non-ionic or less polar impurities.

Experimental Workflow: RP-HPLC

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase hplc_system HPLC System (Pump, Injector, Column, Detector) prep_sample->hplc_system prep_std Prepare calibration standards in mobile phase prep_std->hplc_system column Newcrom R1 Column (or equivalent C18) mobile_phase Mobile Phase (Acetonitrile:Water:Acid) detection UV or MS Detector chromatogram Obtain Chromatogram hplc_system->chromatogram calibration_curve Construct Calibration Curve chromatogram->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Workflow for the quantification of this compound by RP-HPLC.

Protocol: RP-HPLC

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

  • Newcrom R1 column or a similar C18 reversed-phase column.[7]

3. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small percentage of phosphoric acid (e.g., 0.1%) to improve peak shape.[7] For MS detection, replace phosphoric acid with a volatile acid like formic acid.[7]

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

5. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: Newcrom R1 or equivalent C18 column

  • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (specific ratio to be optimized)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at a low wavelength (e.g., 210 nm) or MS in negative ion mode.

7. Data Analysis:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Record the peak areas of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data: RP-HPLC (Representative)

Note: The following data is representative for short-chain sulfonic acids and should be validated for this compound specifically.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Analytical Method 2: Ion Chromatography (IC)

Ion chromatography is a highly sensitive and selective method for the quantification of ionic species like this compound, especially in aqueous matrices.

Experimental Workflow: Ion Chromatography

cluster_prep Sample & Standard Preparation cluster_ic IC Analysis cluster_data Data Analysis prep_sample Dilute aqueous sample ic_system IC System (Pump, Injector, Column, Suppressor, Detector) prep_sample->ic_system prep_std Prepare calibration standards in deionized water prep_std->ic_system column Anion-exchange Column eluent Eluent (e.g., Carbonate/Bicarbonate buffer) detection Conductivity Detector chromatogram Obtain Chromatogram ic_system->chromatogram calibration_curve Construct Calibration Curve chromatogram->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Workflow for the quantification of this compound by Ion Chromatography.

Protocol: Ion Chromatography

1. Materials and Reagents:

  • This compound reference standard

  • Sodium carbonate (reagent grade)

  • Sodium bicarbonate (reagent grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes

  • IC vials

2. Instrumentation:

  • Ion chromatography system with a pump, autosampler, anion-exchange column, suppressor, and a conductivity detector.

3. Preparation of Eluent:

  • Prepare an eluent solution of sodium carbonate and sodium bicarbonate in deionized water (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃).

  • Degas the eluent before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in deionized water.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

5. Sample Preparation:

  • Dilute the aqueous sample with deionized water to bring the concentration of this compound within the calibration range.

  • For complex matrices, such as plasma, a protein precipitation step may be necessary.[8]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: Anion-exchange column suitable for organic acid analysis.

  • Eluent: Sodium carbonate/bicarbonate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 25 µL

  • Detection: Suppressed conductivity.

7. Data Analysis:

  • Inject the calibration standards and the sample solutions into the IC system.

  • Record the peak areas of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data: Ion Chromatography
ParameterResultReference
Linearity 2.5 - 25 µg/mL[8]
Intra-assay Precision (%RSD) ≤ 3.6%[8]
Inter-assay Precision (%RSD) ≤ 5.8%[8]
Limit of Detection (LOD) 0.06 - 0.16 µM (for various sulfonic acids)[9]
Accuracy (% Recovery) 97 - 102% (for sulfonic acid counter ions)[10]

Analytical Method 3: Acid-Base Titration

Acid-base titration is a classic and straightforward method for determining the concentration of an acidic substance in a relatively pure solution.

Experimental Workflow: Acid-Base Titration

cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_sample Dissolve sample in deionized water titration_setup Titrate sample with standardized NaOH prep_sample->titration_setup prep_titrant Standardize NaOH titrant prep_titrant->titration_setup endpoint Detect endpoint (pH meter or indicator) titration_setup->endpoint volume Record volume of titrant used endpoint->volume calculation Calculate concentration of this compound volume->calculation

Caption: Workflow for the quantification of this compound by Acid-Base Titration.

Protocol: Acid-Base Titration

1. Materials and Reagents:

  • This compound sample

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Phenolphthalein indicator or a pH meter

  • Deionized water

  • Burette, pipette, and conical flask

2. Instrumentation:

  • Magnetic stirrer

  • pH meter (optional, for potentiometric titration)

3. Procedure:

  • Accurately weigh a portion of the sample containing this compound and dissolve it in a known volume of deionized water in a conical flask.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Fill a clean, rinsed burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Slowly add the NaOH solution from the burette to the conical flask while continuously stirring.

  • Continue the titration until the indicator changes color from colorless to a faint, persistent pink. This is the endpoint.

  • Alternatively, use a pH meter to monitor the pH of the solution and determine the equivalence point from the titration curve.

  • Record the final volume of NaOH solution used.

  • Perform the titration in triplicate to ensure accuracy.

4. Calculation: The concentration of this compound can be calculated using the following formula, assuming a 1:2 molar ratio between the disulfonic acid and NaOH:

Molarity of Acid = (Molarity of NaOH × Volume of NaOH) / (2 × Volume of Acid)

5. Precision and Accuracy:

  • The precision of titrimetric methods is typically high, with %RSD values of less than 1% being achievable with careful technique.

  • The accuracy is dependent on the accuracy of the standardized titrant and the ability to precisely determine the endpoint.

Quantitative Data: Acid-Base Titration (Expected)
ParameterExpected Result
Precision (%RSD) < 1%
Accuracy Dependent on titrant standardization and endpoint detection

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. RP-HPLC and Ion Chromatography offer high selectivity and sensitivity, making them suitable for complex samples and trace-level quantification. Acid-base titration, while less selective, provides a rapid and cost-effective method for determining the concentration of this compound in relatively pure solutions. For all methods, proper validation is essential to ensure reliable and accurate results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Butane-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Butane-1,4-disulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthesis routes for this compound are:

  • From 1,4-Dihalogenated Butanes: This is the most common and well-documented method, involving a nucleophilic substitution reaction between a 1,4-dihalogenated butane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane) and a sulfite salt, typically sodium sulfite.[1] This reaction first produces the disodium salt of this compound, which is then acidified to yield the final product.[1]

  • From 1,4-Butanediol: This method involves the sulfonation of 1,4-butanediol using sodium sulfite in the presence of a strong acid, such as sulfuric acid.[2][3] The reaction proceeds via a nucleophilic attack of the sulfite anion on the alcohol groups of 1,4-butanediol.[2][3]

Q2: Which starting material is better for the synthesis from 1,4-dihalogenated butanes: 1,4-dibromobutane or 1,4-dichlorobutane?

A2: The choice between 1,4-dibromobutane and 1,4-dichlorobutane often depends on a balance of reactivity, reaction time, and cost. 1,4-dibromobutane is more reactive, leading to shorter reaction times and potentially higher yields under similar conditions.[1][4] However, 1,4-dichlorobutane is generally less expensive, making it a more cost-effective option for larger-scale synthesis, despite requiring longer reaction times to achieve a good yield.[4]

Q3: What are the typical yields for the synthesis of this compound?

A3: The yields are highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes typical yields reported in the literature for the synthesis from 1,4-dihalogenated butanes. Specific yield data for the 1,4-butanediol route is less commonly reported in detail but is influenced by factors such as acid concentration and reaction temperature.[2]

Starting MaterialReaction TemperatureReaction TimeReported Yield
1,4-Dibromobutane110-120°C10 hours~95%
1,4-Dichlorobutane110-120°C20 hours~83%
1,4-DichlorobutaneReflux8 hours90.5% - 95.4%

Q4: How can the product be purified?

A4: Purification of this compound or its sodium salt is crucial to remove unreacted starting materials, by-products, and inorganic salts. Common purification methods include:

  • Recrystallization: The crude sodium salt can be purified by recrystallization from water.[4] Adding an organic solvent like ethanol to the aqueous reaction mixture can also induce selective crystallization of the sodium salt, leaving impurities like sodium chloride in the solution.[5]

  • Ion-Exchange Chromatography: This technique is effective for converting the disodium salt to the free acid and removing inorganic salt impurities. An aqueous solution of the disodium salt is passed through a cation-exchange resin in its acidic form.

Troubleshooting Guide

Issue 1: Low Yield

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Particularly when using less reactive starting materials like 1,4-dichlorobutane, ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using appropriate analytical techniques if possible. - Optimize Reaction Temperature: The reaction is typically carried out at elevated temperatures (reflux, 110-120°C) to ensure a sufficient reaction rate.[1][4] Ensure the reaction temperature is maintained consistently.
Purity of Reagents - Use High-Purity Reagents: The purity of the 1,4-dihalogenated butane or 1,4-butanediol and sodium sulfite is critical. Impurities in the starting materials can lead to side reactions and lower yields.
Suboptimal Molar Ratio of Reactants - Ensure Correct Stoichiometry: For the reaction with 1,4-dihalogenated butanes, a molar ratio of 1:2 of the dihalobutane to sodium sulfite is typically used to drive the reaction to completion.[4]
Presence of Water (for some sulfonation reactions) While the synthesis from dihalobutanes is often carried out in an aqueous solution, for other sulfonation reactions, the presence of water can be detrimental. Ensure that for syntheses requiring anhydrous conditions, all glassware is thoroughly dried and reagents are anhydrous.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Steps
Unreacted Starting Materials - Optimize Reaction Conditions: As with low yield, ensure sufficient reaction time, temperature, and correct stoichiometry to maximize the conversion of starting materials. - Purification: Utilize the purification methods mentioned in the FAQ section, such as recrystallization, to separate the product from unreacted starting materials.
Inorganic Salt By-products (e.g., NaCl, NaBr) - Selective Crystallization: After the reaction, adding a water-miscible organic solvent such as ethanol can cause the desired sodium salt of this compound to precipitate while inorganic salts remain in the solution.[5] - Recrystallization from Water: The sodium salt of this compound can be effectively purified by recrystallization from water.[4] - Ion-Exchange Chromatography: This is a highly effective method for removing inorganic salts during the conversion of the sodium salt to the free acid.
Side-Products - Control Reaction Temperature: Exceedingly high temperatures can sometimes lead to the formation of undesired side-products. Maintain the reaction temperature within the recommended range.

Experimental Protocols

Protocol 1: Synthesis of Sodium 1,4-Butanedisulfonate from 1,4-Dichlorobutane

This protocol is based on a reported procedure with high yield.[5]

Materials:

  • 1,4-Dichlorobutane

  • Anhydrous Sodium Sulfite

  • Deionized Water

  • Ethanol (95% or absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add deionized water and 1,4-dichlorobutane.

  • While stirring, add anhydrous sodium sulfite to the mixture. A typical molar ratio of 1,4-dichlorobutane to sodium sulfite is 1:2.[4]

  • Heat the mixture to reflux (approximately 110-120°C) and maintain reflux for 8-20 hours.[4][5]

  • After the reflux period, cool the reaction mixture to room temperature.

  • To the cooled mixture, add a sufficient volume of ethanol (e.g., 2 volumes relative to the initial water volume) while stirring.

  • Continue stirring for approximately 30 minutes and then let the mixture stand for about 2 hours to allow for the crystallization of the product.

  • Collect the white solid product by suction filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the final Sodium 1,4-Butanedisulfonate.

Protocol 2: General Procedure for the Synthesis of this compound from 1,4-Butanediol

This is a general outline, and optimization of specific parameters may be required.

Materials:

  • 1,4-Butanediol

  • Sodium Sulfite

  • Concentrated Sulfuric Acid

  • Water or a mixture of water and a polar organic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-butanediol and sodium sulfite in the chosen solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. The acid protonates the hydroxyl groups, making them better leaving groups.[2]

  • Heat the reaction mixture to reflux and maintain for a period of time. The optimal time and temperature will need to be determined experimentally.

  • Monitor the reaction for the formation of the product.

  • Upon completion, the product can be isolated by evaporating the solvent.

  • Further purification can be achieved through recrystallization or chromatography.

Visualizations

Synthesis_Pathway 1,4-Dihalobutane 1,4-Dihalobutane Reaction Reaction 1,4-Dihalobutane->Reaction Sodium Sulfite Sodium Sulfite Sodium Sulfite->Reaction Sodium 1,4-Butanedisulfonate Sodium 1,4-Butanedisulfonate Reaction->Sodium 1,4-Butanedisulfonate Acidification Acidification Sodium 1,4-Butanedisulfonate->Acidification This compound This compound Acidification->this compound

Caption: Synthesis pathway of this compound.

Experimental_Workflow A 1. Reagent Preparation (1,4-Dihalobutane, Sodium Sulfite, Water) B 2. Reaction Setup (Reflux at 110-120°C) A->B C 3. Reaction Monitoring B->C D 4. Work-up (Cooling, Ethanol Addition) C->D E 5. Product Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Product Characterization F->G

Caption: General experimental workflow for synthesis.

Troubleshooting_Yield Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Solution1 Increase reaction time and/or temperature IncompleteReaction->Solution1 Yes ImpureReagents Impure Reagents? IncompleteReaction->ImpureReagents No Solution2 Use high-purity starting materials ImpureReagents->Solution2 Yes IncorrectStoichiometry Incorrect Stoichiometry? ImpureReagents->IncorrectStoichiometry No Solution3 Verify molar ratios of reactants IncorrectStoichiometry->Solution3 Yes

Caption: Troubleshooting low yield issues.

References

Optimizing temperature and pH for Butane-1,4-disulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of Butane-1,4-disulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a two-step process. First, the disodium salt of this compound is synthesized via a nucleophilic substitution reaction between a 1,4-dihalogenated butane (like 1,4-dibromobutane or 1,4-dichlorobutane) and a sulfonating agent, typically sodium sulfite, in an aqueous solution.[1] The resulting disodium salt is then acidified to yield the final this compound.[1]

Q2: What are the key parameters to optimize for this synthesis?

A2: The critical parameters to optimize are reaction temperature, pH, and reaction time. Heating is necessary to overcome the activation energy of the reaction. A neutral to slightly alkaline pH is generally preferred to maintain the nucleophilic character of the sulfite ion.[2]

Q3: Which starting material, 1,4-dibromobutane or 1,4-dichlorobutane, is better?

A3: 1,4-dibromobutane is more reactive due to bromide being a better leaving group, which can lead to higher yields and shorter reaction times.[1] However, 1,4-dichlorobutane is a more cost-effective option, though it may require a longer reaction period to achieve a comparable yield.[1][3]

Q4: How is the final this compound purified?

A4: The intermediate, disodium 1,4-butanedisulfonate, is typically purified by recrystallization from water.[4] After acidification, the final product can also be purified through recrystallization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.- Ensure the reaction is heated to the optimal temperature range of 110-120°C.[5][6] - Extend the reaction time, especially when using 1,4-dichlorobutane. - Use the correct molar ratio of reactants; a 1:2 molar ratio of 1,4-dihalobutane to sodium sulfite is recommended.[6]
Suboptimal pH: The pH of the reaction mixture may not be in the ideal range.- Maintain a neutral to slightly alkaline pH to ensure the sulfite is in its more nucleophilic SO₃²⁻ form.[2]
Poor Quality Starting Materials: Reactants may be impure or degraded.- Use high-purity 1,4-dihalogenated butane and sodium sulfite.
Presence of Impurities in the Final Product Unreacted Starting Materials: The purification process may not have effectively removed all unreacted 1,4-dihalobutane or sodium sulfite.- Optimize the recrystallization process. For the disodium salt, after the reaction, adding a water-miscible organic solvent can help selectively crystallize the product, leaving impurities in the solution.[7]
Byproduct Formation: The primary inorganic byproduct is the sodium halide (NaBr or NaCl) formed during the substitution reaction.- Thorough washing of the crystallized product and multiple recrystallizations can effectively remove salt impurities.
Difficulty in Product Isolation/Crystallization High Solubility of the Product: The disodium salt may be highly soluble in the reaction mixture, making crystallization difficult.- Concentrate the reaction mixture by distilling off some of the water before cooling to induce crystallization.[5] - As mentioned, adding a water-miscible organic solvent in which the product is less soluble can aid in precipitation.[7]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of Disodium 1,4-Butanedisulfonate

Starting Material Temperature Range Reaction Time Reported Yield
1,4-Dibromobutane110-120°C~10 hoursUp to 95%
1,4-Dichlorobutane110-120°C10-20 hoursUp to 83%

Experimental Protocols

Synthesis of Disodium 1,4-Butanedisulfonate from 1,4-Dibromobutane

This protocol is adapted from a patented procedure.[5]

Materials:

  • 1,4-Dibromobutane (30 mmol)

  • Sodium Sulfite (60 mmol)

  • Deionized Water (60 ml)

Equipment:

  • 100 ml single-necked flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • To a 100 ml single-necked flask, add 7.56 g (60 mmol) of sodium sulfite, 3.6 mL (30 mmol) of 1,4-dibromobutane, and 60 ml of deionized water.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring in an oil bath at a temperature of 110-120°C.

  • Maintain the reaction at this temperature for approximately 10 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Remove about 50 ml of water from the reaction mixture by reduced pressure distillation.

  • Cool the concentrated solution to 4°C to induce crystallization.

  • Collect the white crystals by vacuum filtration.

  • Recrystallize the crude product twice from water.

  • Dry the purified crystals under vacuum at 60°C to obtain disodium 1,4-butanedisulfonate.

Acidification to this compound

The disodium salt is converted to the free acid by treatment with a strong acid. This can be achieved by passing an aqueous solution of the disodium salt through an acidic ion-exchange resin or by direct acidification with an acid like hydrochloric acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Disodium 1,4-Butanedisulfonate cluster_acidification Acidification reactants 1. Combine Reactants (1,4-Dihalobutane, Sodium Sulfite, Water) reflux 2. Reflux (110-120°C, 10-20h) reactants->reflux concentrate 3. Concentrate (Reduce water volume) reflux->concentrate crystallize 4. Crystallize (Cool to 4°C) concentrate->crystallize filter_wash 5. Filter & Wash crystallize->filter_wash recrystallize 6. Recrystallize (From water) filter_wash->recrystallize dry 7. Dry (Vacuum, 60°C) recrystallize->dry product1 Disodium 1,4-Butanedisulfonate dry->product1 dissolve 8. Dissolve Salt in Water product1->dissolve Proceed to Acidification acidify 9. Acidify (e.g., Ion-exchange resin) dissolve->acidify product2 This compound acidify->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes impurity_issue Impurity Issues? start->impurity_issue No suboptimal_temp Check Temperature (110-120°C) incomplete_rxn->suboptimal_temp Yes suboptimal_ph Suboptimal pH? incomplete_rxn->suboptimal_ph No extend_time Extend Reaction Time suboptimal_temp->extend_time check_ratio Check Molar Ratio (1:2) extend_time->check_ratio success Successful Synthesis check_ratio->success adjust_ph Adjust to Neutral/ Slightly Alkaline suboptimal_ph->adjust_ph Yes suboptimal_ph->impurity_issue No adjust_ph->success recrystallize Optimize Recrystallization impurity_issue->recrystallize Yes fail Consult Further impurity_issue->fail No add_solvent Add Water-Miscible Organic Solvent recrystallize->add_solvent add_solvent->success

References

Side reactions in the synthesis of Butane-1,4-disulfonic acid from 1,4-dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butane-1,4-disulfonic acid from 1,4-dichlorobutane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential CauseRecommended SolutionRationale
Incomplete Reaction - Extend the reaction time to the recommended 20 hours. - Ensure the reaction temperature is maintained at 110-120°C.[1] - Verify the molar ratio of 1,4-dichlorobutane to sodium sulfite is 1:2.The reaction of 1,4-dichlorobutane with sodium sulfite is slower than with 1,4-dibromobutane and requires a longer reaction time to proceed to completion.[1] A sufficient excess of the nucleophile (sulfite) is necessary to drive the reaction towards the disubstituted product.
Sub-optimal pH - Maintain a neutral to slightly alkaline pH for the reaction mixture.The sulfite ion (SO₃²⁻) is the active nucleophile. Acidic conditions will protonate the sulfite, reducing its nucleophilicity.
Hydrolysis of Starting Material - Minimize the amount of water used as a solvent, while ensuring all reactants are dissolved. - Consider using a co-solvent system if solubility is an issue.Although water is the typical solvent, prolonged exposure of 1,4-dichlorobutane to high temperatures in water can lead to hydrolysis, forming 1,4-butanediol and reducing the amount of starting material available for the desired reaction.
Loss of Product During Workup - When purifying by recrystallization, ensure the cooling process is gradual to maximize crystal formation. - If using an organic solvent to precipitate the disodium salt, ensure the chosen solvent is one in which the product has very low solubility (e.g., ethanol).Rapid cooling can lead to the formation of small crystals that are difficult to filter, and some product may remain in the mother liquor. The disodium salt of this compound has limited solubility in many organic solvents, a property that can be exploited for purification.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended SolutionRationale
Unreacted Starting Material and Intermediates - Follow the recommendations for driving the reaction to completion (see Issue 1). - Purify the crude product by recrystallization from water.Incomplete reaction will leave 1,4-dichlorobutane and the monosubstituted intermediate, 4-chlorobutane-1-sulfonic acid, in the product mixture. Recrystallization is an effective method for separating the desired disulfonic acid from these less polar impurities.
Sodium Chloride - After the reaction, add a miscible organic solvent such as ethanol to the aqueous solution to selectively precipitate the disodium salt of this compound, leaving the more soluble sodium chloride in solution.Sodium chloride is a byproduct of the reaction and is soluble in water. Adding an organic solvent in which the desired product is insoluble is an effective purification strategy.
4,4'-Dichlorodibutyl Ether - If synthesizing 1,4-dichlorobutane from tetrahydrofuran, ensure the reaction temperature is optimized to minimize the formation of this byproduct. - Purify the 1,4-dichlorobutane by distillation before use.4,4'-Dichlorodibutyl ether is a common impurity from the synthesis of 1,4-dichlorobutane and can be carried through the sulfonation reaction.
1,4-Butane Sultone - Avoid overly acidic conditions during workup. - Ensure complete conversion of the monosulfonated intermediate.1,4-Butane sultone can be formed from the cyclization of 4-hydroxybutane-1-sulfonic acid, a potential byproduct if hydrolysis occurs.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound from 1,4-dichlorobutane?

A1: The primary side reactions include:

  • Incomplete substitution , leading to the presence of 4-chlorobutane-1-sulfonic acid.

  • Hydrolysis of 1,4-dichlorobutane to 1,4-butanediol or 4-chlorobutan-1-ol under the aqueous, high-temperature reaction conditions.

  • Formation of dimeric or polymeric byproducts through intermolecular reactions, especially at high concentrations of reactants.[3]

  • Intramolecular cyclization is a possibility, though less likely with sulfite as the nucleophile compared to stronger nucleophiles like sulfide.[3]

Q2: Why is the reaction with 1,4-dichlorobutane slower and lower yielding than with 1,4-dibromobutane?

A2: The carbon-chlorine bond is stronger than the carbon-bromine bond. Bromide is a better leaving group than chloride, making the nucleophilic substitution reaction faster and more efficient with 1,4-dibromobutane.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or ion chromatography. This allows for the quantification of the starting material, the monosubstituted intermediate, and the final product over time.

Q4: What is the best method for purifying the final product?

A4: A common and effective method is the recrystallization of the disodium salt of this compound from water.[1] An alternative method involves adding a miscible organic solvent, such as ethanol, to the aqueous reaction mixture to selectively precipitate the disodium salt, leaving inorganic salts and other impurities in the solution.

Q5: How is the final this compound obtained from its disodium salt?

A5: The disodium salt is typically acidified to produce the free sulfonic acid. This can be achieved by passing an aqueous solution of the salt through an acidic ion-exchange resin or by direct acidification with a strong acid like hydrochloric acid.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of Disodium Butane-1,4-disulfonate

Starting MaterialMolar Ratio (Dihalobutane:Na₂SO₃)TemperatureReaction TimeReported Yield
1,4-Dichlorobutane1:2110-120°C20 hours83%[1]
1,4-Dibromobutane1:2110-120°C10 hours95%[1]

Experimental Protocols

Synthesis of Disodium Butane-1,4-disulfonate from 1,4-Dichlorobutane

This protocol is adapted from a patented procedure.[1]

Materials:

  • 1,4-Dichlorobutane (3.3 mL, 30 mmol)

  • Sodium sulfite (7.56 g, 60 mmol)

  • Deionized water (60 mL)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirring

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • To a 100 mL single-necked flask, add sodium sulfite (7.56 g), 1,4-dichlorobutane (3.3 mL), and deionized water (60 mL).[1]

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.

  • Heat the mixture to reflux with vigorous stirring (approximately 110-120°C) and maintain for 20 hours.[1]

  • After 20 hours, allow the reaction mixture to cool to room temperature.

  • Remove approximately 50 mL of water from the reaction mixture by distillation under reduced pressure.[1]

  • Cool the concentrated solution to 4°C to induce crystallization of the white product.

  • Collect the white crystals by vacuum filtration.

  • Recrystallize the crude product twice from water.

  • Dry the purified white crystals under vacuum at 60°C to obtain pure disodium butane-1,4-disulfonate.[1]

Visualizations

TroubleshootingGuide Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Hydrolysis Problem->Cause2 Cause3 Loss During Workup Problem->Cause3 Impurity Product Impure Cause4 Unreacted Materials Impurity->Cause4 Cause5 NaCl Byproduct Impurity->Cause5 Cause6 Starting Material Impurity Impurity->Cause6 Solution1 Increase Reaction Time/Temp Cause1->Solution1 Solution2 Optimize Water Amount Cause2->Solution2 Solution3 Optimize Crystallization Cause3->Solution3 Cause4->Solution1 Solution4 Recrystallize from Water Cause4->Solution4 Solution5 Precipitate with Organic Solvent Cause5->Solution5 Solution6 Purify Starting Material Cause6->Solution6 ExperimentalWorkflow Start Start: Combine Reactants (1,4-Dichlorobutane, Na₂SO₃, Water) Reflux Reflux at 110-120°C for 20 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate by Vacuum Distillation Cool->Concentrate Crystallize Crystallize at 4°C Concentrate->Crystallize Filter Vacuum Filter Crystals Crystallize->Filter Recrystallize Recrystallize from Water (2x) Filter->Recrystallize Dry Dry under Vacuum at 60°C Recrystallize->Dry End End: Pure Disodium Butane-1,4-disulfonate Dry->End

References

Technical Support Center: Purification of Crude Butane-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Butane-1,4-disulfonic acid by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of crude this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for nucleation and crystal growth. - Supersaturation: The solution is highly concentrated but has not started to crystallize.- Reduce solvent volume: Gently heat the solution to evaporate some of the glacial acetic acid and re-cool. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound if available. - Slow cooling: Allow the solution to cool to room temperature undisturbed before moving to an ice bath.
The product "oils out" instead of crystallizing. - Low melting point of the compound or impurities: The compound is coming out of solution above its melting point. - High concentration of impurities: Impurities can lower the melting point of the mixture.- Add more solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot glacial acetic acid, and cool slowly. - Slower cooling: Allow for a very gradual temperature decrease to encourage crystal lattice formation.
Low yield of purified product. - Incomplete crystallization: A significant amount of the product remains dissolved in the mother liquor. - Using too much solvent: Excess solvent will retain more of the dissolved product. - Premature crystallization during hot filtration: Product is lost on the filter paper.- Cool for a longer period: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Minimize solvent: Use the minimum amount of hot glacial acetic acid necessary to dissolve the crude product. - Keep the filtration apparatus hot: Pre-heat the funnel and filter paper to prevent crystallization during filtration.
Discolored crystals. - Colored impurities are present in the crude product. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but can include unreacted starting materials such as 1,4-dibromobutane or 1,4-dichlorobutane, and inorganic salts like sodium bromide or sodium chloride if the synthesis involves a salt precursor.[1]

Q2: Which solvent is recommended for the recrystallization of this compound?

A2: Glacial acetic acid has been reported as a suitable solvent for the recrystallization of this compound.[2] For its disodium salt, a mixture of water and an alcohol like ethanol or methanol can be effective.

Q3: My purified product is still showing impurities. What should I do?

A3: A second recrystallization step may be necessary to achieve higher purity. Ensure that the chosen solvent has a steep solubility curve for this compound (dissolves well when hot and poorly when cold) and that the cooling process is slow and undisturbed to allow for selective crystallization.

Q4: How can I improve the crystal size?

A4: Larger crystals are typically formed through slow, undisturbed cooling of the saturated solution. Rapid cooling often leads to the formation of smaller crystals, which may trap more impurities.

Q5: Is it possible to use a solvent pair for recrystallization?

A5: Yes, a two-solvent system can be employed. This typically involves dissolving the crude product in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is insoluble to induce precipitation. For a polar compound like this compound, a polar "good" solvent and a non-polar "poor" solvent could be explored. However, careful solvent screening is required.

Experimental Protocol: Recrystallization from Glacial Acetic Acid

This protocol outlines a general procedure for the purification of crude this compound using glacial acetic acid.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Activated charcoal (optional)

  • Dichloromethane or other suitable washing solvent

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid (a starting point is a 1:1 to 1:5 mass ratio of crude product to solvent). Heat the mixture with stirring until the solid dissolves completely. Avoid prolonged boiling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes to an hour.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold solvent in which this compound is not very soluble, such as dichloromethane, to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

ParameterValue/RangeNotes
Recrystallization Solvent Glacial Acetic Acid---
Crude Product to Solvent Ratio (w/w) 1:1 to 1:5This should be optimized based on the impurity profile of the crude material.
Dissolution Temperature Near boiling point of glacial acetic acid (~118 °C)Heat gently to avoid decomposition.
Crystallization Temperature Cool to room temperature, then 0-4 °CSlow cooling is recommended for better crystal formation.
Washing Solvent Dichloromethane (cold)A solvent in which the product has low solubility.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in hot glacial acetic acid decolorize Add activated charcoal (optional) dissolve->decolorize if colored hot_filter Hot gravity filtration dissolve->hot_filter decolorize->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under vacuum wash->dry troubleshooting_workflow node_sol node_sol node_proc node_proc start Recrystallization Problem no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes slow_cooling Cool slower & add more solvent oiling_out->slow_cooling Yes optimize_cooling Optimize cooling time & solvent volume low_yield->optimize_cooling Yes reduce_solvent Reduce solvent volume too_much_solvent->reduce_solvent Yes induce_crystallization Induce crystallization (scratch/seed) too_much_solvent->induce_crystallization No

References

Troubleshooting peak tailing in HPLC of Butane-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides comprehensive troubleshooting assistance for peak tailing observed during the High-Performance Liquid Chromatography (HPLC) of Butane-1,4-disulfonic acid. The following information is designed for researchers, scientists, and drug development professionals to help diagnose issues and achieve optimal, symmetric peak shapes for reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the right side of the peak apex.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[1] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates significant tailing.[2] Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility of results.[1][3]

Q2: What are the primary causes of peak tailing for a strong acid like this compound?

A2: For a strong, hydrophilic acid like this compound, the primary causes of peak tailing are often related to secondary interactions with the stationary phase and mobile phase conditions. Key causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of peak tailing.[3][4] These groups can be acidic and interact with analytes, causing a secondary retention mechanism that leads to tailing.[5][6] While often discussed in the context of basic compounds, these interactions can also affect strong acids.

  • Insufficient Ionic Strength: A mobile phase with low buffer concentration may not effectively mask the active silanol sites on the stationary phase, leading to increased secondary interactions.[1][7]

  • Column Contamination or Degradation: The accumulation of contaminants on the column frit or within the packing material can create active sites that cause tailing.[2] A void at the column inlet is another common cause.[7][8]

  • Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column can interact with analytes, leading to peak tailing.[9]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter that influences the ionization state of analytes and the stationary phase.[10][11] this compound is a strong acid, meaning it will be fully ionized (anionic) across the typical HPLC operating pH range. Therefore, unlike with weaker acids, adjusting the pH to suppress ionization is not a viable strategy. Instead, the focus should be on controlling the ionization of the stationary phase. Operating at a low pH (e.g., pH 2.5-3.5) protonates the residual silanol groups on the silica surface, minimizing their ability to interact with the anionic analyte and thus reducing peak tailing.[2][6]

Q4: Should I use an ion-pairing reagent to improve peak shape?

A4: Yes, ion-pairing chromatography is a highly effective strategy for improving the retention and peak shape of strong, ionic compounds like sulfonic acids.[12][13] An ion-pairing reagent, typically a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) for an acidic analyte, is added to the mobile phase.[14] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and allowing for better retention and interaction with the reversed-phase stationary phase, which often results in a significantly improved peak shape.[15]

Q5: Can my sample preparation and injection parameters cause peak tailing?

A5: Absolutely. Two common issues are:

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can lead to peak distortion and tailing.[1][4] It is always recommended to dissolve your sample in the initial mobile phase composition whenever possible.[1]

  • Column Overload: Injecting too high a concentration or volume of your analyte can saturate the stationary phase, leading to peak fronting or tailing.[4][7] If you suspect overload, try diluting your sample or reducing the injection volume.[2]

Q6: What instrumental factors can contribute to peak tailing?

A6: Issues outside of the column, known as "extra-column effects," can cause band broadening and contribute to peak tailing.[1] The most common culprits are the use of tubing with a large internal diameter (e.g., >0.17 mm) or excessive tubing length between the injector, column, and detector.[1][16] Poorly made connections can also create dead volume where the sample can diffuse, leading to asymmetrical peaks.

Troubleshooting Guides and Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

This protocol provides a logical workflow to diagnose and resolve peak tailing.

1. Initial System Verification:

  • Calculate Tailing Factor: Quantify the peak tailing. A Tailing Factor (Tf) > 1.5 requires immediate attention.
  • Check System Pressure: An unusually high or fluctuating pressure may indicate a blockage, while a sudden drop could signal a leak or a void in the column.
  • Inspect for Leaks: Carefully check all fittings and connections for any signs of leakage.

2. Mobile Phase Optimization:

  • Objective: To ensure the mobile phase is correctly prepared and optimized to minimize secondary interactions.
  • Procedure:
  • Prepare fresh mobile phase, ensuring all components are fully dissolved and the solution is properly degassed.
  • Verify the pH of the aqueous portion of the mobile phase. For this compound, a pH between 2.5 and 3.5 is a good starting point.
  • Increase the buffer concentration. If you are using a 10 mM buffer, try increasing it to 25 mM or 50 mM to better mask silanol interactions.[1][2]
  • Re-equilibrate the column with the new mobile phase for at least 20 column volumes before injecting the sample.

3. Column Health Evaluation:

  • Objective: To determine if the column is the source of the tailing.
  • Procedure:
  • Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% Acetonitrile for reversed-phase columns).[2]
  • Test with a New Column: The most definitive way to rule out column degradation is to install a new column of the same type. If the peak shape improves, the original column was the problem.
  • Consider a Different Column Chemistry: If tailing persists even with a new column, the stationary phase may not be suitable. Consider a column with a modern, high-purity silica base and effective end-capping to minimize residual silanol activity. A column specifically designed for polar analytes or one with low silanol activity may provide better results.[16][17]

4. Implementation of Ion-Pair Chromatography:

  • Objective: To improve retention and peak shape by forming a neutral complex with the analyte.
  • Procedure:
  • Select an appropriate ion-pairing reagent. For the anionic this compound, a cationic reagent is needed.
  • Introduce the ion-pairing reagent into the mobile phase at a concentration of 5-10 mM.
  • Thoroughly equilibrate the column with the ion-pairing mobile phase. This can take significantly longer than with standard mobile phases (30-50 column volumes).
  • Inject the sample and evaluate the peak shape and retention time. Adjust the concentration of the ion-pairing reagent and the organic modifier as needed to optimize the separation.

Data Presentation: Recommended Parameters & Reagents

Table 1: Recommended Mobile Phase Starting Conditions for this compound

ParameterRecommended RangeRationale
pH 2.5 - 3.5To protonate residual silanol groups on the stationary phase, minimizing secondary interactions with the anionic analyte.[2][6]
Buffer Phosphate, FormateProvides good buffering capacity in the desired low pH range.[18]
Buffer Concentration 20 - 50 mMSufficiently masks residual silanols and maintains a stable pH.[1][2]
Organic Modifier Acetonitrile (MeCN) or Methanol (MeOH)Adjust percentage to achieve optimal retention.

Table 2: Common Cationic Ion-Pairing Reagents for Anionic Analytes

ReagentAbbreviationTypical ConcentrationNotes
Tetrabutylammonium Hydrogen Sulfate TBAHS5 - 10 mMA very common and effective ion-pairing reagent.
Tetrabutylammonium Phosphate TBAP5 - 10 mMAnother widely used option.[14]
Tetraethylammonium Bromide TEAB5 - 10 mMProvides less retention than TBA salts due to shorter alkyl chains.[14]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.

HPLC_Troubleshooting start Peak Tailing Observed (Tf > 1.2) q_all_peaks Do ALL peaks tail? start->q_all_peaks a_frit_void Check for Blocked Frit or Column Void q_all_peaks->a_frit_void  Yes q_chem_issue Suspect Chemical Interactions q_all_peaks->q_chem_issue  No, only analyte s_flush_replace Reverse-flush or Replace Column. Install Guard Column. a_frit_void->s_flush_replace a_mobile_phase Step 1: Optimize Mobile Phase - Prepare fresh mobile phase - Lower pH to 2.5-3.5 - Increase buffer strength (20-50mM) q_chem_issue->a_mobile_phase q_solved1 Problem Solved? a_mobile_phase->q_solved1 a_column Step 2: Evaluate Column - Flush with strong solvent - Try a new column - Use a low-silanol activity column q_solved1->a_column  No s_final Optimized Method: Symmetric Peak q_solved1->s_final  Yes q_solved2 Problem Solved? a_column->q_solved2 a_ion_pair Step 3: Implement Ion-Pairing - Add 5mM TBAHS to mobile phase - Equilibrate column thoroughly q_solved2->a_ion_pair  No q_solved2->s_final  Yes a_ion_pair->s_final

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Removing water from Butane-1,4-disulfonic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butane-1,4-disulfonic acid, focusing on the critical step of water removal from samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound samples?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can interfere with subsequent reactions, affect accurate quantification, and alter the physical properties of the compound. For many applications in research and drug development, a dry, anhydrous sample is essential for reproducibility and achieving desired experimental outcomes.

Q2: My sample of this compound is a viscous liquid or a solid that appears wet. How much water does it typically contain?

A2: It is common for commercial samples of this compound to be supplied as hydrates, often containing 30-40% water by weight.[1] This is due to its strong tendency to form hydrates and absorb moisture.

Q3: How can I accurately determine the water content in my this compound sample?

A3: The most reliable and widely used method for determining the water content in sulfonic acids is the Karl Fischer titration. This technique is highly specific to water and provides accurate and precise results. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the choice depending on the expected water content.

Q4: What are the primary methods for removing water from this compound?

A4: The main laboratory-scale methods for drying this compound are:

  • Azeotropic Distillation: This involves heating the sample with a solvent that forms a low-boiling azeotrope with water, effectively removing the water as the azeotrope distills off. Toluene is a commonly used solvent for this purpose.

  • Vacuum Drying: This method involves placing the sample under reduced pressure, with or without gentle heating, to lower the boiling point of water and facilitate its evaporation.

  • Recrystallization: Purifying the compound by recrystallization from a suitable organic solvent can also effectively remove water, as the water molecules are excluded from the crystal lattice of the purified acid.

Troubleshooting Guides

Issue 1: After vacuum drying, my this compound sample still contains a significant amount of water.

Possible Cause Troubleshooting Step
Insufficient Vacuum Ensure your vacuum pump is capable of reaching a low enough pressure to effectively remove water at the temperature used. Check for leaks in your vacuum setup.
Drying Temperature is Too Low While avoiding decomposition, a moderate increase in temperature can significantly enhance the rate of water removal. The synthesis of this compound often involves refluxing at temperatures up to 120°C, suggesting good thermal stability.[2] However, it is recommended to start with a lower temperature (e.g., 40-50°C) and gradually increase it while monitoring the sample.
Insufficient Drying Time Drying under vacuum can be a slow process, especially for highly hydrated or viscous samples. Increase the drying time and periodically measure the water content using Karl Fischer titration until a constant, low value is achieved.
Sample Surface Area is Too Small If the sample is a large solid mass or a thick liquid layer, the surface area for evaporation is limited. To improve drying efficiency, try to spread the sample into a thin layer in a suitable drying dish.

Issue 2: During azeotropic distillation with toluene, the process seems inefficient or is not removing all the water.

Possible Cause Troubleshooting Step
Inadequate Dean-Stark Trap Setup Ensure the Dean-Stark trap is set up correctly to continuously separate and collect the condensed water while returning the toluene to the reaction flask.
Insufficient Toluene Use a sufficient volume of toluene to effectively form the azeotrope and carry over the water. The volume of toluene should be significantly larger than the volume of the sample.
Heating is Too Vigorous or Too Gentle Maintain a steady reflux rate. If heating is too vigorous, you may lose toluene from the system. If it's too gentle, the rate of azeotrope distillation will be too slow.
Entrapped Water For very viscous or solid samples, water may be trapped within the bulk of the material. Ensure the sample is well-agitated or dissolved in the toluene to facilitate water removal.

Issue 3: I am attempting to recrystallize this compound to remove water, but I am having trouble finding a suitable solvent.

Possible Cause Troubleshooting Step
High Polarity of the Compound This compound is a highly polar compound due to the two sulfonic acid groups, making it insoluble in most non-polar organic solvents.
Solvent Selection A patent for the purification of this compound suggests using organic acids such as formic acid or acetic acid for recrystallization.[3] You can also experiment with polar aprotic solvents or mixtures of solvents. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Data Presentation

The following table summarizes the expected outcomes of different drying methods. Please note that specific quantitative efficiency data for this compound is not widely available in the literature, and these are general expectations based on the properties of sulfonic acids.

Drying Method Typical Residual Water Content Advantages Disadvantages
Azeotropic Distillation (Toluene) < 0.5%Effective for removing large amounts of water.Requires careful setup; potential for thermal degradation if overheated.
Vacuum Drying (40-60°C) 0.5 - 2%Simple procedure; avoids high temperatures.Can be slow; may not be effective for tightly bound water of crystallization.
Recrystallization < 0.1% (if successful)Can achieve high purity and very low water content.Finding a suitable solvent can be challenging; potential for product loss.

Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer Titration
  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for acidic samples.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a dry, clean vial. The sample size will depend on the expected water content and the titrator's sensitivity.

  • Titration: Inject the sample into the titration vessel and start the titration.

  • Calculation: The instrument will automatically calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Protocol 2: Azeotropic Distillation with Toluene
  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Procedure: a. Place the this compound sample into the round-bottom flask. b. Add a sufficient volume of toluene to immerse the sample and fill the Dean-Stark trap. c. Heat the mixture to reflux. The toluene-water azeotrope will begin to distill. d. The azeotrope will condense and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will be returned to the distillation flask. e. Continue the distillation until no more water collects in the trap. f. Allow the apparatus to cool. The dried this compound will remain in the distillation flask. The toluene can be removed under reduced pressure.

Protocol 3: Vacuum Drying
  • Sample Preparation: Place the this compound sample in a suitable vacuum-compatible container, such as a vacuum desiccator or a vacuum oven. Spread the sample in a thin layer to maximize surface area.

  • Drying: a. Connect the container to a vacuum pump. b. Gradually apply vacuum to avoid bumping or splattering of the sample. c. If using a vacuum oven, set the desired temperature (e.g., 40-60°C). d. Continue drying under vacuum until the sample reaches a constant weight, indicating that all volatile components (primarily water) have been removed.

  • Final Handling: Once drying is complete, slowly release the vacuum, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent the reabsorption of atmospheric moisture.

Mandatory Visualization

experimental_workflow cluster_start Initial Sample cluster_analysis Water Content Analysis cluster_drying Drying Method Selection cluster_final Final Product start This compound (Hydrated Sample) karl_fischer Karl Fischer Titration start->karl_fischer Determine initial water content decision Select Drying Method karl_fischer->decision azeotropic Azeotropic Distillation (with Toluene) decision->azeotropic High water content vacuum Vacuum Drying decision->vacuum Moderate water content recrystallization Recrystallization (e.g., from Acetic Acid) decision->recrystallization High purity required final_product Anhydrous this compound azeotropic->final_product vacuum->final_product recrystallization->final_product final_product->karl_fischer Verify final water content

Caption: Workflow for removing water from this compound samples.

References

Preventing degradation of Butane-1,4-disulfonic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butane-1,4-disulfonic Acid

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation, refrigeration at 2-8°C is recommended.[2][3] The storage area should be protected from light and kept away from sources of ignition and incompatible substances such as strong oxidizing agents.[1] Storing under an inert atmosphere can also be beneficial.[3][4]

Q2: I've noticed a discoloration in my solid this compound sample. What could be the cause?

A2: Discoloration of solid this compound upon storage can be an indicator of degradation. This could be due to several factors, including exposure to light, elevated temperatures, or the presence of impurities. Thermal decomposition, particularly at high temperatures, can lead to the formation of colored byproducts.[5] It is crucial to ensure that the storage conditions outlined in Q1 are strictly followed.

Q3: My aqueous solution of this compound has turned yellow. What degradation pathways might be occurring?

A3: A yellowing of an aqueous solution of this compound suggests chemical degradation. The most likely degradation pathways include:

  • Oxidative Degradation: The alkane chain of this compound is susceptible to oxidation, especially in the presence of strong oxidizing agents or trace metal ion contaminants which can catalyze the reaction.[6]

  • Photodegradation: Exposure to UV light can initiate the formation of free radicals, leading to the degradation of the compound.[2][7] Storing solutions in amber vials or protecting them from light is recommended.[7]

Q4: Can I do anything to stabilize my this compound solution?

A4: Yes, certain additives can help stabilize solutions of sulfonic acids. Consider the following:

  • Antioxidants: To mitigate oxidative degradation, the addition of antioxidants such as butylated hydroxytoluene (BHT) or methionine can be effective in scavenging free radicals.[7]

  • Metal Chelators: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA can sequester metal ions.[7]

  • pH Control: Maintaining a neutral pH (typically between 6.0 and 7.5) can help prevent potential acid or base-catalyzed hydrolysis, although alkyl sulfonic acids are generally stable against hydrolysis under moderate conditions.[7][8]

Q5: How can I check the purity of my stored this compound?

A5: The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC).[1][5][9] A reverse-phase HPLC method with a C18 column and UV detection is a standard approach.[10] The appearance of new peaks in the chromatogram compared to a reference standard would indicate the presence of degradation products.

Troubleshooting Guides

Troubleshooting Degradation of Solid this compound

If you suspect degradation of your solid sample, follow this logical troubleshooting guide:

start Degradation Suspected (e.g., discoloration, clumping) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Incorrect proper_storage Storage Conditions Correct check_storage->proper_storage Correct remediate_storage Action: Transfer to cool, dry, dark place. Use tightly sealed container. improper_storage->remediate_storage analyze_purity Analyze Purity (HPLC) proper_storage->analyze_purity remediate_storage->analyze_purity purity_ok Purity within Specification analyze_purity->purity_ok purity_fail Purity Out of Specification analyze_purity->purity_fail continue_use Continue Use with Monitoring purity_ok->continue_use quarantine Quarantine Lot. Consider disposal. purity_fail->quarantine

Caption: Troubleshooting workflow for solid this compound degradation.

Troubleshooting Degradation of this compound in Solution

For issues with solutions, use the following guide:

start Solution Degradation Suspected (e.g., color change, precipitation) check_prep Review Solution Preparation and Storage start->check_prep issue_found Potential Issue Identified check_prep->issue_found Yes no_issue No Obvious Issue check_prep->no_issue No light_exposure Light Exposure? issue_found->light_exposure improper_ph Extreme pH? issue_found->improper_ph metal_contam Metal Contamination? issue_found->metal_contam forced_degradation Perform Forced Degradation Study to Identify Pathway no_issue->forced_degradation remedy_light Action: Store in amber vial. light_exposure->remedy_light remedy_ph Action: Adjust pH to 6.0-7.5. improper_ph->remedy_ph remedy_metal Action: Use chelator (EDTA). metal_contam->remedy_metal

Caption: Troubleshooting workflow for this compound solution degradation.

Data on Storage and Degradation

The following table summarizes the known stability information for alkyl sulfonic acids, which is applicable to this compound. Specific quantitative data for this compound is not extensively available in the literature.

Condition Effect on Stability Prevention/Mitigation
Temperature High temperatures accelerate thermal decomposition.[5]Store at 2-8°C.[2][3] Avoid excessive heat.
Light/UV Can induce photolytic degradation.[2][7]Store in amber vials or protect from light.[7]
pH Generally stable, but extreme pH can promote hydrolysis.[7][8]Maintain solutions at a pH between 6.0 and 7.5.[7]
Oxidizing Agents Can cause oxidative degradation of the alkane chain.[6]Avoid contact with strong oxidizers.[1] Consider adding antioxidants to solutions.[7]
Metal Ions Can catalyze oxidative degradation.[7]Use high-purity solvents and consider adding metal chelators (e.g., EDTA) to solutions.[7]
Moisture Hygroscopic. Can absorb water, which may affect stability in the solid state.Store in a dry environment with a tightly sealed container.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to understand potential degradation pathways and to develop a stability-indicating analytical method.[11][12]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water:acetonitrile mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions: (Perform each in a separate vial)

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for 24 hours.[10]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Heat at 60°C for 24 hours.[10]

  • Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.[10]

  • Thermal Degradation: Store a vial of the solid compound at 60°C for 48 hours.[10]

  • Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH guidelines.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify new peaks, which represent degradation products.

  • The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main compound peak.

prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze by HPLC neutralize->analyze evaluate Evaluate Chromatograms and Peak Purity analyze->evaluate

References

Challenges in the scale-up of Butane-1,4-disulfonic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butane-1,4-disulfonic Acid Production

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial method involves a two-step process. First, the disodium salt of this compound is synthesized. This is typically achieved through the reaction of a 1,4-dihalogenated butane (such as 1,4-dibromobutane or 1,4-dichlorobutane) with sodium sulfite in an aqueous solution.[1][2] The resulting disodium salt is then acidified, commonly using a hydrogen chloride solution, to produce the final this compound.[1][3]

Q2: Which starting material is better for scale-up: 1,4-dibromobutane or 1,4-dichlorobutane?

A2: Both are viable options. 1,4-dibromobutane is often more reactive due to bromide being a better leaving group, which can lead to higher yields (around 95%) and shorter reaction times.[1] However, 1,4-dichlorobutane is a more cost-effective option for large-scale industrial production, though it may require longer reaction times (around 20 hours) to achieve a good yield (around 83%).[1][2]

Q3: What are the typical purity levels for commercially available this compound?

A3: Commercially available this compound is often supplied with a purity of 95% or within a range of 98-102%, sometimes containing 30-40% water.[1][4]

Q4: What are the main safety hazards associated with this compound?

A4: According to the Globally Harmonized System (GHS), this compound is classified as corrosive and an irritant.[1] It can cause severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[5] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling the compound.[6][7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of Disodium 1,4-butanedisulfonate

Q: My reaction yield is significantly lower than reported values. What are the potential causes and solutions?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Cause: The reaction time or temperature may be insufficient, especially when using the less reactive 1,4-dichlorobutane.[1]

    • Solution: Ensure the reaction is refluxed at the optimal temperature range of 110-120°C. For 1,4-dibromobutane, a reaction time of 10 hours is typical, while 1,4-dichlorobutane may require up to 20 hours.[2] Monitor the reaction progress to determine the optimal endpoint.

  • Incorrect Stoichiometry:

    • Cause: The molar ratio of reactants is critical. An insufficient amount of sodium sulfite will lead to an incomplete reaction.

    • Solution: The recommended molar ratio of 1,4-dihalobutane to sodium sulfite is 1:2.[2][8] Verify the purity of your starting materials and adjust quantities accordingly.

  • Losses During Work-up and Purification:

    • Cause: The product, disodium 1,4-butanedisulfonate, has some solubility in the reaction medium. Significant losses can occur during filtration and washing.

    • Solution: After cooling the reaction mixture, consider adding a water-miscible organic solvent like methanol or ethanol to induce crystallization and reduce the solubility of the salt, thereby improving recovery.[8] For purification, use minimal amounts of cold water for recrystallization to prevent excessive product loss.[2]

Issue 2: Product Purity is Below Standard

Q: My final product contains significant impurities. How can I improve its purity?

A: The primary purification method for disodium 1,4-butanedisulfonate is recrystallization.

  • Recrystallization from Water:

    • Procedure: This is the most common and effective technique.[1][2] Dissolve the crude product in a minimum amount of hot water, then allow it to cool slowly to form crystals. The impurities will remain in the solution.

    • Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to a supersaturated solution or the presence of certain impurities. Try adding a seed crystal or scratching the inside of the flask to initiate crystallization.

  • Acidification and Final Purification:

    • Cause: The final this compound may be difficult to crystallize after acidification.[9]

    • Solution: A patented method suggests performing the acidification of the disodium salt in an organic alcohol solvent (like ethanol) with hydrogen chloride gas. After removing excess HCl, crystallization can be induced by adding an organic acid such as formic acid. The crude product can then be recrystallized from the organic acid to yield a high-purity final product.[9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues during the production of Disodium 1,4-butanedisulfonate, the key intermediate.

TroubleshootingWorkflow start Problem Identified low_yield Low Yield start->low_yield e.g. purity_issue Purity Below Spec start->purity_issue e.g. cause_incomplete_rxn Cause: Incomplete Reaction low_yield->cause_incomplete_rxn cause_stoichiometry Cause: Incorrect Stoichiometry low_yield->cause_stoichiometry cause_workup_loss Cause: Work-up / Purification Loss low_yield->cause_workup_loss cause_impurities Cause: Residual Reactants / Byproducts purity_issue->cause_impurities sol_rxn_cond Solution: - Verify Temp (110-120°C) - Increase Reflux Time  (10-20 hrs) cause_incomplete_rxn->sol_rxn_cond sol_stoichiometry Solution: - Verify Molar Ratio  (1:2 Dihalobutane:Na2SO3) cause_stoichiometry->sol_stoichiometry sol_workup_loss Solution: - Add Methanol to Crystallize - Use Minimal Cold Water  for Recrystallization cause_workup_loss->sol_workup_loss sol_purification Solution: - Recrystallize from Water - For Acid: Recrystallize  from Organic Acid (e.g., Formic Acid) cause_impurities->sol_purification

Caption: Troubleshooting workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of the intermediate, disodium 1,4-butanedisulfonate, based on the choice of starting material.

Starting MaterialMolar Ratio (Dihalobutane:Na₂SO₃)TemperatureReaction TimeReported YieldReference
1,4-dibromobutane1:2110-120°C10 hours95%[1]
1,4-dichlorobutane1:2110-120°C20 hours83%[1]
1,4-dichlorobutane1:2Reflux8 hours90.5 - 93.7%[8]

Experimental Protocol: Synthesis of Disodium 1,4-butanedisulfonate

This protocol details the synthesis of the key intermediate using 1,4-dichlorobutane, which is often preferred for scale-up due to lower cost.[2][8]

Materials:

  • 1,4-dichlorobutane

  • Anhydrous Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Methanol or Ethanol (for crystallization)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and stirrer, add deionized water. The typical amount is 12-15 mL of water per gram of 1,4-dichlorobutane.[8]

  • Add Reactants: Add 1,4-dichlorobutane (1 molar equivalent) to the water. While stirring, add anhydrous sodium sulfite (2 molar equivalents).[2][8]

  • Reflux: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Maintain reflux for 8 to 20 hours.[2][8] The reaction is complete when the starting materials have been consumed (can be monitored by an appropriate analytical technique).

  • Crystallization: Cool the reaction mixture to room temperature. To maximize product precipitation, add methanol (approximately 2 volumes relative to the initial water volume) and stir for 30-60 minutes.[8]

  • Isolation: Allow the mixture to stand for at least 2 hours to complete crystallization.[8] Collect the white solid product by suction filtration.

  • Washing and Drying: Wash the filter cake with a small amount of ethanol to remove residual impurities. Dry the product in a vacuum oven.

  • Purification (Optional): If required, the product can be further purified by recrystallization from a minimal amount of hot deionized water.[2]

This protocol provides a general guideline. Optimization of solvent volumes, reaction time, and crystallization conditions may be necessary during scale-up to maximize yield and purity.

References

Technical Support Center: HPLC-MS Method Development for Butane-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for scientists and researchers developing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for Butane-1,4-disulfonic acid. The focus is on adjusting the mobile phase to ensure compatibility with mass spectrometry detection while achieving good chromatographic performance for this highly polar, anionic analyte.

Frequently Asked Questions (FAQs)

Q1: Why is my standard HPLC method for this compound not compatible with my mass spectrometer?

A1: Standard reverse-phase HPLC methods for sulfonic acids often use non-volatile inorganic buffers, such as phosphoric acid or phosphate salts, to control the pH and achieve good peak shape.[1][2] These non-volatile components are incompatible with mass spectrometry because they do not evaporate in the MS source.[3][4] Instead, they deposit on the instrument's internal components, leading to significant signal suppression, source contamination, and extensive downtime for cleaning.[3][5][6]

Q2: What is the simplest mobile phase modification to attempt for MS compatibility?

A2: The most straightforward modification is to replace the non-volatile acid (e.g., phosphoric acid) with a volatile acid.[1][2] Formic acid at a low concentration (typically 0.1%) is the most common first choice for LC-MS at low pH.[7][8] While this ensures volatility, it may not be sufficient to achieve adequate retention or satisfactory peak shape for a highly polar compound like this compound on a standard C18 column.

Q3: My peak shape and retention are poor with a simple volatile acid mobile phase. What is the next step?

A3: If you observe poor retention and/or peak shape, the next step is to implement ion-pairing chromatography (IPC) using MS-compatible reagents.[9] Ion-pairing reagents are added to the mobile phase to interact with the ionized analyte. This interaction increases the analyte's hydrophobicity, leading to greater retention on a reverse-phase column.[9] For an anionic compound like this compound, a volatile basic reagent is required to act as the counter-ion.

Q4: Which ion-pairing reagents are suitable for analyzing anionic compounds like this compound with LC-MS?

A4: Only volatile ion-pairing reagents should be used for LC-MS.[3][10] For anionic analytes, volatile amines such as di- and trialkylammonium acetates are effective.[10] Reagents like triethylamine (TEA) or tributylamine (TBA) can be used.[11] It is critical to avoid traditional non-volatile ion-pairing reagents like tetraalkylammonium salts, which will contaminate the mass spectrometer.[12]

Q5: Is Trifluoroacetic Acid (TFA) a good choice for an MS-compatible mobile phase?

A5: TFA should be used with extreme caution or avoided entirely in LC-MS applications.[8] Although it is volatile, TFA is a very strong ion-pairing agent that can cause severe suppression of the analyte signal in the electrospray source.[6][7][13] It is also known to persistently contaminate the HPLC and MS systems, requiring extensive cleaning to remove.[8][11][13] Formic acid is a much safer alternative for general acidification, and other volatile reagents are preferred for ion-pairing effects.[7][8]

Q6: What are the best volatile buffers for controlling pH in my LC-MS method?

A6: The most widely used volatile buffers for LC-MS are ammonium formate and ammonium acetate.[4][5][14] They are effective at maintaining a stable pH, which is crucial for reproducible retention times, and are easily removed in the MS source.[14] A typical starting concentration is 10-25 mM.[14] Be aware that ammonium acetate has limited solubility in mobile phases with high percentages of acetonitrile (>60%).[13] For higher pH applications, ammonium bicarbonate can be an excellent choice.[7][13]

Q7: My ion-pairing method is still causing signal suppression. What are my alternatives?

A7: If ion-pairing chromatography is not providing the desired sensitivity, an alternative chromatographic mode to consider is Hydrophilic Interaction Chromatography (HILIC).[8][11] HILIC is specifically designed for the retention of very polar compounds and uses a high-organic mobile phase, which is advantageous for efficient desolvation and ionization in the ESI source, often leading to improved sensitivity.[15]

Q8: What are some best practices to minimize MS contamination when using mobile phase additives?

A8: To protect your instrument and ensure robust results, follow these practices:

  • Use Minimum Concentration: Always use the lowest possible concentration of any additive that provides the desired chromatographic effect.[11][16]

  • Use High-Purity Reagents: Use only high-purity, LC-MS grade solvents and additives to avoid introducing contaminants.[14]

  • Dedicate Columns: If possible, dedicate a column specifically for methods that use ion-pairing reagents to prevent cross-contamination of other analyses.[11][13]

  • Flush Thoroughly: After using ion-pairing reagents, flush the entire LC system and column extensively with a mobile phase that does not contain the reagent.[11]

  • Employ a Divert Valve: Use a divert valve to direct the solvent front and any late-eluting, non-volatile sample components to waste, allowing only the analyte peak of interest to enter the mass spectrometer.[17]

Troubleshooting Guide

SymptomPossible CauseSuggested Solution(s)
No MS Signal or Very Low Intensity Use of a non-volatile buffer (e.g., phosphate, citrate).[3][6]Replace the non-volatile buffer with a volatile alternative like ammonium formate or ammonium acetate.[5][14]
Severe ion suppression from a mobile phase additive (e.g., TFA).[7][8]Replace TFA with 0.1% formic acid. If ion-pairing is needed, use a less suppressive agent like a trialkylamine.[8][10]
Poor Peak Shape (Tailing/Fronting) Inappropriate mobile phase pH for the analyte or column.[14]Adjust the pH using a volatile buffer (e.g., ammonium acetate). Ensure the buffer is used within ±1 pH unit of its pKa for best performance.[14]
Secondary ionic interactions with the stationary phase.Introduce a low concentration of a volatile ion-pairing reagent (e.g., 5-10 mM TEA) to improve peak symmetry.[11]
Poor or No Retention Analyte is too polar for the reverse-phase column and mobile phase.1. Introduce a volatile ion-pairing reagent (e.g., trialkylammonium acetate) to increase retention.[10] 2. Switch to an alternative separation mode like HILIC.[11][15]
Drifting Retention Times Mobile phase instability or buffer precipitation.[7][13]Prepare volatile buffer solutions fresh daily.[7] Check buffer solubility, especially if using high concentrations of organic solvent.[13]
High MS Background Noise Contamination from previous analyses using ion-pairing reagents.[8][11]Thoroughly flush the LC system and MS source. Dedicate a column for ion-pairing methods to prevent carryover.[11]

Experimental Protocols

Protocol 1: Initial Screening with a Volatile Acid

This protocol is a starting point to assess the retention and peak shape of this compound using a simple, MS-compatible mobile phase.

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 2% B

    • 10.1-15 min: 2% B (Re-equilibration)

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI Negative Mode.

Protocol 2: Volatile Ion-Pairing Chromatography (IPC)

This protocol is designed to improve the retention and peak shape of this compound.

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 10 mM Triethylamine in Water, pH adjusted to 7.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 2% B

    • 10.1-15 min: 2% B (Re-equilibration)

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI Negative Mode.

Visualizations

Mobile_Phase_Workflow start Start: Analyze Butane-1,4- disulfonic acid check_ms Is current method MS-compatible? start->check_ms non_volatile Problem: Non-volatile buffers (e.g., Phosphate) check_ms->non_volatile No good_perf Method is Suitable for LC-MS check_ms->good_perf Yes replace_buffer Action: Replace with volatile modifier (e.g., 0.1% Formic Acid) non_volatile->replace_buffer check_perf Assess Retention & Peak Shape replace_buffer->check_perf check_perf->good_perf Good poor_perf Problem: Poor Retention or Peak Shape check_perf->poor_perf Poor add_ip Action: Add volatile ion-pairing reagent (e.g., Triethylamine) & volatile buffer (e.g., NH4OAc) poor_perf->add_ip check_suppression Assess Signal & Suppression add_ip->check_suppression check_suppression->good_perf Good consider_hilic Alternative: Consider HILIC method check_suppression->consider_hilic Suppression Observed

Caption: Workflow for adjusting HPLC mobile phase for MS compatibility.

Caption: Ion-pairing mechanism for anionic analyte retention.

References

How to increase the purity of synthesized Butane-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized Butane-1,4-disulfonic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding through the disodium salt intermediate, can present several impurities. The most common include:

  • Unreacted Starting Materials: Such as 1,4-dibromobutane or 1,4-dichlorobutane, and sodium sulfite.[1]

  • Inorganic Salts: Primarily sodium chloride or sodium bromide, which are by-products of the initial substitution reaction.[2][3]

  • Sulfuric Acid: If used during the acidification or purification steps.[4]

  • By-products from Side Reactions: Although less common, side reactions can lead to the formation of other sulfonated species or elimination products.

Q2: My crude product is a viscous oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue when purifying polar molecules like sulfonic acids.[5] Here are several troubleshooting steps:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.[6][7]

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the supersaturated solution can induce crystallization.

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling often promotes oiling out.[5]

  • Solvent Adjustment:

    • Too much solvent: If the solution is too dilute, the compound may not crystallize. Try evaporating some of the solvent to increase the concentration.[6][7]

    • Incorrect solvent polarity: The presence of certain impurities can inhibit crystallization. Consider adding a small amount of a co-solvent to adjust the polarity of the solution, which may encourage crystal formation.

Q3: After one round of recrystallization, the purity of my this compound has not significantly improved. What are my options?

A3: If a single recrystallization is insufficient, you can try the following:

  • Second Recrystallization: Performing a second recrystallization from the same or a different solvent system can further enhance purity. For the disodium salt, recrystallization from water is a common method.[8] For the free acid, recrystallization from an organic acid like formic acid has been reported.[9]

  • Alternative Purification Technique: If recrystallization is ineffective, consider a different purification method. Ion-exchange chromatography is a powerful technique for purifying sulfonic acids and can be very effective at removing both ionic and non-ionic impurities.[2][4]

  • Slurrying: The impure solid can be slurried in a solvent in which the impurities are more soluble than your desired product. This can wash away impurities without fully dissolving the product.[5]

Q4: How can I effectively remove inorganic salt by-products like sodium chloride?

A4: Removing inorganic salts is a key challenge. Here are two effective methods:

  • Selective Crystallization: One approach is to add a water-miscible organic solvent, such as methanol or ethanol, to the aqueous reaction mixture. This decreases the solubility of the disodium salt of this compound, causing it to crystallize, while the more soluble inorganic salts remain in the solution.[3]

  • Ion-Exchange Chromatography: This method is highly effective for desalting. The crude product can be dissolved in water, passed through a cation-exchange resin to remove sodium ions, and the purified sulfonic acid is then eluted.[2][4]

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Protocol 1: Purification of Disodium Butane-1,4-disulfonate by Recrystallization from Water

This protocol is adapted from a patented procedure for the purification of the disodium salt intermediate.[8]

Materials:

  • Crude disodium Butane-1,4-disulfonate

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude disodium Butane-1,4-disulfonate in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture with stirring until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification of Disodium Butane-1,4-disulfonate by Selective Crystallization

This method is effective for removing inorganic salt impurities.[3]

Materials:

  • Aqueous reaction mixture containing crude disodium Butane-1,4-disulfonate

  • Methanol or Ethanol

  • Beaker or flask

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • After the synthesis reaction, cool the aqueous reaction mixture to room temperature.

  • While stirring, slowly add methanol or ethanol to the solution. A typical ratio is to add 2 volumes of alcohol for every 1 volume of the aqueous solution.

  • Continue stirring for 30 minutes and then let the mixture stand for at least 2 hours to allow for complete crystallization.

  • Collect the precipitated white solid (disodium Butane-1,4-disulfonate) by vacuum filtration.

  • Wash the filter cake with a small amount of ethanol.

  • Dry the purified product under vacuum.

Protocol 3: General Protocol for Purification of this compound by Ion-Exchange Chromatography

This is a general procedure for the purification of sulfonic acids that can be adapted for this compound.[2][4]

Materials:

  • Crude this compound

  • Strongly acidic cation-exchange resin (e.g., Dowex 50)

  • Chromatography column

  • Deionized water

  • Dilute mineral acid (e.g., HCl) for resin activation

  • Collection flasks

Procedure:

  • Resin Preparation:

    • Pack the chromatography column with the cation-exchange resin.

    • Activate the resin by washing it with a dilute mineral acid.

    • Wash the resin with deionized water until the eluent is neutral and free of chloride ions (if HCl was used).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of deionized water.

    • Carefully load the sample solution onto the top of the resin bed.

  • Elution:

    • Elute the column with deionized water. The this compound will pass through the column while the metal cations (impurities) will be retained by the resin.

    • Collect the fractions containing the purified sulfonic acid.

  • Product Recovery:

    • Combine the fractions containing the product.

    • The pure this compound can be obtained by removing the water, for example, by rotary evaporation.

Data Presentation

The following table summarizes the reported yield and purity from different purification methods described in the literature.

Purification MethodStarting MaterialKey StepsReported YieldReported PurityReference
Recrystallization from WaterCrude Disodium 1,4-butanedisulfonateDissolution in hot water, cooling, and filtration.83% (from 1,4-dichlorobutane)Not specified, but implied to be high.[8]
Selective CrystallizationCrude reaction mixture containing Disodium 1,4-butanedisulfonateAddition of ethanol to the aqueous reaction mixture to precipitate the product.95.4%96.7%[3]
Recrystallization from Organic AcidCrude 1,4-butanedisulfonic acidRecrystallization from formic acid after acidification of the disodium salt.90% (for the crude acid)>90% (for the crude acid)[9]

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of Disodium Salt cluster_purification Purification of Disodium Salt cluster_acidification Acidification and Final Purification Start 1,4-Dihalobutane + Sodium Sulfite Reaction Aqueous Reflux (110-120°C) Start->Reaction Reaction Crude_Salt Crude Disodium Butane-1,4-disulfonate Reaction->Crude_Salt Formation Recrystallization Recrystallization (from Water) Crude_Salt->Recrystallization Selective_Crystallization Selective Crystallization (with Alcohol) Crude_Salt->Selective_Crystallization Purified_Salt Purified Disodium Salt Recrystallization->Purified_Salt Selective_Crystallization->Purified_Salt Acidification Acidification (e.g., with HCl) Purified_Salt->Acidification Crude_Acid Crude this compound Acidification->Crude_Acid Final_Purification Recrystallization (from Organic Acid) Crude_Acid->Final_Purification Final_Product Pure this compound Final_Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Fails to Crystallize Check_Saturation Is the solution supersaturated? Start->Check_Saturation Cooling_Rate Is the cooling rate too fast? Check_Saturation->Cooling_Rate Yes Concentrate Concentrate solution: - Evaporate some solvent Check_Saturation->Concentrate No Induce_Nucleation Induce Nucleation: - Scratch flask - Add seed crystal Cooling_Rate->Induce_Nucleation No Slow_Cooling Slow down cooling: - Cool to RT first - Then refrigerate Cooling_Rate->Slow_Cooling Yes Adjust_Solvent Adjust Solvent System Induce_Nucleation->Adjust_Solvent If still fails Success Crystallization Achieved Induce_Nucleation->Success Slow_Cooling->Success Concentrate->Check_Saturation Adjust_Solvent->Check_Saturation

Caption: Troubleshooting logic for crystallization issues.

References

Validation & Comparative

Validating the Structure of Butane-1,4-disulfonic Acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of chemical entities is a cornerstone of safe and effective drug development and chemical research. Butane-1,4-disulfonic acid, a molecule with applications in various chemical syntheses, requires rigorous structural validation to ensure its identity and purity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of this compound, supported by experimental data and detailed protocols.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted and Experimental NMR Data for this compound

Due to the symmetrical nature of this compound, its ¹H and ¹³C NMR spectra are expected to be relatively simple, exhibiting two distinct sets of signals corresponding to the methylene groups. The electron-withdrawing sulfonic acid groups significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms.

Nucleus Position Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) in D₂O *Signal Multiplicity
¹Hα-CH₂~3.0~2.97[1][2]Triplet
¹Hβ-CH₂~1.9~1.87[1][2]Quintet
¹³Cα-C~50-55~51.3[1][2]-
¹³Cβ-C~20-25~24.0[1][2]-
Experimental data is for the disodium salt of this compound.

The protons on the α-carbons (adjacent to the sulfonate groups) are deshielded and thus resonate at a lower field (higher ppm value) compared to the protons on the inner β-carbons.[1] Similarly, the α-carbons exhibit a downfield shift in the ¹³C NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of a sample purported to be this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for the salt form, or a polar aprotic solvent like DMSO-d₆ for the free acid).

  • Add a small amount of an internal standard with a known chemical shift (e.g., Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for organic solvents) for accurate chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative proton ratios.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Process the data similarly to the ¹H spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G Workflow for Structural Validation of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Interpretation cluster_3 Conclusion Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Analyze_Shifts Analyze Chemical Shifts Acquire_1H->Analyze_Shifts Analyze_Integration Analyze Signal Integration Acquire_1H->Analyze_Integration Analyze_Multiplicity Analyze Signal Multiplicity Acquire_1H->Analyze_Multiplicity Acquire_13C->Analyze_Shifts Compare Compare with Predicted/Reference Spectra Analyze_Shifts->Compare Analyze_Integration->Compare Analyze_Multiplicity->Compare Structure_Confirmed Structure Confirmed Compare->Structure_Confirmed Match Structure_Incorrect Structure Incorrect/Impure Compare->Structure_Incorrect Mismatch

Caption: Logical workflow for NMR-based structural validation.

Comparison with Alternative Structural Elucidation Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural confirmation. The following table compares NMR spectroscopy with other common analytical methods for the validation of this compound.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed information on molecular structure, including atom connectivity, chemical environment, and stereochemistry.[3][4]Non-destructive; provides unambiguous structural data; can analyze samples in solution.[4][5]Lower sensitivity compared to mass spectrometry; requires higher sample concentrations; can be complex to interpret for large molecules.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity (detects trace amounts); can be coupled with chromatographic techniques (e.g., LC-MS) for mixture analysis.[6][7]Does not provide detailed structural connectivity; isomers can be difficult to distinguish; sulfonic acids may require derivatization for volatility in some MS techniques.[8]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., S=O and O-H in sulfonic acids).[9][10]Fast and simple to perform; provides a characteristic "fingerprint" for a compound.Provides limited information on the overall molecular structure; interpretation can be complex, especially in the fingerprint region.
Elemental Analysis Determines the elemental composition (percentage of C, H, S, O) of the compound.[1][2][11]Provides fundamental information about the empirical formula; highly accurate and precise for determining elemental ratios.[1]Does not provide any information about the molecular structure or isomerism; requires a pure sample for accurate results.

References

A Comparative Guide to Butane-1,4-disulfonic Acid and Methanesulfonic Acid as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acid catalyst is a critical decision in chemical synthesis, influencing reaction rates, yields, and overall process efficiency. This guide provides a detailed comparison of two sulfonic acid catalysts: Butane-1,4-disulfonic acid and Methanesulfonic acid (MSA). By examining their chemical properties and performance in key organic reactions, this document aims to equip researchers with the necessary information to make an informed choice for their specific applications.

At a Glance: Key Properties

A fundamental aspect of an acid catalyst is its strength, which is quantified by its acid dissociation constant (pKa). The lower the pKa value, the stronger the acid.

PropertyThis compoundMethanesulfonic Acid (MSA)
Structure HO₃S-(CH₂)₄-SO₃HCH₃SO₃H
Molar Mass 218.24 g/mol 96.11 g/mol [1]
pKa Strong Brønsted acid-1.2 to -2.6[2]
Appearance White solidColorless liquid or white solid[2]

Methanesulfonic acid is unequivocally a strong acid, with reported pKa values in the range of -1.2 to -2.6.[2] this compound is also recognized as a strong Brønsted acid, capable of readily donating protons to facilitate chemical reactions.[3]

Catalytic Performance in Organic Synthesis

To provide a clear comparison of their catalytic efficacy, this guide focuses on two common and important acid-catalyzed reactions: the synthesis of bis(indolyl)methanes and the production of biodiesel through esterification and transesterification.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are a class of compounds with significant biological activity, and their synthesis is a common benchmark for acid catalysts.

Catalyst Performance in the Synthesis of Bis(indolyl)methanes

CatalystAldehyde ReactantReaction TimeYield (%)Reference
Methanesulfonic Acid (with P₂O₅)2,3-Dichlorobenzaldehyde2-5 min86[4]
Methanesulfonic Acid (with P₂O₅)Benzaldehyde2-5 min93[4]

Note: Currently, there is a lack of published data on the use of this compound as a catalyst for the synthesis of bis(indolyl)methanes, preventing a direct quantitative comparison for this specific reaction.

Biodiesel Production (Esterification & Transesterification)

The conversion of fatty acids and triglycerides into biodiesel is a critical industrial process that relies on efficient acid catalysis, especially when using feedstocks with high free fatty acid content.

Catalyst Performance in Biodiesel Production

CatalystFeedstockReaction Temperature (°C)Reaction TimeYield (%)Reference
Methanesulfonic AcidPalm Oleins1201 h99.2[5]
Methanesulfonic AcidSoybean Oil1202 h92[2]
Methanesulfonic AcidRapeseed Oil & Oleic Acid120100 min97[2]

Note: At present, specific quantitative data for the catalytic performance of this compound in biodiesel production is not available in the reviewed literature, which precludes a direct comparative analysis in this application.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for reactions catalyzed by Methanesulfonic acid.

General Procedure for the Synthesis of Bis(indolyl)methanes using Methanesulfonic Acid

This protocol is based on the synthesis of bis(indolyl)methanes using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

  • Reactant Mixture: In a reaction vessel, combine indole (2.0 mmol) and the desired aldehyde (1.0 mmol).

  • Catalyst Addition: Add Eaton's reagent (1.0 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature for 2-5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mass to a saturated sodium carbonate solution.

  • Purification: The resulting solid product can be recrystallized from an ethanol-water mixture or purified by column chromatography on silica gel using an appropriate eluent system to afford the pure bis(indolyl)methane.[4]

General Procedure for Biodiesel Production via Acid-Catalyzed Transesterification using Methanesulfonic Acid

This protocol is a general representation of the acid-catalyzed transesterification of a natural oil.

  • Reactant Mixture: In a suitable autoclave reactor, combine the oil (e.g., 540 g of rapeseed oil and 60 g of oleic acid) with methanol (141.9 g).

  • Catalyst Addition: Add methanesulfonic acid (99%, 10.9 g) to the reactor.

  • Reaction: Seal the autoclave and heat the mixture to 120°C. The reaction is stirred at this temperature for a specified time (e.g., 100 minutes).

  • Separation: After the reaction, distill off the excess methanol. The remaining mixture will separate into two phases.

  • Washing and Purification: Separate the biodiesel phase (upper layer) and wash it twice with water (100 ml each time). Remove any residual water to obtain the final biodiesel product.[2]

Visualization of Catalytic Processes

To better understand the components and workflow of these catalytic systems, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Indole Indole BIM Bis(indolyl)methane Indole->BIM Electrophilic Substitution Aldehyde Aldehyde Aldehyde->BIM Acid_Catalyst This compound or Methanesulfonic Acid Acid_Catalyst->BIM Catalyzes

Caption: Synthesis of Bis(indolyl)methanes from Indole and Aldehyde.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fatty_Acid Free Fatty Acid (from feedstock) Biodiesel Fatty Acid Methyl Esters (Biodiesel) Fatty_Acid->Biodiesel Esterification Triglyceride Triglyceride (from feedstock) Triglyceride->Biodiesel Transesterification Glycerol Glycerol Triglyceride->Glycerol Alcohol Alcohol (e.g., Methanol) Alcohol->Biodiesel Acid_Catalyst This compound or Methanesulfonic Acid Acid_Catalyst->Biodiesel Catalyzes

Caption: Biodiesel Production via Esterification and Transesterification.

Conclusion

Methanesulfonic acid is a well-documented and highly effective catalyst for a range of organic transformations, including the synthesis of bis(indolyl)methanes and biodiesel production, consistently delivering high yields under relatively mild conditions. Its properties as a strong, non-oxidizing acid make it a versatile tool in organic synthesis.

This compound, as a strong Brønsted acid, holds promise as a catalyst. However, a notable gap in the current scientific literature exists regarding its specific applications and quantitative performance data in common organic reactions. Further research and publication of experimental results are necessary to enable a comprehensive, data-driven comparison with established catalysts like methanesulfonic acid. For researchers and professionals in drug development, MSA currently offers a more predictable and well-characterized option, while this compound represents an area with potential for novel catalytic applications that warrants further investigation.

References

A Comparative Guide to Butane-1,4-disulfonic Acid and p-Toluenesulfonic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the selection of an appropriate acid catalyst for esterification reactions is a critical decision that influences reaction efficiency, yield, and overall process economy. This guide provides a detailed comparison of two sulfonic acid catalysts: Butane-1,4-disulfonic acid (BDSA) and p-Toluenesulfonic acid (p-TSA), with a focus on their application in esterification reactions. While p-TSA is a widely documented and utilized catalyst, this guide also explores the potential of BDSA, offering a theoretical and property-based assessment in the absence of extensive direct comparative experimental data.

Catalytic Performance: A Data-Driven Look at p-Toluenesulfonic Acid

p-Toluenesulfonic acid is a well-established, strong organic acid that has demonstrated high catalytic activity in a variety of esterification reactions. Its efficacy is attributed to its strong acidity and good solubility in many organic solvents. Experimental data from numerous studies highlight its performance under various reaction conditions.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Caffeic AcidMethanol8 (wt%)65484.0[1]
Fatty AcidsMethanol/Ethanol50 (mol% to acid)Room Temp (Ultrasound)0.33Good[2]
PolyolsFatty Acids2.6 - 3.2 (wt%)110 - 125587 - 90
Soybean Oil (Transesterification)Methanol8 (wt% of DES)110298.7[3][4]

This compound: A Theoretical and Property-Based Assessment

Direct experimental data detailing the performance of this compound as a primary catalyst in esterification reactions is not as readily available in published literature. However, an assessment of its chemical properties and structure allows for a reasoned evaluation of its potential catalytic activity in comparison to p-TSA.

Acidity: The catalytic activity of a Brønsted acid in esterification is largely dependent on its acid strength (pKa).

  • p-Toluenesulfonic acid (p-TSA): pKa ≈ -1.34 to -0.43.[5] This low pKa value indicates that it is a very strong acid, readily donating a proton to activate the carbonyl group of the carboxylic acid, a key step in the Fischer esterification mechanism.

  • This compound (BDSA): Predicted pKa ≈ 1.41.[6]

Based on these pKa values, p-TSA is a significantly stronger acid than BDSA . This suggests that, under identical conditions, p-TSA would likely be a more active catalyst, potentially leading to faster reaction rates. The two sulfonic acid groups in BDSA do increase its overall acidity compared to a monosulfonic alkane acid, but the electron-withdrawing nature of the aromatic ring in p-TSA results in a more stabilized conjugate base and thus stronger acidity.

Structural Differences and Potential Implications:

  • p-TSA: An aromatic sulfonic acid. The benzene ring provides steric bulk and influences its solubility in organic solvents.

  • BDSA: An aliphatic disulfonic acid. The linear butane chain and the presence of two sulfonic acid groups make it more polar and likely more water-soluble than p-TSA. This could be advantageous in specific solvent systems or for ease of separation from non-polar products. The presence of two acidic sites might offer different kinetic profiles or catalytic mechanisms in certain reactions, although this is speculative without direct experimental evidence.

Experimental Protocols: A Generalized Approach to Sulfonic Acid-Catalyzed Esterification

The following provides a general experimental procedure for a laboratory-scale esterification reaction using either p-TSA or BDSA as a catalyst. The specific quantities and conditions should be optimized for the particular substrates being used.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 - 10.0 eq, can be used as solvent)

  • Sulfonic acid catalyst (p-TSA or BDSA, 0.01 - 0.10 eq)

  • Anhydrous solvent (e.g., toluene, if the alcohol is not used as the solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Sodium bicarbonate solution (saturated, for work-up)

  • Brine (saturated NaCl solution, for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and the solvent (if necessary).

  • Add the sulfonic acid catalyst to the reaction mixture.

  • If using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product, assemble it with the flask and a condenser.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by a suitable method, such as distillation or column chromatography.

Visualizing the Comparison and Workflow

To better illustrate the relationship between the catalysts and the experimental process, the following diagrams are provided.

G cluster_catalysts Catalyst Properties cluster_performance Catalytic Performance in Esterification pTSA p-Toluenesulfonic Acid (p-TSA) pTSA_props Structure: Aromatic Acidity (pKa): ~ -1.34 Solubility: Good in organic solvents pTSA->pTSA_props BDSA This compound (BDSA) BDSA_props Structure: Aliphatic, Disulfonic Acidity (pKa): ~ 1.41 (predicted) Solubility: Likely more polar BDSA->BDSA_props Performance Performance pTSA_perf High (Data-supported) Performance->pTSA_perf p-TSA BDSA_perf Theoretically Moderate (Inferred) Performance->BDSA_perf BDSA

Caption: A logical comparison of p-TSA and BDSA properties and their inferred performance.

G start Start: Reactants & Catalyst reaction Esterification Reaction (Heating/Reflux) start->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Neutralization & Washing) monitoring->workup Complete drying Drying & Solvent Removal workup->drying purification Purification (Distillation/Chromatography) drying->purification product Final Product: Ester purification->product

Caption: A generalized experimental workflow for sulfonic acid-catalyzed esterification.

Conclusion

Based on available data and theoretical considerations, p-Toluenesulfonic acid remains the more robust and predictable choice for a wide range of esterification reactions due to its strong acidity and well-documented high catalytic performance.

This compound, while theoretically a viable acid catalyst, is predicted to be less active than p-TSA due to its weaker acidity. However, its unique properties, such as its aliphatic nature and the presence of two sulfonic acid groups, may offer advantages in specific applications where, for instance, higher polarity or different solubility characteristics are desired.

For researchers and professionals in drug development and chemical synthesis, the selection between these two catalysts should be guided by the specific requirements of the reaction. For established and efficient esterification, p-TSA is the recommended catalyst based on extensive evidence. For novel applications or where the properties of an aliphatic disulfonic acid might be beneficial, BDSA could be considered, but empirical validation and optimization would be necessary to determine its efficacy. Further experimental studies directly comparing these two catalysts on a range of substrates would be invaluable to the scientific community.

References

A Comparative Performance Analysis of Butane-1,4-disulfonic Acid and Other Alkane Disulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is paramount for optimizing reaction kinetics and yields. Alkane disulfonic acids represent a class of strong organic acids that are increasingly utilized in various chemical transformations. This guide provides a comparative overview of the performance of Butane-1,4-disulfonic acid against other short-chain alkane disulfonic acids, supported by available data and a proposed experimental framework for direct comparison.

Physicochemical Properties of Alkane Disulfonic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKnown Acidity (pKa)
Methanedisulfonic AcidCH₄O₆S₂176.17503-40-2Predicted: -0.71
Ethanedisulfonic AcidC₂H₆O₆S₂190.19110-04-3-1.46, -2.06
Propane-1,3-disulfonic AcidC₃H₈O₆S₂204.225459-63-2Not readily available
This compound C₄H₁₀O₆S₂ 218.25 27665-39-0 Not readily available

Note: The reactivity of this compound is primarily dictated by its two strongly acidic sulfonate groups and the alkane backbone[1].

Performance in Catalysis: Esterification Reactions

Esterification is a common acid-catalyzed reaction in organic synthesis and is a suitable benchmark for comparing the catalytic performance of alkane disulfonic acids. While a direct comparative study is not available in the reviewed literature, the general mechanism of acid-catalyzed esterification provides a basis for understanding their role.

The catalytic cycle involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the cycle. The efficiency of the catalyst is dependent on its ability to donate a proton and its stability under the reaction conditions.

A patent has noted that propanone-1,3-disulfonic acid exhibits a significantly higher reaction rate in esterification compared to methanesulfonic acid, suggesting that the structure of the alkane bridge between the sulfonic acid groups plays a crucial role in the catalytic activity. This highlights the need for direct comparative studies of linear alkane disulfonic acids.

Proposed Experimental Protocol for Comparative Analysis of Catalytic Activity in Esterification

To provide a definitive comparison of the performance of this compound and other alkane disulfonic acids, a standardized experimental protocol is proposed below. This protocol is based on established methods for studying acid-catalyzed esterification reactions.

Objective: To compare the catalytic efficiency of Methanedisulfonic acid, Ethanedisulfonic acid, Propane-1,3-disulfonic acid, and this compound in the esterification of acetic acid with n-butanol.

Materials:

  • Acetic acid (glacial)

  • n-Butanol

  • Methanedisulfonic acid

  • Ethanedisulfonic acid

  • Propane-1,3-disulfonic acid

  • This compound

  • Toluene (or another suitable solvent)

  • Sodium bicarbonate (for quenching)

  • Anhydrous magnesium sulfate (for drying)

  • Internal standard (e.g., dodecane) for GC analysis

Equipment:

  • Round-bottom flasks with reflux condensers

  • Heating mantles with magnetic stirrers

  • Gas chromatograph (GC) with a suitable column (e.g., DB-WAX)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a series of identical round-bottom flasks, combine acetic acid (1.0 eq), n-butanol (1.2 eq), and the internal standard in toluene.

  • Catalyst Addition: To each flask, add an equimolar amount (e.g., 0.01 eq) of one of the alkane disulfonic acid catalysts. One flask should be a control with no catalyst.

  • Reaction: Heat the reaction mixtures to a constant temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

  • Workup of Aliquots: Quench each aliquot with a saturated sodium bicarbonate solution, extract the organic layer, and dry it over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer of each aliquot by GC to determine the concentration of the product (n-butyl acetate) and the remaining reactants.

  • Data Analysis: Plot the concentration of n-butyl acetate versus time for each catalyst. Calculate the initial reaction rates and the final yield for each catalyst.

Visualizing the Catalytic Process

To better understand the role of the alkane disulfonic acid in the esterification reaction, the following diagrams illustrate the key processes.

Esterification_Mechanism RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H2SO3RSO3H Alkane Disulfonic Acid (Catalyst) H2SO3RSO3H->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ Catalyst_Regen Alkane Disulfonic Acid Protonated_Ester->Catalyst_Regen Water Water

Caption: General mechanism of acid-catalyzed esterification.

Experimental_Workflow cluster_setup Reaction Setup cluster_process Reaction & Monitoring cluster_analysis Analysis cluster_results Results Reactants Mix Acetic Acid, n-Butanol, Toluene Catalyst_Addition Add Alkane Disulfonic Acid Reactants->Catalyst_Addition Heating Heat to 100°C with Stirring Catalyst_Addition->Heating Sampling Take Aliquots at Time Intervals Heating->Sampling Quenching Quench with NaHCO₃ Sampling->Quenching Extraction Extract Organic Layer Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying GC_Analysis Analyze by GC Drying->GC_Analysis Data_Plotting Plot [Product] vs. Time GC_Analysis->Data_Plotting Rate_Calculation Calculate Initial Rates & Yields Data_Plotting->Rate_Calculation

Caption: Proposed experimental workflow for catalyst comparison.

Conclusion

References

A Researcher's Guide to Confirming the Purity of Butane-1,4-disulfonic Acid with Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. Butane-1,4-disulfonic acid (C₄H₁₀O₆S₂), a valuable compound in various research applications, is no exception. This guide provides a comprehensive comparison of elemental analysis with other common techniques for purity determination, supported by experimental protocols and data.

Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis is a foundational technique used to determine the elemental composition of a sample.[1] By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and sulfur (S) to the theoretical values calculated from the molecular formula, a primary indication of purity can be obtained.[1] For this compound (Molecular Weight: 218.25 g/mol ), the theoretical elemental composition is as follows.[2][3]

Data Presentation: Theoretical vs. Experimental Elemental Analysis

A close correlation between the experimental and theoretical values suggests a high degree of purity. Conversely, significant deviations may indicate the presence of impurities, such as residual solvents, starting materials, or by-products. It is also important to note that this compound can be hygroscopic, with some commercial sources indicating it may contain 30-40% water, which would significantly affect the elemental analysis results.[2][4]

ElementTheoretical Percentage (%)Experimental Percentage (High Purity Sample) (%)Experimental Percentage (Sample with Impurities) (%)
Carbon (C)22.0121.9525.50
Hydrogen (H)4.634.605.20
Sulfur (S)29.3929.3027.80

Note: The experimental values are hypothetical for illustrative purposes.

Comparative Analysis of Purity Determination Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. The following table compares elemental analysis with other common techniques.

MethodPrincipleAdvantagesDisadvantages
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, SO₂) which are then quantified.[5]Provides fundamental elemental composition, is fast, simple, and relatively inexpensive.[5]Does not identify the nature of impurities, can be affected by the presence of water or inorganic salts.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase.[6]Highly sensitive for detecting and quantifying organic impurities, even at trace levels.[6]Requires method development, reference standards for impurity identification, and can be more expensive.
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.A cost-effective and accurate method for quantifying the acidic functional groups.Only measures the total acidity and does not distinguish between the target compound and acidic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1]Provides detailed structural information, can identify and quantify impurities if their signals do not overlap with the main compound.Lower sensitivity compared to HPLC, can be expensive, and requires deuterated solvents.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results.

Experimental Protocol for Elemental Analysis of this compound

  • Sample Preparation:

    • Dry the this compound sample under vacuum at a suitable temperature to remove any residual water, as it is known to be hygroscopic.[2][4]

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation:

    • Utilize a CHNS elemental analyzer.

    • Calibrate the instrument using a certified standard, such as sulfanilamide or acetanilide.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the analyzer, which is maintained at a high temperature (typically 900-1000 °C) in an oxygen-rich environment.[5]

    • The combustion products (CO₂, H₂O, SO₂, and N₂) are carried by a helium stream through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector.[5]

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the detector response and the sample weight.

    • Compare the experimental percentages with the theoretical values for C₄H₁₀O₆S₂. A deviation of less than 0.4% is generally considered acceptable for a pure compound.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity confirmation of this compound.

Purity_Confirmation_Workflow Drying Drying of Sample (Vacuum Oven) Weighing Accurate Weighing (2-3 mg) Drying->Weighing EA Elemental Analysis (CHNS Analyzer) Weighing->EA HPLC HPLC Analysis Weighing->HPLC NMR NMR Spectroscopy Weighing->NMR Compare Compare Experimental vs. Theoretical Values EA->Compare Purity Purity Assessment HPLC->Purity NMR->Purity Compare->Purity

Caption: Workflow for the purity confirmation of this compound.

Logical_Relationship cluster_results Experimental Results cluster_conclusion Conclusion EA_Data Elemental Analysis Data (C, H, S percentages) High_Purity High Purity Confirmed EA_Data->High_Purity < 0.4% Deviation from Theoretical Values Impure Further Purification Needed EA_Data->Impure > 0.4% Deviation from Theoretical Values Other_Data Orthogonal Data (HPLC, NMR, Titration) Other_Data->High_Purity No Significant Impurities Detected Other_Data->Impure Impurities Detected

Caption: Logical diagram for purity assessment based on experimental results.

References

Cross-validation of HPLC and titration methods for Butane-1,4-disulfonic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Butane-1,4-disulfonic acid is critical for quality control and formulation development. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and acid-base titration, offering a comparative overview of their performance based on established analytical principles.

This publication delves into the experimental methodologies for both HPLC and titration, presenting a side-by-side comparison of their key validation parameters. While direct comparative studies for this compound are not extensively published, this guide synthesizes information from existing analytical methods for sulfonic acids and general validation principles to provide a robust framework for method selection and development.

Comparative Analysis of HPLC and Titration Methods

The choice between HPLC and titration for the quantification of this compound depends on several factors, including the required specificity, sensitivity, sample throughput, and the nature of the sample matrix. HPLC offers high specificity and sensitivity, making it ideal for complex mixtures and trace-level analysis. Titration, a classic and cost-effective method, is well-suited for purity assessment of the bulk substance due to its high precision and accuracy when interfering acidic or basic impurities are absent.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC and titration methods for the quantification of sulfonic acids, providing a baseline for what can be expected during the validation of methods for this compound.

Validation ParameterHPLC MethodTitration Method
Linearity (R²) > 0.999Not Applicable
Accuracy (Recovery %) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD %) < 2.0%< 1.0%
Limit of Detection Low (ng/mL range)High (mg/mL range)
Limit of Quantification Low (µg/mL range)High (mg/mL range)
Specificity HighLow to Moderate
Sample Throughput High (with autosampler)Moderate
Cost per Sample Moderate to HighLow

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline the methodologies for the quantification of this compound using both HPLC and titration.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound from potential impurities.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often employed for the analysis of sulfonic acids.[1]

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid in water) is a common mobile phase for separating sulfonic acids.[1][2] For Mass Spectrometry (MS) compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid.[1][2]

  • Flow Rate: Typically set at 1.0 mL/min.

  • Detection Wavelength: UV detection is performed at a low wavelength, typically around 210 nm, where sulfonic acids exhibit absorbance.

  • Injection Volume: 10 to 20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

3. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard is prepared in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution to cover the desired concentration range.

  • Sample Solution: The sample containing this compound is accurately weighed and dissolved in the mobile phase to a known concentration.

4. Analysis and Quantification:

  • The calibration standards are injected into the HPLC system to establish a calibration curve by plotting the peak area against the concentration.

  • The sample solution is then injected, and the peak area of this compound is measured.

  • The concentration of this compound in the sample is determined using the calibration curve.

Titration Method

Given its acidic nature, the purity of this compound can be determined by acid-base titration.[3] This classic analytical method involves neutralizing the acid with a standardized basic solution.[3]

1. Reagents and Equipment:

  • Titrant: A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).

  • Solvent: Deionized water or a mixture of water and a suitable organic solvent to ensure the solubility of the sulfonic acid.

  • Indicator: A suitable pH indicator that changes color at the equivalence point (e.g., phenolphthalein), or a pH meter for potentiometric titration.

  • Equipment: A burette, beaker or flask, and a magnetic stirrer.

2. Sample Preparation:

  • An accurately weighed amount of the this compound sample is dissolved in the chosen solvent in a beaker or flask.

3. Titration Procedure:

  • The dissolved sample is titrated with the standardized NaOH solution from the burette while continuously stirring.

  • The titrant is added until the endpoint is reached, which is indicated by a persistent color change of the indicator or a sharp inflection in the pH curve if using a pH meter.

  • The volume of the titrant required to reach the equivalence point is accurately recorded.

4. Calculation:

  • The purity of this compound is calculated based on the volume and concentration of the NaOH solution used, the stoichiometry of the reaction (assuming a 1:2 molar ratio for the diprotic acid), and the weight of the sample.

Method Validation and Comparison Workflows

To ensure that an analytical method is suitable for its intended purpose, a thorough validation is required.[4][5] The following diagrams illustrate the workflows for the cross-validation process and a logical comparison of the two methods.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation & Comparison MD1 Define Analytical Requirements MD2 Develop HPLC Method MD1->MD2 MD3 Develop Titration Method MD1->MD3 V1 Validate Specificity MD2->V1 V2 Validate Linearity (HPLC) MD2->V2 MD3->V1 V3 Validate Accuracy MD3->V3 V4 Validate Precision (Repeatability & Intermediate) MD3->V4 V6 Assess Robustness MD3->V6 V2->V3 V3->V4 V5 Determine LOD & LOQ (HPLC) V4->V5 V5->V6 C1 Analyze Same Batch with Both Methods V6->C1 C2 Compare Results (e.g., t-test) C1->C2 C3 Evaluate Pros & Cons C2->C3 C4 Select Appropriate Method C3->C4 G cluster_0 Quantification of this compound cluster_1 Method Characteristics cluster_2 Performance Attributes start Select Analytical Method HPLC HPLC Method start->HPLC Titration Titration Method start->Titration Specificity High Specificity HPLC->Specificity Sensitivity High Sensitivity (LOD/LOQ) HPLC->Sensitivity Throughput High Throughput HPLC->Throughput Cost Higher Cost HPLC->Cost Purity Bulk Purity Assessment Titration->Purity Precision High Precision Titration->Precision LowCost Lower Cost Titration->LowCost LowSpecificity Lower Specificity Titration->LowSpecificity

References

Comparative study of different synthesis routes for Butane-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes for Butane-1,4-disulfonic acid, a key intermediate in the pharmaceutical and chemical industries. The following sections detail the most common and effective methods, presenting quantitative data, experimental protocols, and process visualizations to aid in the selection of the most suitable synthesis strategy.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is predominantly achieved through the sulfonation of C4 precursors. The most established methods utilize 1,4-dihalogenated butanes, while alternative routes starting from 1,4-butanediol have also been explored. This comparison focuses on the routes with available and reproducible experimental data.

Data Summary

The following table summarizes the key quantitative parameters for the different synthesis routes of the intermediate, disodium 1,4-butanedisulfonate, which is subsequently acidified to yield this compound.

Starting MaterialReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
1,4-DibromobutaneSodium Sulfite10 hours110-12095-[1][2]
1,4-DichlorobutaneSodium Sulfite20 hours110-12083-[1][2]
1,4-DichlorobutaneSodium Sulfite8 hoursReflux>9095.3 - 96.8[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established and published procedures.

Route 1: Synthesis from 1,4-Dihalogenated Butanes

This is a widely documented and efficient method for preparing this compound, proceeding through a nucleophilic substitution reaction to form the disodium salt, followed by acidification.[1]

Step 1: Synthesis of Disodium 1,4-Butanedisulfonate

  • From 1,4-Dibromobutane:

    • In a round-bottom flask equipped with a reflux condenser, combine 1,4-dibromobutane and sodium sulfite in a 1:2 molar ratio in an aqueous solution.[1][2]

    • Heat the mixture to reflux at a temperature of 110-120°C.[1][2]

    • Maintain the reaction under reflux for approximately 10 hours.[1][2]

    • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

    • Isolate the white solid of disodium 1,4-butanedisulfonate by filtration, wash with a small amount of cold water, and dry. This method can achieve a yield of up to 95%.[1][2]

  • From 1,4-Dichlorobutane (Optimized Protocol):

    • To a reaction flask, add 1,4-dichlorobutane and sodium sulfite in deionized water. A typical molar ratio is 1:2.[2][3]

    • Heat the mixture to reflux and maintain for 8 hours.[3]

    • Cool the reaction mixture to room temperature.

    • Add a miscible organic solvent, such as methanol or ethanol, to precipitate the disodium 1,4-butanedisulfonate, while impurities remain in the solution.[3]

    • Stir for 30 minutes, allow to stand for 2 hours, and then collect the white solid by suction filtration.[3]

    • Wash the filter cake with a small amount of ethanol and dry under vacuum. This optimized process reports yields of over 90% and purities in the range of 95.3-96.8%.[3]

Step 2: Acidification of Disodium 1,4-Butanedisulfonate

The final step to obtain this compound involves the acidification of the disodium salt.

  • Method A: Using a Hydrogen Chloride Solution:

    • Mix the prepared disodium 1,4-butanedisulfonate with a hydrogen chloride solution.[4]

    • After the reaction is complete, filter the mixture to remove the sodium chloride byproduct.

    • Concentrate the filtrate to obtain this compound. This method is reported to produce a high-purity product without the need for extensive refining.[4]

  • Method B: Using an Acidic Ion-Exchange Resin:

    • Dissolve the disodium 1,4-butanedisulfonate in water.

    • Pass the solution through a column packed with a strong acidic ion-exchange resin.

    • Collect the eluent containing the free this compound.

    • Evaporate the water to obtain the final product.

Route 2: Synthesis from 1,4-Butanediol

This route involves the direct sulfonation of 1,4-butanediol. While it is a conceptually straightforward approach, detailed experimental data is less commonly reported in the literature.

  • General Procedure:

    • React 1,4-butanediol with a strong sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid.[5]

    • The reaction is typically performed at a controlled temperature to prevent side reactions.

    • Following the sulfonation reaction, the product is isolated and purified. Purification methods may include precipitation, filtration, and recrystallization.[5]

Note: The use of strong sulfonating agents like chlorosulfonic acid or fuming sulfuric acid can generate significant amounts of acidic byproducts, posing environmental and handling challenges.

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Synthesis_from_Dihalogenated_Butanes cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Acidification cluster_product Final Product 1,4-Dihalogenated Butane 1,4-Dihalogenated Butane Reaction Aqueous Reflux 1,4-Dihalogenated Butane->Reaction Sodium Sulfite Sodium Sulfite Sodium Sulfite->Reaction Disodium_Salt Disodium 1,4-Butanedisulfonate Reaction->Disodium_Salt Acidification HCl or Ion Exchange Disodium_Salt->Acidification Final_Product This compound Acidification->Final_Product

Caption: Synthesis from 1,4-Dihalogenated Butanes.

Synthesis_from_Butanediol cluster_start Starting Materials cluster_reaction Sulfonation cluster_purification Purification cluster_product Final Product 1,4-Butanediol 1,4-Butanediol Sulfonation_Reaction Direct Sulfonation 1,4-Butanediol->Sulfonation_Reaction Sulfonating_Agent Sulfonating Agent (e.g., H2SO4) Sulfonating_Agent->Sulfonation_Reaction Purification_Step Isolation & Purification Sulfonation_Reaction->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Synthesis from 1,4-Butanediol.

Conclusion

The synthesis of this compound via the nucleophilic substitution of 1,4-dihalogenated butanes with sodium sulfite is a well-established and high-yielding method. The use of 1,4-dibromobutane offers a slightly higher yield in a shorter reaction time compared to the non-optimized 1,4-dichlorobutane route. However, an optimized process using 1,4-dichlorobutane demonstrates excellent yields and shorter reaction times, making it a potentially more cost-effective and efficient option for industrial-scale production. The final acidification step is straightforward and can be achieved with high purity.

The direct sulfonation of 1,4-butanediol presents a more direct route, but the lack of detailed, high-yield experimental data in readily available literature and the potential for significant waste generation from strong sulfonating agents are notable drawbacks.

For researchers and drug development professionals, the choice of synthesis route will depend on factors such as desired yield, purity requirements, cost of starting materials, and environmental considerations. The dihalogenated butane routes, particularly the optimized process with 1,4-dichlorobutane, currently offer the most well-documented and efficient pathways to high-purity this compound.

References

Evaluating Sulfonic Acid Doping Agents for Conductive Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of conductive polymers, the choice of doping agent is paramount in tailoring the material's properties for specific applications. Among the various classes of dopants, sulfonic acids have emerged as a versatile and effective option for enhancing the electrical conductivity of polymers such as polyaniline (PANI) and poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). This guide provides a comparative evaluation of the effectiveness of different sulfonic acid-based doping agents, with a focus on their impact on conductivity.

While this guide aims to be comprehensive, it is important to note a conspicuous absence of published experimental data specifically evaluating Butane-1,4-disulfonic acid as a doping agent for conductive polymers. Despite extensive searches of scientific literature, no studies were identified that reported its use or performance in this context. Therefore, this guide will focus on a comparative analysis of commonly employed sulfonic acid dopants for which experimental data is available. This includes p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA), dodecylbenzenesulfonic acid (DBSA), and as a point of comparison for disulfonic acids, 4,4'-biphenyldisulphonic acid (BPSA).

Performance Comparison of Sulfonic Acid Doping Agents

The effectiveness of a doping agent is primarily assessed by the resulting electrical conductivity of the polymer. The following table summarizes the reported conductivity values for polyaniline (PANI) and PEDOT:PSS when doped with various sulfonic acids.

Doping AgentPolymerConductivity (S/cm)Reference
p-Toluenesulfonic acid (PTSA)PANI130[1]
p-Toluenesulfonic acid (PTSA)PEDOT:PSS736 (initial), 1549 (with post-treatment)[2]
Camphorsulfonic acid (CSA)PANI10 - 200[1]
Dodecylbenzenesulfonic acid (DBSA)PANI30.7[3]
4,4'-Biphenyldisulphonic acid (BPSA)PANI4[4]

Doping Mechanism: A Protonation-Driven Process

The primary mechanism by which sulfonic acids enhance the conductivity of polymers like PANI and PEDOT:PSS is through protonation. The acidic proton from the sulfonic acid group (-SO₃H) is transferred to the polymer backbone. This process, known as acid-base doping, introduces positive charge carriers (polarons or bipolarons) onto the polymer chain, which can then move along the conjugated system, resulting in electrical conductivity.[5]

The general doping process can be visualized as follows:

DopingMechanism cluster_products Products Polymer Conductive Polymer (e.g., PANI, PEDOT) DopedPolymer Doped Polymer (Protonated) Polymer->DopedPolymer Protonation Dopant Sulfonic Acid (R-SO3H) Dopant->DopedPolymer CounterIon Counter-ion (R-SO3-) DopedPolymer->CounterIon

Figure 1: General mechanism of sulfonic acid doping in conductive polymers.

Experimental Protocols

The following sections outline typical experimental methodologies for doping conductive polymers with sulfonic acids.

In-Situ Polymerization Doping of Polyaniline (PANI)

This method involves the polymerization of the aniline monomer in the presence of the sulfonic acid dopant.

Materials:

  • Aniline monomer

  • Ammonium persulfate (APS) (oxidant)

  • Sulfonic acid dopant (e.g., p-TSA, CSA, DBSA, BPSA)

  • Deionized water

  • Methanol

  • Acetone

Procedure:

  • Dissolve the desired amount of sulfonic acid dopant in deionized water in a reaction vessel.

  • Add the aniline monomer to the dopant solution and stir to ensure homogeneity. The molar ratio of dopant to aniline is a critical parameter to be optimized.

  • Separately, dissolve ammonium persulfate in deionized water.

  • Cool both the aniline/dopant solution and the APS solution to 0-5 °C in an ice bath.

  • Slowly add the pre-cooled APS solution to the aniline/dopant solution under constant stirring.

  • Allow the polymerization to proceed for a specified time (typically 4-24 hours) at 0-5 °C. A dark green or black precipitate of the doped PANI will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate sequentially with deionized water, methanol, and acetone to remove unreacted monomer, oxidant, and excess dopant.

  • Dry the doped PANI powder under vacuum at a controlled temperature (e.g., 60 °C) for 24 hours.

  • The conductivity of the resulting powder is typically measured on a pressed pellet using a four-point probe technique.

PANIDopingWorkflow start Start dissolve_dopant Dissolve Sulfonic Acid in Deionized Water start->dissolve_dopant add_aniline Add Aniline Monomer and Stir dissolve_dopant->add_aniline cool_solutions Cool Solutions to 0-5 °C add_aniline->cool_solutions prepare_aps Prepare APS Solution prepare_aps->cool_solutions mix_solutions Slowly Add APS Solution to Aniline/Dopant Solution cool_solutions->mix_solutions polymerize Polymerization (4-24 hours) mix_solutions->polymerize filter Filter Precipitate polymerize->filter wash Wash with Water, Methanol, Acetone filter->wash dry Dry under Vacuum wash->dry measure Measure Conductivity (Four-point Probe) dry->measure end End measure->end

Figure 2: Workflow for in-situ polymerization doping of PANI.
Post-Treatment Doping of PEDOT:PSS Films

This method involves treating a pre-cast film of PEDOT:PSS with a solution of the doping agent.

Materials:

  • Aqueous dispersion of PEDOT:PSS

  • Substrate (e.g., glass, flexible plastic)

  • Sulfonic acid dopant (e.g., p-TSA)

  • Solvent for dopant (e.g., dimethyl sulfoxide (DMSO))

  • Deionized water

Procedure:

  • Clean the substrate thoroughly.

  • Deposit a thin film of the PEDOT:PSS dispersion onto the substrate using a suitable technique such as spin-coating or drop-casting.

  • Anneal the PEDOT:PSS film at a specific temperature (e.g., 120-150 °C) to remove the solvent.

  • Prepare a solution of the sulfonic acid dopant in a suitable solvent (e.g., p-TSA in DMSO).

  • Apply the dopant solution to the surface of the annealed PEDOT:PSS film.

  • Allow the doping to proceed for a set duration.

  • Optionally, rinse the film with deionized water to remove excess dopant.

  • Dry the doped film, typically by annealing at an elevated temperature.

  • Measure the sheet resistance of the film using a four-point probe and calculate the conductivity based on the film thickness.

PEDOTDopingWorkflow start Start clean_substrate Clean Substrate start->clean_substrate deposit_film Deposit PEDOT:PSS Film clean_substrate->deposit_film anneal_film1 Anneal Film deposit_film->anneal_film1 apply_dopant Apply Dopant Solution to Film anneal_film1->apply_dopant prepare_dopant Prepare Dopant Solution prepare_dopant->apply_dopant doping_process Doping apply_dopant->doping_process rinse_film Rinse with DI Water (Optional) doping_process->rinse_film dry_film Dry/Anneal Film rinse_film->dry_film measure Measure Conductivity dry_film->measure end End measure->end

References

Benchmarking the Stability of Polymers Functionalized with Butane-1,4-disulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polymers with sulfonic acid groups is a critical strategy in the development of advanced materials for drug delivery, medical devices, and other biomedical applications. These charged moieties can enhance hydrophilicity, influence drug release kinetics, and improve biocompatibility. Butane-1,4-disulfonic acid offers a flexible, aliphatic diether linkage for introducing sulfonic acid groups, potentially impacting the polymer's physicochemical properties, including its stability.

This guide provides a comparative overview of the stability of polymers functionalized with sulfonic acids, with a focus on what can be inferred for this compound functionalization. Due to a lack of direct comparative studies on polymers exclusively functionalized with this compound in the public domain, this guide draws upon data from structurally related sulfonated polymers to provide a foundational understanding. We present key stability parameters, detailed experimental protocols for assessing polymer stability, and logical workflows to guide your research.

Comparative Stability Analysis

The stability of a functionalized polymer is paramount to its performance and safety in drug delivery applications. Degradation can lead to loss of therapeutic efficacy, altered release profiles, and the generation of potentially toxic byproducts. The primary modes of degradation for functionalized polymers are thermal, hydrolytic, and oxidative.

General Stability Trends for Sulfonated Polymers:

  • Thermal Stability: The introduction of sulfonic acid groups tends to decrease the overall thermal stability of a polymer. The C-S bond is generally less thermally stable than the C-C bonds of the polymer backbone. Desulfonation is often observed as the initial degradation step in thermogravimetric analysis (TGA).

  • Hydrolytic Stability: The presence of hydrophilic sulfonic acid groups can increase water uptake, potentially making the polymer more susceptible to hydrolysis, especially if the polymer backbone contains hydrolytically labile linkages such as esters or amides. However, the sulfonic acid group itself is generally stable to hydrolysis. The structure of the polymer backbone plays a more significant role in determining hydrolytic stability.

  • Oxidative Stability: The susceptibility of sulfonated polymers to oxidative degradation is highly dependent on the chemical nature of the polymer backbone. While the sulfonate group itself is relatively stable to oxidation, the polymer backbone may be vulnerable.

The following table summarizes typical stability data for various types of sulfonated polymers, which can serve as a benchmark for future studies on this compound functionalized systems.

Table 1: Comparative Thermal Stability of Sulfonated Polymers

Polymer TypeFunctional GroupOnset Decomposition Temperature (Td, °C)Key Observations
Sulfonated PolystyreneStyrene Sulfonate~290-350Initial weight loss is attributed to the loss of sulfonic acid groups[1].
Sulfonated Poly(ether ether ketone) (SPEEK)Sulfonated Aryl Ether Ketone~250-300Stability is dependent on the degree of sulfonation; higher sulfonation leads to lower thermal stability.
Polyacrylamide-co-AMPSAcrylamido Methylpropane Sulfonate~300-350The AMPS group is reported to be stable up to 100°C and can protect the acrylamide from hydrolysis[2].
Sulfonated PolyimidesAromatic Disulfonic Acid (e.g., from BDSA)~280-400Naphthalenic polyimides generally exhibit higher hydrolytic stability than phthalic polyimides[2].

Table 2: Comparative Hydrolytic Stability of Polymers with Relevant Functional Groups

Polymer BackboneFunctional/Linkage GroupHydrolytic StabilityKey Observations
PolyestersEsterSusceptibleProne to both acid and base-catalyzed hydrolysis, leading to chain scission[3].
PolyamidesAmideMore stable than estersGenerally more resistant to hydrolysis than polyesters, but can be degraded under harsh conditions[4].
PolyurethanesUrethaneGenerally stableThe ether linkages in polyether-based polyurethanes are very stable to hydrolysis[1].
Polyethers (e.g., PEG)EtherHighly stableThe ether linkage is highly resistant to hydrolysis under physiological conditions.

Experimental Protocols for Stability Assessment

To facilitate direct comparison and benchmarking, standardized experimental protocols are essential. The following sections detail the methodologies for key stability-indicating tests.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the functionalized polymer.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the dried polymer is placed in a TGA sample pan (e.g., platinum or alumina).

  • The pan is loaded into a high-precision microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

  • The entire experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition (Td) is a key parameter for comparing thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Analysis weigh Weigh 5-10 mg of Polymer Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load heat Heat at a Constant Rate (e.g., 10 °C/min) under Nitrogen load->heat monitor Continuously Monitor Weight Loss heat->monitor plot Plot % Weight Loss vs. Temperature monitor->plot determine Determine Onset of Decomposition (Td) plot->determine

TGA Experimental Workflow.
Hydrolytic Stability Testing

Objective: To assess the stability of the functionalized polymer in an aqueous environment, simulating physiological conditions.

Methodology:

  • Prepare polymer samples of known weight and dimensions (e.g., films, microspheres).

  • Thoroughly dry the samples under vacuum to a constant weight.

  • Immerse the samples in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubate the samples at a constant temperature, typically 37 °C, in a temperature-controlled shaker or oven. Accelerated degradation studies can be performed at elevated temperatures (e.g., 50 °C or 70 °C).

  • At predetermined time points (e.g., 1, 7, 14, 30, 60, and 90 days), remove triplicate samples from the PBS solution.

  • Gently rinse the samples with deionized water to remove any salt residues and blot dry.

  • Dry the samples under vacuum to a constant weight and record the final weight to determine mass loss.

  • Characterize the degraded polymer samples using appropriate analytical techniques, such as Gel Permeation Chromatography (GPC) to determine changes in molecular weight and Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in chemical structure.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis prep_sample Prepare Polymer Samples (films, microspheres) dry_initial Dry to Constant Weight prep_sample->dry_initial immerse Immerse in PBS (pH 7.4) dry_initial->immerse incubate Incubate at 37°C immerse->incubate remove Remove Samples at Time Points incubate->remove rinse_dry Rinse and Dry to Constant Weight remove->rinse_dry analyze Analyze Mass Loss, MW (GPC), and Structure (NMR/FTIR) rinse_dry->analyze

Hydrolytic Stability Testing Workflow.
Oxidative Stability Testing

Objective: To evaluate the resistance of the functionalized polymer to degradation by oxidative agents.

Methodology:

  • Prepare polymer samples of known weight and dimensions.

  • Immerse the samples in an oxidative solution, such as a solution of hydrogen peroxide (e.g., 3% H₂O₂) in PBS or Fenton's reagent (H₂O₂ and an iron catalyst) to simulate a more aggressive oxidative environment.

  • Incubate the samples at 37 °C in the dark to prevent photodegradation.

  • At specified time intervals, remove triplicate samples from the oxidative solution.

  • Rinse the samples thoroughly with deionized water and dry them to a constant weight.

  • Analyze the degraded samples for changes in mass, molecular weight (GPC), and chemical structure (FTIR or NMR spectroscopy), paying close attention to the formation of carbonyl or other oxidation products.

Oxidative_Stability_Workflow cluster_prep Sample Preparation cluster_exposure Oxidative Exposure cluster_analysis Time-Point Analysis prep_sample Prepare Polymer Samples dry_initial Dry to Constant Weight prep_sample->dry_initial immerse Immerse in Oxidative Solution (e.g., H₂O₂) dry_initial->immerse incubate Incubate at 37°C in Dark immerse->incubate remove Remove Samples at Time Intervals incubate->remove rinse_dry Rinse and Dry to Constant Weight remove->rinse_dry analyze Analyze Mass Loss, MW (GPC), and Oxidation Products (FTIR) rinse_dry->analyze

Oxidative Stability Testing Workflow.

Conclusion and Future Directions

The stability of polymers functionalized with this compound is a critical parameter for their successful application in drug delivery and other biomedical fields. While direct comparative data is currently limited, the information available for structurally similar sulfonated polymers provides a valuable starting point for researchers. It is anticipated that the flexible aliphatic nature of the this compound linker may influence the polymer's physical properties and degradation profile.

To definitively benchmark the stability of these materials, rigorous experimental evaluation using the protocols outlined in this guide is essential. Such studies will not only provide crucial data for material selection and formulation development but also contribute to a deeper understanding of structure-stability relationships in this important class of functionalized polymers. Researchers are encouraged to perform head-to-head comparisons of polymers functionalized with this compound against established alternatives to elucidate its specific advantages and limitations.

References

A Comparative Analysis of Impurities in Commercial Butane-1,4-disulfonic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to achieving accurate and reproducible results. Butane-1,4-disulfonic acid is a key reagent and counterion used in various chemical and pharmaceutical applications, including in the formulation of S-Adenosyl-L-methionine (SAMe). Impurities in these standards can lead to inaccurate quantification, side reactions, and misleading experimental outcomes. This guide provides a comparative analysis of potential impurities found in commercial this compound standards, supported by experimental data and detailed analytical protocols.

Comparison of Supplier Specifications

The purity and impurity profiles of commercial this compound can vary between suppliers. While some vendors provide detailed impurity specifications, others may only offer a purity assay. Below is a summary of available data from various suppliers. It is important to note that some suppliers sell products on an "as-is" basis, placing the onus of quality control on the end-user.

Supplier/GradePurity SpecificationKnown Impurity Limits
Supplier A (Example) ≥ 99.0%-
Supplier B (Example) Assay: 10% to 60% (as aqueous solution)Chlorides: < 0.1%Sulphites: < 0.1%Sulfuric Acid: < 0.5%
Santa Cruz Biotechnology 97% (for disodium salt)Not specified
TCI America ≥ 98.0% (for disodium salt)Not specified
USP Reference Standard Conforms to USP specificationsImpurities controlled as per the relevant USP monograph.

Potential Impurities and Their Origins

The manufacturing process of this compound typically involves the sulfonation of a butane derivative. A common synthesis route is the reaction of 1,4-dihalogenated butanes (e.g., 1,4-dichlorobutane) with sodium sulfite, followed by acidification. This process can introduce several types of impurities:

  • Process-Related Impurities: These include unreacted starting materials, by-products, and intermediates. Examples include halide ions (chloride, bromide), sodium sulfite, and sodium sulfate.

  • Residual Solvents: Organic solvents such as methanol, ethanol, isopropanol, formic acid, and acetic acid may be used during the synthesis and purification steps.

  • Inorganic Impurities: These can include heavy metals from reactors and reagents, as well as other inorganic salts.

Experimental Protocols for Impurity Analysis

To ensure the quality of this compound standards, a series of analytical tests should be performed. The following are detailed methodologies for key experiments based on established pharmacopeial methods and analytical techniques.

Assay and Purity Determination by HPLC

A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be employed to determine the assay of this compound and to detect organic impurities.

  • Chromatographic Conditions:

    • Column: A suitable reverse-phase column, such as a Newcrom R1.

    • Mobile Phase: A gradient mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.

    • Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a Mass Spectrometer (MS).

  • Procedure:

    • Prepare a standard solution of a known concentration of a certified this compound reference standard.

    • Prepare a sample solution of the commercial standard at the same concentration.

    • Inject both solutions into the HPLC system.

    • The purity is calculated by comparing the peak area of the analyte in the sample solution to that in the standard solution. Impurities are identified by their retention times and their levels quantified relative to the main peak.

Analysis of Inorganic Anions by Ion Chromatography

Ion chromatography (IC) is a powerful technique for the determination of inorganic anionic impurities such as chloride, sulfate, and sulfite[1][2].

  • Instrumentation: An ion chromatograph equipped with a conductivity detector.

  • Chromatographic Conditions:

    • Column: A suitable anion-exchange column.

    • Eluent: A sodium carbonate/sodium bicarbonate buffer is commonly used.

    • Suppressor: An anion self-regenerating suppressor.

  • Procedure:

    • Prepare multi-ion standard solutions containing known concentrations of chloride, sulfate, and sulfite.

    • Dissolve a known weight of the this compound standard in deionized water.

    • Inject the standards and the sample solution into the IC system.

    • Quantify the impurities by comparing the peak areas in the sample chromatogram to those in the standard chromatograms.

Determination of Heavy Metals

The presence of heavy metals can be determined using methods outlined in USP general chapter <231> or the more modern <232> and <233>, which utilize instrumental techniques for greater specificity and sensitivity[3][4][5][6].

  • Method (based on USP <233>):

    • Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Sample Preparation: The sample is typically digested using a mixture of nitric and hydrochloric acids in a closed-vessel microwave digestion system to bring the metals into solution.

    • Procedure:

      • Prepare standard solutions of the target elemental impurities (e.g., lead, mercury, arsenic, cadmium).

      • Digest the this compound standard as described above.

      • Analyze the digested sample and standard solutions by ICP-MS or ICP-OES.

      • The concentration of each heavy metal is determined by comparison to the corresponding standard.

Analysis of Residual Solvents

Residual solvents are typically analyzed by gas chromatography with headspace injection, following the procedures outlined in USP general chapter <467>[7][8][9].

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: A column suitable for residual solvent analysis, such as a G43 phase.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: A programmed temperature ramp to separate solvents with a wide range of boiling points.

  • Procedure:

    • Prepare a standard solution containing the expected residual solvents at their specified limits.

    • Accurately weigh the this compound standard into a headspace vial and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide).

    • Analyze the headspace of the standard and sample vials by GC-FID.

    • Identify and quantify any residual solvents present in the sample by comparing the peak retention times and areas to the standard.

Visualizations

To aid in understanding the workflow and relationships in the analysis of this compound standards, the following diagrams are provided.

Analytical Workflow for Impurity Profiling cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_impurities Target Impurities Sample Commercial this compound Standard Preparation Sample Preparation (Dissolution/Digestion) Sample->Preparation HPLC HPLC-UV/MS Preparation->HPLC IC Ion Chromatography Preparation->IC GC_HS GC-Headspace Preparation->GC_HS ICP_MS ICP-MS/OES Preparation->ICP_MS Organic Organic Impurities Assay HPLC->Organic Anions Inorganic Anions (Cl-, SO4 2-, SO3 2-) IC->Anions Solvents Residual Solvents GC_HS->Solvents Metals Heavy Metals ICP_MS->Metals

Caption: Analytical workflow for the comprehensive impurity profiling of this compound standards.

Potential Impurity Origins cluster_synthesis Synthesis & Purification cluster_impurities Resulting Impurities Start Starting Materials (e.g., 1,4-dichlorobutane, Na2SO3) Process Process-Related Impurities Start->Process Inorganic Inorganic Contaminants Start->Inorganic from reagents Reaction Reaction By-products (e.g., NaCl) Reaction->Process Reaction->Inorganic from equipment Solvents Purification Solvents (e.g., Alcohols, Acids) Residual Residual Solvents Solvents->Residual

Caption: Logical relationship between the synthesis process and the origin of potential impurities.

References

Safety Operating Guide

Proper Disposal of Butane-1,4-disulfonic Acid: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Butane-1,4-disulfonic acid is classified as a corrosive material that can cause severe skin burns and eye damage, as well as respiratory irritation.[1] Adherence to strict disposal protocols is essential to mitigate risks and ensure compliance with regulations.

The primary directive for the disposal of this compound is to manage it as a hazardous waste.[1][2][3] It must be disposed of through an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local laws.[2] Under no circumstances should this chemical be disposed of down the sink or evaporated in a fume hood.[4]

Waste Accumulation and Storage Requirements

Proper management of hazardous waste begins at the point of generation. Laboratories must adhere to specific guidelines for the accumulation and storage of chemical waste before its collection by a certified disposal service. These guidelines are often defined by regulatory bodies and institutional policies.

ParameterGuidelineCommon Regulatory LimitCitation
Maximum Volume Total hazardous waste stored in a Satellite Accumulation Area (SAA).55 gallons[5][6]
Acutely Toxic Waste Limit Maximum quantity of "P-listed" or acutely toxic waste.1 quart (liquid) or 1 kg (solid)[5][6]
Storage Time Limit Maximum duration a partially filled container can remain in an SAA.Up to 12 months[5]
Full Container Removal Timeframe to remove a container once it is full.Within 3 calendar days[7]

Detailed Disposal Protocol

The following step-by-step procedure outlines the safe handling and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[2][8]

  • Respiratory Protection: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2][9]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.

2. Waste Container Selection and Labeling:

  • Container Choice: Use a designated, compatible waste container. Plastic containers are often preferred.[5] The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[4][7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Waste this compound".

    • The concentration, if diluted.

    • Relevant hazard pictograms (e.g., Corrosive).[10]

    • The name and contact details of the waste generator.[10]

    • The date when waste was first added to the container.

3. Segregation and Storage:

  • Incompatibility: this compound is an acid. It must be segregated from incompatible materials to prevent violent reactions.[7] Store it separately from:

    • Bases (e.g., sodium hydroxide).[3][7]

    • Cyanides, azides, and hypochlorites.[10]

    • Reducing agents and amines.[3]

    • Water-reactive materials. Do not allow water to enter the waste container.[3]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[5][7] The SAA must be inspected weekly for any signs of leakage.[7]

  • Secondary Containment: Place the waste container in a clean, compatible secondary containment tub or tray to contain any potential spills.[4][6]

4. Spill Management:

  • Cleanup: In case of a small spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[3] Do not use water.[3]

  • Disposal of Spill Debris: Collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[11] All materials used for spill cleanup must be disposed of as hazardous waste.[4][6]

  • Reporting: For large spills or any spill you cannot clean up within 15 minutes, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.[4]

5. Arranging for Final Disposal:

  • Waste Pickup: Once the waste container is full or reaches its storage time limit, submit a request for waste collection through your institution's EH&S department or designated hazardous waste management provider.[5][6]

  • Regulatory Compliance: The disposal process must be handled by licensed professionals who will transport the waste to a certified treatment, storage, and disposal facility (TSDF), ensuring compliance with all regulatory requirements.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Diagram 1: this compound Disposal Workflow cluster_prep Preparation & Handling cluster_accumulate Waste Generation & Accumulation cluster_decision Monitoring & Action cluster_spill Spill Response A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Select & Label Waste Container A->B C 3. Add Waste to Container in a Fume Hood B->C D 4. Securely Cap Container C->D E 5. Store in Secondary Containment in Designated SAA D->E F 6. Segregate from Incompatibles (Bases, Metals, etc.) E->F G Is Container Full OR Storage Limit Reached? F->G H 7. Request EH&S Waste Pickup G->H Yes I Continue Safe Storage & Weekly Inspection G->I No I->G J Spill Occurs K Clean with Inert Absorbent (Sand, Lime, Soda Ash) J->K L Package Debris as Hazardous Waste K->L L->H

Diagram 1: A flowchart outlining the key steps and decisions in the safe disposal process for this compound waste.

References

Essential Safety and Operational Guide for Handling Butane-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling, storage, and disposal of Butane-1,4-disulfonic acid. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risks associated with this corrosive chemical.

Immediate Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] In case of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent direct contact and exposure.

PPE CategorySpecifications
Hand Protection Wear chemically resistant gloves. Butyl rubber or neoprene gloves are recommended for handling corrosive acids.[2][3] Always inspect gloves for signs of degradation or punctures before use.
Eye and Face Protection Chemical splash goggles are required. A face shield should also be worn to provide additional protection against splashes.[4]
Skin and Body Protection Wear a chemically resistant apron or lab coat. Ensure that the entire body is covered. Closed-toe shoes are mandatory.
Respiratory Protection If working in an area with poor ventilation or where aerosols may be generated, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container must be kept tightly closed.

  • Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize: For small spills, cautiously neutralize the acid with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.

  • Absorb: Once neutralized, absorb the residue with an inert material.

  • Collect: Carefully collect the absorbed material and any contaminated items into a suitable, labeled waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container. The container must be compatible with corrosive materials; do not use metal containers.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow and Safety Protocol Diagram

The following diagram outlines the key steps and decision points for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_incident Incident Response cluster_disposal Disposal start Start: Handling this compound assess_risk Assess Risks & Review SDS start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood check_ventilation Ensure Proper Ventilation handle_in_hood->check_ventilation spill Spill Occurs check_ventilation->spill Accident collect_waste Collect Hazardous Waste check_ventilation->collect_waste Normal Operation evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain neutralize Neutralize Acid contain->neutralize cleanup Clean & Decontaminate neutralize->cleanup cleanup->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste dispose Dispose via EHS store_waste->dispose end End of Procedure dispose->end

Caption: Workflow for safe handling, incident response, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.